Zegerid
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
CAS-Nummer |
774595-73-2 |
|---|---|
Molekularformel |
C18H20N3NaO6S |
Molekulargewicht |
429.4 g/mol |
IUPAC-Name |
sodium;hydrogen carbonate;6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H19N3O3S.CH2O3.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;2-1(3)4;/h5-8H,9H2,1-4H3,(H,19,20);(H2,2,3,4);/q;;+1/p-1 |
InChI-Schlüssel |
UUYQXLQNUVEFGD-UHFFFAOYSA-M |
SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.C(=O)(O)[O-].[Na+] |
Kanonische SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.C(=O)(O)[O-].[Na+] |
Synonyme |
Acitrel omeprazole, sodium bicarbonate drug combination Rapinex SAN 05 Zegerid |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Zegerid on Gastric Parietal Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zegerid, a combination of the proton pump inhibitor (PPI) omeprazole and the antacid sodium bicarbonate, exerts its primary effect on gastric parietal cells to achieve profound and sustained inhibition of gastric acid secretion. Omeprazole, a substituted benzimidazole, irreversibly inhibits the H+/K+ ATPase, the terminal enzyme in the acid secretion pathway. The inclusion of sodium bicarbonate serves a dual purpose: it protects the acid-labile omeprazole from degradation in the gastric lumen and promotes its rapid absorption. This guide provides a comprehensive technical overview of the molecular mechanisms, physiological effects, and experimental validation of this compound's action on gastric parietal cells, intended for an audience of researchers and drug development professionals.
Core Mechanism of Action of Omeprazole on Gastric Parietal Cells
The fundamental action of this compound is driven by its active component, omeprazole, which specifically targets the gastric H+/K+ ATPase (proton pump) located in the secretory canaliculi of parietal cells.[1][2][3][4][5] This enzyme is the final step in the pathway of gastric acid secretion, responsible for exchanging potassium ions (K+) from the gastric lumen for hydrogen ions (H+) from the parietal cell cytoplasm.[3][4][6]
Accumulation and Activation in the Acidic Compartment
Omeprazole is a weak base that, after absorption into the systemic circulation, readily diffuses across the basolateral membrane of the parietal cell into the cytoplasm, where the pH is neutral.[1] In its uncharged form, it then permeates the membrane of the secretory canaliculus. The highly acidic environment within the canaliculus (pH < 2) leads to the protonation of omeprazole, converting it into its active form, a tetracyclic sulfenamide.[1][7] This cationic form is membrane-impermeant and thus becomes trapped and concentrated within the acidic space, in close proximity to its target, the H+/K+ ATPase.[1][7]
Irreversible Inhibition of the H+/K+ ATPase
The activated sulfenamide form of omeprazole is highly reactive and forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+ ATPase.[8][9] This irreversible binding inactivates the enzyme, preventing it from pumping H+ ions into the gastric lumen.[2][8] The inhibition is non-competitive and affects both basal and stimulated acid secretion, regardless of the stimulus (e.g., histamine, gastrin, acetylcholine).[1][2] The prolonged duration of action of omeprazole, lasting well beyond its plasma half-life, is a direct consequence of this irreversible inhibition.[1] Restoration of acid secretion requires the synthesis of new H+/K+ ATPase molecules.[10]
The Critical Role of Sodium Bicarbonate
The formulation of this compound with sodium bicarbonate is a key innovation that enhances the efficacy and onset of action of omeprazole.
Protection from Acid Degradation
Omeprazole is highly unstable in acidic environments and would be rapidly degraded in the stomach before it could be absorbed.[4] The sodium bicarbonate in this compound transiently neutralizes gastric acid, creating a more alkaline environment that protects the omeprazole from degradation and allows it to pass into the duodenum for absorption.[4][11][12][13]
Facilitation of Rapid Absorption
By increasing the gastric pH, sodium bicarbonate also accelerates gastric emptying and the delivery of omeprazole to the small intestine, where it is absorbed.[11] This leads to a more rapid attainment of peak plasma concentrations of omeprazole compared to enteric-coated formulations.[14][15]
Quantitative Data on the Effects of Omeprazole
The following tables summarize key quantitative data from various studies on the efficacy of omeprazole.
Table 1: In Vitro Inhibition of H+/K+ ATPase and Acid Secretion by Omeprazole
| Parameter | Experimental System | Agonist | IC50 Value | Reference |
| H+/K+ ATPase Activity | Isolated human gastric membrane vesicles | - | 4 µM | [6] |
| H+/K+ ATPase Activity | Pumping gastric membrane vesicles | - | 2.4 µM | [16] |
| Acid Production (Aminopyrine Accumulation) | Isolated human gastric glands | Histamine, db-cAMP, Potassium | ~50 nM | [6] |
Table 2: In Vivo Dose-Response of Omeprazole on Gastric Acid Secretion in Humans
| Omeprazole Dose | Condition | Parameter Measured | % Inhibition | Reference |
| 30 mg (single dose) | Peptone-stimulated | Acid Output | 42% | [17] |
| 60 mg (single dose) | Peptone-stimulated | Acid Output | 80% | [17] |
| 90 mg (single dose) | Peptone-stimulated | Acid Output | 92% | [17] |
| 30 mg (single dose) | Basal | Acid Output | 66% | [3][11] |
| 30 mg (single dose) | Pentagastrin-stimulated | Acid Output | 71.2% | [3][11] |
| 60 mg (single dose) | Basal | Acid Output | 91.7% | [3][11] |
| 60 mg (single dose) | Pentagastrin-stimulated | Acid Output | 95.3% | [3][11] |
| 20 mg (once daily) | 24-hour intragastric acidity | Acidity Reduction | 97% | [2] |
Table 3: Effect of this compound on Intragastric pH
| Formulation | Parameter | Time to Onset | Result | Reference |
| This compound (capsules and suspension) | Time to maximum plasma concentration (Tmax) | - | Faster than delayed-release omeprazole (0.38-0.50 vs 1.38 hours) | [14] |
| This compound | Sustained total relief of heartburn | Within 30 minutes | Greater proportion of patients compared to delayed-release omeprazole | [14] |
Experimental Protocols
Isolation of Gastric Parietal Cells
A common method for isolating parietal cells for in vitro studies involves enzymatic digestion of the gastric mucosa.[10][18][19]
-
Tissue Preparation: The gastric mucosa from a rabbit or guinea pig is carefully dissected and minced.
-
Enzymatic Digestion: The minced tissue is incubated in a solution containing collagenase and pronase to dissociate the cells.
-
Cell Separation: The resulting cell suspension is then subjected to density gradient centrifugation (e.g., using a Percoll gradient) to separate the parietal cells from other cell types based on their size and density.
-
Cell Identification: The purity of the isolated parietal cells is confirmed by microscopy, looking for their characteristic large size and eosinophilic staining, and by functional assays such as the uptake of neutral red.[18]
Measurement of H+/K+ ATPase Activity in Isolated Gastric Vesicles
The activity of the proton pump can be measured in isolated membrane vesicles enriched in H+/K+ ATPase.[20][21][22]
-
Vesicle Preparation: Hog or rabbit gastric mucosa is homogenized, and microsomal fractions are prepared by differential centrifugation. These fractions are further purified by density gradient centrifugation to obtain vesicles rich in H+/K+ ATPase.
-
Assay Principle: The ATPase activity is determined by measuring the rate of ATP hydrolysis. This is typically done by quantifying the release of inorganic phosphate (Pi) from ATP using a colorimetric assay.
-
Reaction Conditions: The reaction is initiated by adding ATP to a suspension of the vesicles in a buffer containing Mg2+ and K+. The reaction is stopped after a defined time, and the amount of Pi produced is measured.
-
Inhibition Studies: To determine the IC50 of an inhibitor like omeprazole, the assay is performed in the presence of varying concentrations of the inhibitor.
Aminopyrine Accumulation Assay for Acid Secretion
The aminopyrine accumulation assay is a widely used indirect method to measure acid production in isolated gastric glands or parietal cells.[1][13][23]
-
Principle: [14C]-labeled aminopyrine, a weak base, freely diffuses across cell membranes in its uncharged form. In acidic compartments, it becomes protonated and trapped. The amount of accumulated radioactivity is therefore proportional to the volume and acidity of these compartments.
-
Procedure: Isolated gastric glands or parietal cells are incubated with [14C]-aminopyrine and a secretagogue (e.g., histamine) to stimulate acid secretion.
-
Measurement: After incubation, the cells are separated from the medium by centrifugation through a layer of silicone oil. The radioactivity in the cell pellet is then measured using a scintillation counter.
-
Data Analysis: The results are expressed as the ratio of the concentration of aminopyrine inside the cells to that in the medium.
Signaling Pathways and Experimental Workflows
References
- 1. Gastric acid secretion from parietal cells is mediated by a Ca2+ efflux channel in the tubulovesicle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of omeprazole on gastric acid secretion and plasma gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Effects of single and repeated doses of omeprazole on gastric acid and pepsin secretion in man. | Semantic Scholar [semanticscholar.org]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory action of omeprazole on acid formation in gastric glands and on H+,K+-ATPase isolated from human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 9. Isolation of parietal cells from glutaraldehyde-fixed rabbit stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of single and repeated doses of omeprazole on gastric acid and pepsin secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gastrin potentiates histamine-stimulated aminopyrine accumulation in isolated rat parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Challenges of Correlating pH Change with Relief of Clinical Symptoms in Gastro Esophageal Reflux Disease: A Phase III, Randomized Study of this compound versus Losec - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Function and structure of parietal cells after H+-K+-ATPase blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dose-response study of omeprazole on meal-stimulated gastric acid secretion and gastrin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isolation of parietal cells from guinea-pig gastric mucosa and the immunological characterization of their antigenic structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isolation of parietal cells from guinea-pig gastric mucosa and the immunological characterization of their antigenic structure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]
- 20. Isolation of H(+),K(+)-ATPase-enriched Membrane Fraction from Pig Stomachs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Preparation of gastric H+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [14C]-aminopyrine accumulation by isolated human parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Gastrin action on aminopyrine accumulation in isolated pig parietal cells requires cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergy of Speed and Stability: A Technical Guide to Immediate-Release Omeprazole and Sodium Bicarbonate Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the interaction between omeprazole and sodium bicarbonate in immediate-release (IR) oral formulations. Historically, the acid-labile nature of omeprazole necessitated enteric coatings to protect the active pharmaceutical ingredient (API) from degradation in the acidic milieu of the stomach, leading to a delayed onset of action. The innovative use of sodium bicarbonate as a buffering agent has enabled the development of immediate-release formulations that offer rapid absorption and a faster pharmacodynamic response. This document will dissect the core principles of this formulation strategy, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms to serve as a comprehensive resource for professionals in pharmaceutical research and development.
Introduction: Overcoming the Acid-Lability Challenge of Omeprazole
Omeprazole, a proton pump inhibitor (PPI), effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+ ATPase enzyme system in gastric parietal cells.[1] However, its therapeutic efficacy is challenged by its inherent instability in acidic environments.[2] At a low pH, omeprazole undergoes rapid degradation to inactive metabolites, necessitating a protective mechanism for oral administration.[2][3] The traditional approach involves enteric-coated, delayed-release (DR) formulations that bypass the stomach and release the drug in the more alkaline environment of the small intestine.[4] While effective, this approach inherently delays the absorption of omeprazole and the onset of its acid-suppressing effects.[5]
Immediate-release formulations combining omeprazole with an alkalizing agent, most notably sodium bicarbonate, have emerged as a solution to this challenge.[5][6] The sodium bicarbonate rapidly neutralizes gastric acid, creating a transiently alkaline microenvironment that protects the uncoated omeprazole from degradation and allows for its rapid dissolution and absorption from the stomach and proximal small intestine.[6][7] This results in a significantly shorter time to reach maximum plasma concentration (Tmax) and a faster onset of pharmacodynamic effect compared to DR formulations.[8][9]
The Role of Sodium Bicarbonate: Mechanism of Protection and Absorption Enhancement
The primary function of sodium bicarbonate in this formulation is to act as a potent and rapid acid-neutralizing agent.[10] Upon ingestion, the sodium bicarbonate reacts with hydrochloric acid (HCl) in the stomach, producing sodium chloride, water, and carbon dioxide. This reaction transiently increases the gastric pH to a level where omeprazole is stable.[7][11]
This immediate elevation in gastric pH serves a dual purpose:
-
Protection from Acid Degradation: By raising the pH of the surrounding medium, sodium bicarbonate prevents the acid-catalyzed degradation of the omeprazole molecule, ensuring that a greater amount of the active drug is available for absorption.[11] Omeprazole is known to be highly unstable at low pH, with its degradation following pseudo first-order kinetics.[12]
-
Facilitation of Rapid Absorption: The neutralized gastric environment allows for the immediate dissolution of the omeprazole powder.[4] This, in turn, leads to rapid absorption of the drug into the systemic circulation, primarily from the duodenum.[6]
The logical workflow of this interaction can be visualized as follows:
Pharmacokinetics: A Comparative Analysis
The co-formulation of omeprazole with sodium bicarbonate significantly alters its pharmacokinetic profile compared to delayed-release formulations. The most notable differences are a shorter Tmax and a higher maximum plasma concentration (Cmax), while the total drug exposure (AUC) remains comparable.
| Pharmacokinetic Parameter | Immediate-Release Omeprazole (40 mg) | Delayed-Release Omeprazole (40 mg) | Reference |
| Tmax (Time to Peak Plasma Concentration) | ~0.5 - 1.0 hours | ~1.5 - 3.5 hours | |
| Cmax (Peak Plasma Concentration) | Higher | Lower | |
| AUC (Area Under the Curve) | Similar | Similar |
Table 1: Comparative Pharmacokinetic Parameters of Immediate-Release vs. Delayed-Release Omeprazole.
Pharmacodynamics: Rapid Onset of Gastric Acid Suppression
The rapid absorption of omeprazole from the immediate-release formulation translates into a faster onset of its pharmacodynamic effect – the suppression of gastric acid secretion. Clinical studies employing 24-hour intragastric pH monitoring have consistently demonstrated that IR omeprazole achieves a significant increase in gastric pH more rapidly than DR formulations.
| Pharmacodynamic Parameter | Immediate-Release Omeprazole (20 mg/1100 mg NaHCO3) | Delayed-Release Lansoprazole (15 mg) | Reference |
| Time to sustained intragastric pH > 4 (Day 1) | Significantly faster | Slower | |
| Percentage of time with intragastric pH > 4 over 24h (Day 7) | 59.7% | 48.8% | [13] |
| Median 24-h intragastric pH (Day 7) | Significantly higher | Lower | [14] |
Table 2: Comparative Pharmacodynamic Parameters of Immediate-Release Omeprazole vs. Delayed-Release Lansoprazole.
The signaling pathway for omeprazole's inhibition of the proton pump at the parietal cell is detailed below. Once absorbed, omeprazole, a weak base, concentrates in the acidic secretory canaliculi of the parietal cells. Here, it is converted to its active form, a sulfenamide, which then forms a covalent disulfide bond with cysteine residues of the H+/K+ ATPase, irreversibly inactivating the pump.
Experimental Protocols: A Methodological Overview
The development and validation of immediate-release omeprazole formulations rely on a series of key in-vitro and in-vivo experiments. The following sections provide a detailed overview of the methodologies for these critical assays.
In-Vitro Dissolution Testing
Objective: To assess the release profile of omeprazole from the immediate-release formulation in a simulated gastric environment.
Apparatus: USP Apparatus 2 (Paddle Apparatus).
Dissolution Medium: 900 mL of 0.1 N HCl.
Procedure:
-
Place one capsule in each dissolution vessel.
-
Maintain the medium temperature at 37 ± 0.5 °C.
-
Rotate the paddle at 50 rpm.
-
Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Filter the samples promptly through a 0.45 µm filter.
-
Analyze the samples for omeprazole concentration using a validated HPLC method.
Acceptance Criteria: Typically, for an immediate-release formulation, a significant portion of the drug (e.g., >80%) should be dissolved within a short timeframe (e.g., 30 minutes).
In-Vivo Gastric pH Monitoring
Objective: To evaluate the pharmacodynamic effect of the formulation by measuring the change in intragastric pH over time in human subjects.
Methodology:
-
Subject Recruitment: Enroll healthy adult volunteers.
-
Baseline pH Monitoring: Conduct a 24-hour ambulatory intragastric pH recording at baseline (before drug administration).
-
Drug Administration: Administer a single dose of the immediate-release omeprazole formulation.
-
Post-Dose pH Monitoring: Perform continuous 24-hour intragastric pH recording on day 1 and after repeated dosing (e.g., day 7).
-
Data Analysis: Calculate key parameters such as the percentage of time the intragastric pH is above 4, the median intragastric pH, and the time to reach a pH of 4.
Stability-Indicating HPLC Method for Omeprazole and its Degradants
Objective: To develop and validate a high-performance liquid chromatography (HPLC) method to quantify omeprazole and its degradation products in the presence of excipients.
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient mixture of a phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a specified wavelength (e.g., 301 nm).
-
Column Temperature: 30 °C.
Forced Degradation Studies: To ensure the method is stability-indicating, the drug product is subjected to stress conditions:
-
Acid Hydrolysis: 0.1 N HCl.
-
Base Hydrolysis: 0.1 N NaOH.
-
Oxidative Degradation: 3% Hydrogen Peroxide.
-
Thermal Degradation: Heating at a specified temperature (e.g., 60 °C).
-
Photolytic Degradation: Exposure to UV light.
The method is validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.
The experimental workflow for formulation development and evaluation can be summarized as follows:
Omeprazole Degradation Kinetics
The stability of omeprazole is highly pH-dependent. The rate of degradation increases significantly as the pH decreases.
| pH | Half-life of Omeprazole | Reference |
| < 5 | Approximately 10 minutes | [3] |
| 6.5 | Approximately 18 hours | [3] |
| 7.0 | Stable for 24 hours | [15] |
| 11.0 | Most stable | [15] |
Table 3: pH-Dependent Degradation of Omeprazole.
These data underscore the critical importance of the rapid and effective neutralization of gastric acid by sodium bicarbonate to preserve the integrity of the omeprazole molecule prior to its absorption.
Conclusion
The immediate-release formulation of omeprazole with sodium bicarbonate represents a significant advancement in the treatment of acid-related disorders. By ingeniously circumventing the acid-lability of omeprazole through rapid gastric acid neutralization, this formulation strategy offers a distinct pharmacokinetic and pharmacodynamic profile characterized by rapid absorption and a swift onset of acid suppression. This technical guide has provided a comprehensive overview of the core principles, quantitative data, and experimental methodologies that underpin this innovative drug delivery system. For researchers and drug development professionals, a thorough understanding of these concepts is paramount for the continued innovation and optimization of oral PPI therapies.
References
- 1. ClinPGx [clinpgx.org]
- 2. Stability Indicating Method Development and Validation for Assay of Omeprazole Sodium for Injection by a Rapid RP-HPLC | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 4. Omeprazole/Sodium bicarbonate (Konvomep, Zegerid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 13. Control of 24-hour intragastric acidity with morning dosing of immediate-release and delayed-release proton pump inhibitors in patients with GERD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Dynamics of Acid Suppression: A Technical Guide to Immediate-Release Omeprazole in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pharmacodynamics of immediate-release (IR) omeprazole in preclinical models. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological and procedural pathways, this document serves as a comprehensive resource for professionals in the field of gastroenterology and drug development. Immediate-release omeprazole formulations, which incorporate a buffering agent like sodium bicarbonate, are designed to bypass the need for an enteric coating, allowing for faster absorption and a more rapid onset of pharmacodynamic effect compared to their delayed-release counterparts.[1][2]
Core Pharmacodynamic Properties
Omeprazole, a proton pump inhibitor (PPI), exerts its acid-suppressing effects by irreversibly inhibiting the H+/K+ ATPase on the secretory surface of gastric parietal cells.[3][4][5] This enzyme represents the final step in the pathway of gastric acid secretion.[3][5] Unlike delayed-release formulations that require passage into the small intestine for absorption, immediate-release omeprazole is formulated to enable rapid absorption in the proximal gastrointestinal tract, leading to a quicker onset of action.[1]
Onset and Duration of Action
Preclinical studies in canine and rodent models have consistently demonstrated the rapid and potent antisecretory effects of omeprazole. In gastric fistula dogs, a single maximal dose of omeprazole can lead to an inhibition of acid secretion that lasts for 3 to 4 days.[6] In rats, the effect of a maximal inhibitory dose is also long-lasting, with acid secretion returning to control levels after approximately 13 hours.[7] The immediate-release formulation, by virtue of its rapid absorption, is associated with a more rapid onset of gastric acid suppression compared to delayed-release formulations.[1]
Quantitative Analysis of Preclinical Data
The following tables summarize key quantitative pharmacodynamic parameters of omeprazole from various preclinical studies in dog and rat models. These data provide a comparative overview of the dose-response relationship and efficacy across different species and experimental conditions.
Table 1: Dose-Response of Omeprazole on Gastric Acid Secretion in Dogs
| Route of Administration | Stimulant | ED50 (µmol/kg) | Reference |
| Intravenous | Histamine | 0.35 | [7] |
| Intraduodenal | Histamine | 0.26 | [7] |
| Oral (Heidenhain pouch) | Histamine | 1.2 | [7] |
| Oral (Suspension) | Histamine | 0.7 mg/kg/day | |
| Oral (Enteric-coated granules) | Histamine | 0.17 mg/kg/day |
*Note: These values represent the daily dose administered in prolonged treatment studies, not a single-dose ED50.
Table 2: Efficacy of Oral Omeprazole on Intragastric pH in Healthy Dogs
| Omeprazole Formulation & Dose | Mean Percentage Time (MPT) Intragastric pH ≥3 | Mean Percentage Time (MPT) Intragastric pH ≥4 | Mean pH | Reference |
| 10 mg enteric-coated capsule (0.5-1.0 mg/kg twice daily) | 91.2% ± 11.0% | 86.9% ± 13.7% | 5.4 ± 0.8 | [8] |
| Placebo | 19.7% ± 15.5% | 28.3% ± 20.7% | 2.4 ± 1.0 | [8] |
| Reformulated paste (1.5-2.6 mg/kg once daily) | 63% ± 14% | 52% ± 17% | - | [9] |
Table 3: Effect of Omeprazole on Gastric pH in Fasted Wistar Rats
| Treatment Group (n=5) | Median Gastric pH (IQR) | Reference |
| Control | 3.5 (2.7–4.2) | [10] |
| Omeprazole (pre-treated 2h before measurement) | 6.7 (4.7–7.0) | [10] |
| Omeprazole (pre-treated 12h before measurement) | 5.6 (3.5–6.4) | [10] |
| Pentagastrin (pre-treated 20 min before measurement) | 2.2 (1.6–3.1) | [10] |
Detailed Experimental Protocols
The following sections provide an overview of the methodologies employed in key preclinical studies to evaluate the pharmacodynamics of omeprazole.
Gastric Fistula and Heidenhain Pouch Dog Models
These surgical models are instrumental in the direct measurement of gastric acid secretion.
-
Animal Model: Healthy research dogs, such as Beagles or mongrels, are often used.[11][12] The animals are typically fasted for at least 18 hours with ad libitum access to water before the experiment.[11]
-
Surgical Preparation:
-
Drug Administration: Omeprazole can be administered intravenously, intraduodenally (via a catheter), or orally (in suspension or as enteric-coated granules).[7] For immediate-release formulations, the drug is often administered as a suspension with a buffering agent.
-
Stimulation of Acid Secretion: Gastric acid secretion is often stimulated to assess the inhibitory effect of omeprazole. Common stimulants include histamine (e.g., 40 µg/kg/hr infusion) and pentagastrin.[11]
-
Measurement of Acid Secretion: Gastric juice is collected at regular intervals, and the acid output is determined by titration with a standardized base (e.g., NaOH) to a neutral pH.
Intragastric pH Monitoring in Rats
This method allows for the assessment of the overall effect of omeprazole on the gastric environment.
-
Animal Model: Wistar rats are a commonly used strain.[10] Animals are typically fasted for 12 hours prior to the study.[10]
-
Drug Administration: Omeprazole is administered orally or via other routes as required by the study design.[1]
-
Experimental Procedure:
-
Animals are anesthetized.
-
An incision is made in the stomach wall.
-
The pH of the gastric juice is measured directly using a pH meter.[10]
-
-
Variations: In some protocols, a perfused stomach preparation is used where the stomach is continuously perfused with a solution, and the pH of the perfusate is monitored using a pH-stat technique to quantify acid secretion.[13]
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in gastric acid secretion and a typical experimental workflow for evaluating immediate-release omeprazole.
References
- 1. Effect of omeprazole on gastric acid secretion in rat: evaluation of dose, duration of effect, and route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. teachmeanatomy.info [teachmeanatomy.info]
- 4. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Gastric acid antisecretory effect of two different dosage forms of omeprazole during prolonged oral treatment in the gastric fistula dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of gastric acid secretion by omeprazole in the dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A prospective, randomized, masked, placebo-controlled crossover study for the effect of 10 mg omeprazole capsules on gastric pH in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gastric pH in Rats: Key Determinant for Preclinical Evaluation of pH-dependent Oral Drug Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. veterinaryevidence.org [veterinaryevidence.org]
- 12. veterinaryevidence.org [veterinaryevidence.org]
- 13. Intragastric titration of acid in the perfused rat stomach preparation following parenteral and intraluminal stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Pathways Affected by the Omeprazole and Sodium Bicarbonate Combination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of omeprazole, a potent proton pump inhibitor (PPI), and sodium bicarbonate, an alkalinizing agent, represents a strategic formulation designed to optimize the pharmacodynamics of omeprazole for the treatment of acid-related gastrointestinal disorders. Omeprazole itself is a prodrug that requires an acidic environment for conversion to its active form, yet it is acid-labile and prone to degradation in the stomach. The inclusion of sodium bicarbonate serves a dual purpose: it provides immediate neutralization of gastric acid for rapid symptom relief and, more critically, it protects omeprazole from acid degradation, facilitating its rapid absorption and onset of action. This guide provides a detailed examination of the cellular pathways affected by this combination, focusing on its primary target—the gastric parietal cell—and exploring its systemic effects on the tumor microenvironment and intracellular pH regulation.
Core Mechanism of Action at the Gastric Parietal Cell
The principal therapeutic effect of the omeprazole and sodium bicarbonate combination is the profound suppression of gastric acid secretion. This is achieved through a synergistic interaction at the cellular level within the gastric mucosa.
Omeprazole: Irreversible Inhibition of the H+/K+ ATPase
Omeprazole specifically targets the hydrogen-potassium ATPase (H+/K+ ATPase) enzyme system, commonly known as the proton pump, located on the secretory surface of gastric parietal cells. This enzyme represents the final step in the secretion of gastric acid. Upon stimulation by secretagogues such as histamine, gastrin, and acetylcholine, parietal cells undergo a morphological transformation, increasing the surface area of the apical membrane containing the active proton pumps.
Omeprazole, after absorption into the bloodstream, reaches the parietal cells and diffuses into the acidic secretory canaliculi. Here, the acidic environment catalyzes its conversion into the active, cationic sulfenamide form. This active metabolite then forms an irreversible covalent disulfide bond with cysteine residues on the H+/K+ ATPase, inactivating the pump. Because this inhibition is irreversible, acid secretion can only resume after the synthesis of new proton pump molecules, leading to a prolonged duration of action of 48 to 72 hours. Long-term administration has been observed to induce parietal cell hypertrophy and hyperplasia.
Sodium Bicarbonate: Facilitating Rapid Onset and Efficacy
The primary role of sodium bicarbonate in the combination is to act as a buffering agent that protects the acid-sensitive omeprazole from degradation in the gastric lumen. By rapidly neutralizing stomach acid, sodium bicarbonate raises the intragastric pH, allowing the immediate-release omeprazole to pass into the small intestine for rapid absorption. This mechanism bypasses the need for an enteric coating, which typically delays absorption and onset of action.
Furthermore, the rapid neutralization of gastric acid by sodium bicarbonate may itself stimulate proton pump activity, making more pumps available for inhibition by the concurrently absorbed omeprazole. This leads to a significantly faster onset of gastric acid suppression compared to delayed-release PPI formulations.
Quantitative Pharmacodynamic Effects
Clinical studies provide quantitative data on the efficacy of the omeprazole-sodium bicarbonate combination in controlling intragastric pH. While the immediate-release formulation provides a faster onset of action, its overall acid suppression at steady state is comparable to delayed-release formulations.
Table 1: Comparison of Acid Inhibition after 7 Days of Dosing
| Pharmacodynamic Parameter | Immediate-Release Omeprazole 20 mg / Sodium Bicarbonate 1100 mg | Delayed-Release Lansoprazole 15 mg | P-Value |
|---|---|---|---|
| Median 24-h Intragastric pH | Significantly Higher | Lower | < 0.05 |
| % Time Intragastric pH > 4 (24-h period) | Significantly Longer | Shorter | 0.007 |
Data derived from a crossover pharmacodynamic study in healthy adult volunteers.
Interestingly, omeprazole treatment has also been shown to affect duodenal bicarbonate secretion, a key component of mucosal defense.
Table 2: Effect of Omeprazole on Proximal Duodenal Bicarbonate Secretion
| Secretion Condition | Control (μmol/h) | Omeprazole Pretreatment (μmol/h) | P-Value |
|---|---|---|---|
| Basal Secretion | 351 (SEM 39) | 597 (SEM 48) | < 0.02 |
| Vagally Stimulated Secretion | 474 (SEM 66) | 834 (SEM 72) | < 0.02 |
| Acid Stimulated Secretion | 2550 (SEM 456) | 3351 (SEM 678) | > 0.05 |
Data from a study in healthy volunteers, suggesting omeprazole promotes duodenal bicarbonate secretion independent of its acid-inhibitory effect.
Signaling Pathway Visualization
Caption: Gastric parietal cell acid secretion pathway and its inhibition.
Experimental Protocol: Intragastric pH Monitoring
-
Study Design: A randomized, open-label, two-period crossover study is typically employed.
-
Subjects: Healthy, Helicobacter pylori-negative adult volunteers. Subjects are screened to exclude those with gastrointestinal disorders or on medications that could interfere with results.
-
Procedure:
-
Baseline Measurement: A baseline 24-hour intragastric pH recording is performed using a pH monitoring system with a probe placed in the stomach.
-
Treatment Periods: Subjects are randomized to receive either the immediate-release omeprazole/sodium bicarbonate combination or a comparator (e.g., delayed-release PPI) daily for a set period, often 7 days.
-
pH Monitoring: Continuous 24-hour intragastric pH recordings are performed on Day 1 and Day 7 of each treatment period to assess onset of action and steady-state effects.
-
Washout Period: A washout period of at least one week separates the two treatment periods.
-
-
Data Analysis: Key pharmacodynamic parameters are calculated, including the median intragastric pH over 24 hours, the percentage of time the intragastric pH remains above a clinically significant threshold (e.g., pH > 4), and the time to achieve sustained acid inhibition. Statistical models are used to compare the effects of the different formulations.
Systemic Effects on Cellular Pathways: The Tumor Microenvironment
Beyond its effects on gastric acid, the sodium bicarbonate component has been investigated for its potential to modulate cellular pathways in the context of cancer therapy. This research is predicated on the observation that the extracellular microenvironment of solid tumors is characteristically acidic due to altered cancer cell metabolism (the Warburg effect).
Bicarbonate-Mediated Alkalization of the Tumor Microenvironment
The acidic tumor microenvironment (TME) is a critical factor in promoting tumor progression, invasion, metastasis, and resistance to therapies. Sodium bicarbonate, as an alkalinizing agent, can neutralize this extracellular acidity. This pH modulation can, in turn, influence several cancer-related cellular pathways. In vivo studies have shown that administration of sodium bicarbonate can inhibit tumor growth and metastasis.
Downstream Cellular Consequences
Altering the pH of the TME triggers several downstream effects on cancer cells and surrounding stromal and immune cells:
-
Inhibition of Proliferation and Invasion: By raising the extracellular pH, bicarbonate can reduce the activity of pH-dependent proteases involved in extracellular matrix degradation and cell invasion. Studies have demonstrated that alkalization can lead to reduced cancer cell proliferation and decreased migratory potential.
-
Enhanced Chemotherapy Efficacy: The efficacy of certain weakly basic chemotherapeutic drugs (e.g., doxorubicin) is reduced in acidic environments, as the charged form of the drug has poor membrane permeability. By neutralizing the TME, bicarbonate can enhance the cellular uptake and cytotoxic effect of these agents.
-
Immune Modulation: The acidic TME is known to be immunosuppressive. Alkalization has been shown to enhance anti-tumor immune responses, potentially by increasing the infiltration and activity of immune cells such as T-cells and promoting the polarization of macrophages towards a tumor-suppressive (M1) phenotype.
-
ROS Scavenging Pathway: In ovarian cancer models, the combination of sodium bicarbonate with the PARP inhibitor Olaparib was shown to be more effective than either agent alone. RNA sequencing revealed that the combination enriched differentially expressed genes in pathways related to reactive oxygen species (ROS) generation, such as the cGMP/PKG pathway. The treatment reduced excessive ROS accumulation and increased the M1 macrophage population in tumors.
Caption: Sodium bicarbonate's effect on the tumor microenvironment.
Effects on Intracellular pH (pHi)
The effect of extracellular sodium bicarbonate on intracellular pH (pHi) is complex and highly dependent on the experimental conditions, specifically the buffering system of the extracellular medium. This has significant implications for interpreting in vitro data and extrapolating it to in vivo conditions.
The Role of Extracellular Buffering Systems
-
Non-Bicarbonate Buffered Systems (NBBS): In many in vitro experiments using buffers like HEPES, the addition of sodium bicarbonate can lead to a paradoxical decrease in intracellular pH (acidification). This occurs because the bicarbonate ions (HCO₃⁻) react with protons (H⁺) in the medium to form carbonic acid (H₂CO₃), which then rapidly dissociates into water (H₂O) and carbon dioxide (CO₂). The lipid-soluble CO₂ gas diffuses rapidly across the cell membrane, re-forms carbonic acid inside the cell, and releases protons, thus lowering the pHi.
-
Bicarbonate Buffered Systems (BBS): In contrast, in physiological systems that are buffered by a bicarbonate/CO₂ system (akin to blood plasma), the addition of sodium bicarbonate results in an increase in intracellular pH (alkalinization). In this environment, the cell's own pH regulatory mechanisms, which are adapted to a bicarbonate environment, can manage the bicarbonate load, leading to a net influx of base or efflux of acid.
Table 3: Effect of Sodium Bicarbonate Load on Hepatocyte Intracellular pH (pHi)
| Extracellular Buffer System | Qualitative Change in pHi | Statistical Significance |
|---|---|---|
| Non-Bicarbonate Buffered System (NBBS) | Rapid cytoplasmic acidification | P < 0.001 |
| Bicarbonate Buffered System (BBS) | Marked increase in pHi | P < 0.001 |
Data derived from a study on isolated rat hepatocytes subjected to a 45 mM sodium bicarbonate load.
Experimental Workflow Visualization
Caption: Influence of buffering systems on intracellular pH.
Experimental Protocol: Measurement of Intracellular pH
-
Cell Preparation: Experiments are conducted on isolated cells, such as primary rat hepatocytes or cultured cell lines.
-
pH-Sensitive Dye Loading: Cells are loaded with a fluorescent, pH-sensitive dye, such as bis-carboxyethyl-carboxy-fluorescein (BCECF) in its acetoxymethyl ester form (BCECF-AM). The ester form is membrane-permeant; once inside the cell, intracellular esterases cleave the AM group, trapping the fluorescent probe in the cytoplasm.
-
Perfusion and Buffering: The dye-loaded cells are placed in a perfusion chamber on the stage of a fluorescence microscope and perfused with different buffered media (e.g., a bicarbonate-buffered solution gassed with CO₂ or a non-bicarbonate buffered solution with HEPES). The extracellular pH is controlled.
-
Single-Cell Imaging: The fluorescence of individual cells is measured over time. BCECF is a dual-excitation dye; the ratio of its fluorescence intensity at two different excitation wavelengths (e.g., 490 nm and 440 nm) is proportional to the intracellular pH.
-
Experimental Intervention: After a stable baseline pHi is established, a defined concentration of sodium bicarbonate is added to the perfusion medium, and the resulting changes in pHi are recorded in real-time.
-
Calibration: At the end of each experiment, an in situ calibration is performed using ionophores (e.g., nigericin) in high-potassium solutions of known pH to convert the fluorescence ratios into absolute pHi values.
Conclusion
The combination of omeprazole and sodium bicarbonate leverages a sophisticated understanding of cellular physiology to achieve a rapid and effective clinical outcome. At its core, the interaction is a targeted inhibition of the gastric parietal cell proton pump, a pathway made significantly more efficient by the protective, alkalinizing action of sodium bicarbonate. Beyond the stomach, the systemic administration of bicarbonate has profound implications for other cellular pathways, most notably in the normalization of the acidic tumor microenvironment, which can inhibit cancer progression and enhance the efficacy of other therapies. Furthermore, its effect on intracellular pH is a critical consideration, with the extracellular buffering environment dictating a shift towards either intracellular acidosis or alkalosis. For researchers and drug developers, understanding these distinct but interconnected cellular pathways is crucial for optimizing current therapeutic strategies and exploring novel applications for pH-modulating agents in oncology and other fields. Future research should continue to elucidate the precise molecular mechanisms linking extracellular pH changes to intracellular signaling cascades and immune cell function.
In Vitro Effects of Zegerid on H+/K+-ATPase Enzyme Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zegerid, a pharmaceutical formulation containing the proton pump inhibitor (PPI) omeprazole and an antacid, sodium bicarbonate, is designed for rapid and effective management of acid-related gastrointestinal disorders.[1][2] This technical guide provides an in-depth analysis of the in vitro effects of this compound's active component, omeprazole, on the activity of the H+/K+-ATPase enzyme, the gastric proton pump. The inclusion of sodium bicarbonate in the formulation plays a crucial role in protecting the acid-labile omeprazole, allowing for its rapid absorption and subsequent systemic action.[2][3] This document details the molecular mechanism of action, presents quantitative data on enzyme inhibition, outlines experimental protocols for assessing H+/K+-ATPase activity, and provides visualizations of the key pathways and workflows.
Introduction: Mechanism of Action
This compound's therapeutic effect stems from the synergistic action of its two components: omeprazole and sodium bicarbonate.[1] Omeprazole, a substituted benzimidazole, is a prodrug that requires activation in an acidic environment to exert its inhibitory effect on the H+/K+-ATPase.[4][5][6] The sodium bicarbonate component provides immediate neutralization of gastric acid, which serves a dual purpose: it alleviates heartburn symptoms and protects omeprazole from premature degradation in the stomach, thereby facilitating its rapid absorption.[1][2][3]
Once absorbed and delivered to the parietal cells of the gastric mucosa, omeprazole accumulates in the acidic secretory canaliculi.[6] Here, the low pH triggers a molecular rearrangement of omeprazole into its active form, a reactive tetracyclic sulfenamide.[4][5] This activated metabolite then forms a covalent disulfide bond with specific cysteine residues on the luminal surface of the H+/K+-ATPase enzyme.[5][6][7] This irreversible binding inactivates the proton pump, effectively blocking the final step in gastric acid secretion.[5][8][9]
Quantitative Data: In Vitro Inhibition of H+/K+-ATPase
The inhibitory potency of omeprazole on H+/K+-ATPase activity has been quantified in various in vitro studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | Enzyme Source | Assay Conditions | IC50 Value | Reference |
| Omeprazole | Pig gastric microsomes | pH 6.1 activation, 30 min incubation | 1.7 µM | [10] |
| Omeprazole | Pig gastric microsomes | pH 6.1 activation, 30 min incubation | 1.1 µM | [11] |
Note: The in vitro inhibitory activity of omeprazole is highly dependent on the pH of the activation environment. The acidic conditions facilitate the conversion of the prodrug to its active, inhibitory form.
Experimental Protocols
The following protocols provide a detailed methodology for the in vitro assessment of H+/K+-ATPase inhibition by omeprazole.
Preparation of Gastric H+/K+-ATPase Vesicles
A common source for the H+/K+-ATPase enzyme in in vitro assays is purified gastric microsomes from animal models such as hogs or pigs.
-
Tissue Homogenization: Obtain fresh gastric mucosa from the fundic region. Mince the tissue and homogenize it in a buffered sucrose solution.
-
Differential Centrifugation: Subject the homogenate to a series of centrifugation steps to isolate the microsomal fraction containing the H+/K+-ATPase vesicles.
-
Vesicle Characterization: Determine the protein concentration of the vesicle preparation using a standard method like the Bradford assay. The purity and activity of the enzyme should be confirmed.
H+/K+-ATPase Activity Assay
The activity of the H+/K+-ATPase is typically measured by quantifying the rate of ATP hydrolysis, which is directly proportional to the amount of inorganic phosphate (Pi) released.
-
Acid Activation of Omeprazole: To assess the inhibitory effect, omeprazole must first be activated. This is achieved by pre-incubating omeprazole in an acidic buffer (e.g., pH 6.1) for a specified time (e.g., 30 minutes).[10][11]
-
Incubation with Enzyme: Add varying concentrations of the acid-activated omeprazole to the prepared gastric microsomes suspended in an appropriate assay buffer (e.g., Tris-HCl buffer, pH 7.4).[10][12] The reaction mixture should also contain essential cofactors such as MgCl2 and KCl.[12]
-
Initiation of Reaction: Start the enzymatic reaction by adding ATP to the mixture.[12]
-
Termination and Phosphate Quantification: After a defined incubation period at 37°C, stop the reaction by adding a quenching agent like trichloroacetic acid.[12] The amount of inorganic phosphate released is then determined colorimetrically.
-
Data Analysis: Calculate the percentage of H+/K+-ATPase inhibition for each concentration of omeprazole. The IC50 value can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway: Omeprazole Activation and H+/K+-ATPase Inhibition
Caption: Omeprazole activation pathway in the parietal cell.
Experimental Workflow: In Vitro H+/K+-ATPase Inhibition Assay
Caption: Workflow for determining H+/K+-ATPase inhibition.
Conclusion
The in vitro evaluation of this compound's active component, omeprazole, demonstrates its potent and irreversible inhibition of the H+/K+-ATPase enzyme. This inhibitory action is critically dependent on an acid-catalyzed activation step, highlighting the elegance of its targeted mechanism. The sodium bicarbonate in this compound's formulation is essential for protecting omeprazole from gastric acid, ensuring its bioavailability for systemic absorption and subsequent action at the parietal cell. The experimental protocols and data presented in this guide provide a framework for the continued research and development of proton pump inhibitors and related therapeutic agents.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound – Proton Pump Inhibitor for Treatment of Heartburn - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Challenges of Correlating pH Change with Relief of Clinical Symptoms in Gastro Esophageal Reflux Disease: A Phase III, Randomized Study of this compound versus Losec - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid activation of omeprazole in isolated gastric vesicles, oxyntic cells, and gastric glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. pi.bauschhealth.com [pi.bauschhealth.com]
- 10. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ajpp.in [ajpp.in]
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Zegerid® Components
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zegerid® is a combination pharmaceutical product containing a proton pump inhibitor and a buffering agent. This guide provides a detailed examination of the molecular structure, chemical properties, and mechanisms of action of its core components. The information is intended for a technical audience in the fields of pharmaceutical research, drug development, and medicinal chemistry. All quantitative data is presented in structured tables, and detailed experimental protocols for key analytical methods are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the material.
Core Active Components
This compound® is formulated with two active ingredients: omeprazole, a proton pump inhibitor that reduces gastric acid secretion, and sodium bicarbonate, an antacid that protects omeprazole from acid degradation and provides immediate acid neutralization.
Omeprazole
Omeprazole is a substituted benzimidazole that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2]
The chemical formula for omeprazole is C17H19N3O3S, and its molecular weight is 345.42 g/mol . Chemically, it is known as 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole. Omeprazole is a white to off-white crystalline powder that decomposes at approximately 155°C.[2]
| Property | Value | Reference |
| Chemical Formula | C17H19N3O3S | - |
| Molecular Weight | 345.42 g/mol | - |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | ~155°C (with decomposition) | [2] |
| pKa1 (Pyridine) | ~7.1 | - |
| pKa2 (Benzimidazole) | ~14.7 | - |
Omeprazole is a prodrug that, upon entering the acidic environment of the parietal cell canaliculus, undergoes an acid-catalyzed conversion to its active form, a sulfenamide. This active metabolite then forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H+/K+-ATPase.[1] This irreversible binding inactivates the proton pump, thereby inhibiting the final step of gastric acid secretion.[1][2]
Sodium Bicarbonate
Sodium bicarbonate (NaHCO₃) is a weak base that serves a dual purpose in the this compound® formulation. It acts as an antacid to provide rapid, temporary relief from heartburn and indigestion by neutralizing existing stomach acid.[3] Crucially, it also raises the intragastric pH, which protects the acid-labile omeprazole from degradation in the stomach, allowing for its subsequent absorption in the small intestine.[4]
Sodium bicarbonate is a white crystalline solid with a molecular formula of NaHCO₃ and a molar mass of 84.01 g/mol . It is soluble in water and creates a mildly alkaline solution.
| Property | Value | Reference |
| Chemical Formula | NaHCO₃ | - |
| Molar Mass | 84.01 g/mol | - |
| Appearance | White crystalline powder | - |
| pH (1% aqueous solution) | ~8.3 | - |
| Decomposition Temperature | Begins to decompose at >50°C | - |
Sodium bicarbonate reacts with hydrochloric acid (HCl) in the stomach in a classic acid-base neutralization reaction. This reaction produces sodium chloride (NaCl), water (H₂O), and carbon dioxide (CO₂), thereby increasing the gastric pH.
Reaction: NaHCO₃ + HCl → NaCl + H₂O + CO₂
Inactive Components
The inactive ingredients in this compound® formulations (capsules and powder for oral suspension) play critical roles in the stability, delivery, and palatability of the drug product.
| Inactive Ingredient | Formulation | Function |
| Xylitol | Powder for Oral Suspension | Sweetener, bulking agent |
| Sucrose | Powder for Oral Suspension | Sweetener, bulking agent |
| Sucralose | Powder for Oral Suspension | Artificial sweetener |
| Xanthan Gum | Powder for Oral Suspension | Suspending agent, thickener |
| Flavorings | Powder for Oral Suspension | Palatability enhancer |
| Croscarmellose Sodium | Capsules | Superdisintegrant |
| Sodium Stearyl Fumarate | Capsules | Lubricant |
Experimental Protocols
Quantification of Omeprazole by High-Performance Liquid Chromatography (HPLC)
This method is used for the quantitative determination of omeprazole in pharmaceutical dosage forms.[5]
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV-VIS detector.
-
Reversed-phase C18 column (e.g., Novapak C18, 250 x 4.6 mm, 5µm).[5]
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen orthophosphate
-
Dipotassium hydrogen phosphate
-
Sodium hydroxide (0.1 N)
-
Water (HPLC grade)
-
Omeprazole reference standard
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer (pH 7.4) and acetonitrile in a 60:40 v/v ratio. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[5]
-
Flow Rate: 1.0 mL/min[5]
-
Detection Wavelength: 302 nm[5]
-
Injection Volume: 20 µL
4. Preparation of Solutions:
-
Phosphate Buffer (pH 7.4): Accurately weigh and dissolve 2.72 g of potassium dihydrogen orthophosphate and 0.525 g of dipotassium hydrogen phosphate in 1000 mL of water. Adjust the pH to 7.4 if necessary.[5]
-
Standard Stock Solution: Accurately weigh 40 mg of omeprazole reference standard and transfer to a 100 mL volumetric flask. Add 30 mL of 0.1 N NaOH and sonicate to dissolve. Make up the volume to 100 mL with 0.1 N NaOH.[5]
-
Working Standard Solution: Dilute the standard stock solution with the mobile phase to obtain a final concentration of 40 µg/mL.[5]
-
Sample Preparation (from capsules): Weigh the contents of 20 capsules and calculate the average weight. Take a quantity of the powder equivalent to 100 mg of omeprazole and transfer it to a 250 mL volumetric flask. Add 150 mL of 0.1 N NaOH and sonicate for 15 minutes. Make up the volume with 0.1 N NaOH. Centrifuge a portion of this solution and then dilute with the mobile phase to a final concentration of 40 µg/mL.[5]
5. Procedure:
-
Inject the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the working standard solution and record the peak area.
-
Inject the sample solution and record the peak area.
-
Calculate the concentration of omeprazole in the sample by comparing the peak areas of the sample and the standard.
References
- 1. What is the mechanism of Omeprazole? [synapse.patsnap.com]
- 2. Clinical pharmacology of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]
- 4. Proton Pump Inhibitors (PPI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. banglajol.info [banglajol.info]
Zegerid's Impact on Intracellular pH: A Technical Guide for In Vitro Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zegerid, a combination of the proton pump inhibitor (PPI) omeprazole and the alkalinizing agent sodium bicarbonate, is primarily designed to reduce gastric acid secretion. While its effects on systemic pH are well-characterized, its direct impact on intracellular pH (pHi) in in vitro models is less documented for the combined formulation. This technical guide synthesizes the available scientific literature on the individual components of this compound—omeprazole and sodium bicarbonate—to provide a comprehensive overview of their potential effects on pHi in cellular models. The guide details the mechanistic actions, presents available quantitative data, outlines experimental protocols for pHi measurement, and visualizes relevant cellular pathways and workflows. It is important to note that the majority of the presented data is derived from studies on the individual components, and the synergistic or combined effects of this compound on pHi in in vitro settings warrant further investigation.
Core Mechanisms of Action on Intracellular pH
The impact of this compound on intracellular pH can be attributed to the distinct mechanisms of its two active components:
-
Omeprazole: As a proton pump inhibitor, omeprazole irreversibly blocks the H+/K+-ATPase in gastric parietal cells.[1] However, in other cell types, it is also known to inhibit vacuolar-type H+-ATPase (V-ATPase).[2][3] V-ATPases are crucial for acidifying intracellular compartments like lysosomes and are also found on the plasma membrane of some cells, where they contribute to the regulation of intracellular and extracellular pH.[3][4][5] By inhibiting V-ATPase, omeprazole can disrupt proton efflux, leading to alterations in pHi.[6] The direction of this change—acidification or alkalinization—appears to be cell-type dependent.
-
Sodium Bicarbonate: Sodium bicarbonate is a weak base that can influence intracellular pH. Its effect is highly dependent on the buffering system of the extracellular environment. In a bicarbonate-based buffering system, it tends to increase pHi.[7][8] Conversely, in non-bicarbonate buffers, it can lead to a paradoxical intracellular acidification due to the rapid diffusion of CO2 into the cell.[7][8][9]
Quantitative Data on Intracellular pH Modulation
The following tables summarize the available quantitative data from in vitro studies on the effects of omeprazole and sodium bicarbonate on intracellular pH. It is critical to note the specific cell types and experimental conditions, as these significantly influence the observed outcomes.
Table 1: Effect of Omeprazole on Intracellular pH in Cancer Cell Lines
| Cell Line | Concentration of Omeprazole | Incubation Time | Observed Effect on Intracellular pH | Reference |
| Chemoresistant Ovarian Cancer (HeyA8-MDR) | 20 mg/mL | Not Specified | Significant Decrease | [6] |
| Chemosensitive Ovarian Cancer (HeyA8) | 20 mg/mL | Not Specified | No Significant Change | [6] |
Table 2: Effect of Sodium Bicarbonate on Intracellular pH in Hepatocytes
| Cell Type | Concentration of Sodium Bicarbonate | Buffering System | Observation Period | Observed Effect on Intracellular pH | Reference |
| Isolated Rat Hepatocytes | 45 mM (acute load) | Bicarbonate (BBS) | 90 seconds | Marked Increase | [7][8] |
| Isolated Rat Hepatocytes | 45 mM (acute load) | Non-bicarbonate (NBBS) | 90 seconds | Rapid Cytoplasmic Acidification | [7][8] |
Experimental Protocols for Intracellular pH Measurement
The most common method for measuring intracellular pH in in vitro models involves the use of pH-sensitive fluorescent dyes, such as 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF). The acetoxymethyl ester form of the dye (BCECF-AM) is cell-permeable. Once inside the cell, intracellular esterases cleave the AM group, trapping the fluorescent probe in the cytoplasm. The fluorescence intensity of BCECF is pH-dependent and can be measured using a fluorescence microscope or a plate reader.
Detailed Protocol for pHi Measurement using BCECF-AM:
-
Cell Preparation:
-
Plate cells in a suitable culture vessel (e.g., 96-well black-walled, clear-bottom plates) and culture overnight to allow for adherence. The seeding density should be optimized for the specific cell line.
-
-
Dye Loading:
-
Prepare a stock solution of BCECF-AM in anhydrous DMSO.
-
Dilute the BCECF-AM stock solution in a serum-free medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to the desired final concentration (typically 1-5 µM).
-
Remove the culture medium from the cells and wash once with the loading buffer.
-
Add the BCECF-AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
After incubation, remove the dye-loading solution and wash the cells two to three times with the assay buffer to remove any extracellular dye.
-
-
Treatment with this compound Components:
-
Prepare stock solutions of omeprazole and sodium bicarbonate in the appropriate vehicle.
-
Add the test compounds (omeprazole, sodium bicarbonate, or a combination) at the desired final concentrations to the cells in the assay buffer. Include appropriate vehicle controls.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at two excitation wavelengths (e.g., 490 nm for the pH-sensitive wavelength and 440 nm for the pH-insensitive, isosbestic point) and a single emission wavelength (e.g., 535 nm).
-
Record the fluorescence at baseline (before adding the compound) and at various time points after compound addition.
-
-
Calibration:
-
To convert the fluorescence ratio (F490/F440) to absolute pHi values, a calibration curve must be generated at the end of each experiment.
-
This is typically achieved by treating the cells with a K+/H+ ionophore, such as nigericin, in buffers of known pH containing high potassium concentrations to equilibrate the intracellular and extracellular pH.
-
Measure the fluorescence ratio at each known pH value to construct the calibration curve.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (e.g., 490 nm / 440 nm) for each well at each time point.
-
Use the calibration curve to convert the fluorescence ratios to intracellular pH values.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key mechanisms and experimental procedures discussed in this guide.
Caption: Mechanism of Action of this compound Components on Intracellular pH.
Caption: Experimental Workflow for In Vitro Intracellular pH Measurement.
Caption: Potential Downstream Signaling Pathways Affected by Omeprazole.
Conclusion and Future Directions
The available evidence strongly suggests that the components of this compound, omeprazole and sodium bicarbonate, can independently modulate intracellular pH in in vitro models. Omeprazole's effect is primarily mediated through the inhibition of V-ATPase, leading to cell-type-specific changes in pHi and influencing downstream signaling pathways implicated in cancer progression and drug resistance.[10][11] The impact of sodium bicarbonate is highly context-dependent, particularly on the composition of the cell culture medium.
A significant gap in the literature is the lack of studies investigating the combined effect of omeprazole and sodium bicarbonate on intracellular pH in in vitro models. Future research should focus on:
-
Directly testing the this compound formulation in various cell lines to understand the synergistic or additive effects of its components on pHi.
-
Conducting detailed dose-response and time-course studies to provide comprehensive quantitative data.
-
Elucidating the downstream signaling consequences of this compound-induced pHi changes to better understand its potential off-target effects and therapeutic applications beyond gastric acid suppression.
This technical guide provides a foundational understanding for researchers and drug development professionals interested in the cellular effects of this compound. The provided protocols and visualized pathways offer a starting point for designing and interpreting experiments aimed at further unraveling the intricate relationship between this compound and intracellular pH regulation.
References
- 1. ClinPGx [clinpgx.org]
- 2. The impact of tumour pH on cancer progression: strategies for clinical intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The curious case of vacuolar ATPase: regulation of signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The H+-ATPase (V-ATPase): from proton pump to signaling complex in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of sodium bicarbonate on intracellular pH under different buffering conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bicarbonate therapy and intracellular acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of proton pump inhibitors on reversing multidrug resistance via downregulating V-ATPases/PI3K/Akt/mTOR/HIF-1α signaling pathway through TSC1/2 complex and Rheb in human gastric adenocarcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Omeprazole suppresses aggressive cancer growth and metastasis in mice through promoting Snail degradation - PMC [pmc.ncbi.nlm.nih.gov]
Initial studies on the off-target effects of immediate-release omeprazole
An In-depth Technical Guide on the Initial Studies of Off-Target Effects of Immediate-Release Omeprazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omeprazole is a widely prescribed proton pump inhibitor (PPI) that effectively treats acid-related gastrointestinal disorders by irreversibly inhibiting the H+/K+-ATPase pump in gastric parietal cells.[1][2][3] The immediate-release (IR) formulation of omeprazole, which includes sodium bicarbonate as a buffering agent, was developed to offer a more rapid onset of action compared to the traditional delayed-release, enteric-coated formulations.[4][5][6] This formulation allows for faster absorption and a quicker reduction in gastric acidity.[5][6] While the on-target efficacy of omeprazole is well-established, a growing body of research is investigating its off-target effects—actions on molecular targets other than the gastric proton pump.[3][7] These unintended interactions can lead to a range of physiological consequences, some of which are clinically significant. This guide provides a comprehensive overview of the initial studies on the off-target effects of omeprazole, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.
Pharmacokinetics of Immediate-Release Omeprazole
The primary advantage of immediate-release omeprazole is its rapid absorption and onset of action. The sodium bicarbonate component neutralizes gastric acid, protecting the acid-labile omeprazole from degradation and allowing it to be quickly absorbed from the small intestine.[5][6][8]
| Pharmacokinetic Parameter | Immediate-Release Omeprazole (40 mg) | Delayed-Release Omeprazole (40 mg) | Reference(s) |
| Time to Peak Plasma Concentration (tmax) | Significantly shorter | Longer | [6] |
| Mean Peak Plasma Concentration (Cmax) | Higher | Lower | [6] |
| Area Under the Curve (AUC) | Similar | Similar | [8][9] |
| Onset of Gastric Acid Suppression | Within 30 minutes | No measurable effect within 30 minutes | [6] |
Off-Target Effects of Omeprazole
While many studies on the long-term effects of omeprazole do not specify the formulation, the findings are considered relevant to the immediate-release version as the active molecule is identical. The off-target effects are believed to arise from interactions with non-canonical proteins and broader physiological changes resulting from profound acid suppression.[7][10]
Renal Effects: Chronic and Acute Kidney Disease
Several studies have suggested an association between long-term PPI use and an increased risk of kidney disease.[11][12][13] The proposed mechanisms include oxidative stress, renal tubular cell death, and acute interstitial nephritis, an immune-mediated inflammatory response.[11][14]
Quantitative Data on Renal Effects
| Study Type | Finding | Quantitative Measure | Reference(s) |
| Cohort Study | Increased risk of chronic kidney disease (CKD) progression in omeprazole users vs. non-users. | Hazard Ratio (HR): 7.34 (95% CI: 3.94–13.71) | [13] |
| FDA Post-Marketing Data Analysis | Increased reporting of CKD in PPI users vs. histamine-2 receptor antagonist (H2RA) users. | Reporting Odds Ratio: 28.4 (95% CI: 12.7-63.5) | |
| FDA Post-Marketing Data Analysis | Increased reporting of end-stage renal disease (ESRD) in PPI users vs. H2RA users. | Reporting Odds Ratio: 35.5 (95% CI: 5.0-250) | [11] |
| Retrospective Cohort Study | Increased risk of newly diagnosed CKD in PPI users vs. never-users. | Odds Ratio (OR): 1.41 (95% CI: 1.34-1.48) | |
| Retrospective Study | Increased risk of Acute Kidney Injury (AKI) in PPI users. | Risk occurred in less than 1% of users in the study. | [12] |
Logical Pathway: Proposed Mechanism of Omeprazole-Induced Renal Injury
Caption: Proposed mechanisms leading to renal injury from long-term omeprazole use.
Neurological Effects: Dementia Risk
The potential association between long-term PPI use and dementia has been a subject of debate, with some studies suggesting an increased risk, particularly with prolonged use.[15][16][17][18] Proposed mechanisms include interference with vitamin B12 absorption and potential effects on the formation of beta-amyloid protein.[15]
Quantitative Data on Dementia Risk
| Study Type | Finding | Quantitative Measure | Reference(s) |
| Neurology Journal Study | Increased risk of dementia with PPI use for >4.4 years. | Hazard Ratio (HR): 1.33 (33% higher risk) | [18] |
| German Observational Study | Positive association between PPI use and any dementia. | Risk Ratio: ~1.4 | [19] |
| Asian Prospective Cohort Study | Association between PPI use and dementia. | Adjusted Hazard Ratio (aHR): 1.22 (95% CI: 1.05-1.42) | [19] |
Logical Pathway: Hypothesized Link Between Omeprazole and Dementia
Caption: Hypothesized pathways linking long-term omeprazole use to dementia risk.
Musculoskeletal Effects: Bone Fracture Risk
Long-term use of PPIs has been associated with an increased risk of bone fractures, particularly of the hip, spine, and wrist.[1][20][21][22] The leading hypothesis is that profound acid suppression impairs the absorption of essential minerals like calcium and magnesium, which are crucial for bone health.[23]
Quantitative Data on Fracture Risk
| Study Type | Finding | Quantitative Measure | Reference(s) |
| Retrospective Study (Postmenopausal Women) | Increased fracture risk with PPI use ≥1 year. | Adjusted Odds Ratio (aOR): 2.07 (95% CI: 1.13-3.77) | [20] |
| Study in Men | Elevated hip fracture risk with recent omeprazole use. | Adjusted Odds Ratio (aOR): 1.22 (95% CI: 1.02-1.47) | [20] |
| Meta-Analysis | Increased risk of hip, spine, and overall fractures with PPI use. | General increased risk noted. | [22] |
Logical Pathway: Omeprazole's Effect on Bone Health
Caption: Proposed mechanism for increased bone fracture risk with omeprazole use.
Gastrointestinal Effects: Alterations in Gut Microbiome
The acidic environment of the stomach is a key barrier against ingested pathogens.[24] By reducing stomach acid, omeprazole can alter the composition of the gut microbiome, leading to decreased bacterial diversity and an increased risk of enteric infections, such as those caused by Clostridium difficile.[25][26][27][28]
Quantitative Data on Gut Microbiome Effects
| Study Type | Finding | Quantitative Measure | Reference(s) |
| Meta-Analysis | Increased incidence of Clostridium difficile-associated diarrhea in PPI users. | 65% increase in incidence. | [27] |
| Microbiome Study | PPI use is associated with profound changes in the gut microbiome. | 20% of identified bacteria showed significant deviation. | [27] |
| Clinical Study (4-week omeprazole treatment) | Caused considerable changes in stool culture results. | Higher dose (20mg twice daily) tended to decrease microflora diversity. | [25] |
Experimental Protocol: Gut Microbiome Analysis
-
Sample Collection: Fecal samples are collected from PPI users and non-user control groups.
-
DNA Extraction: Bacterial DNA is extracted from the fecal samples using standardized kits.
-
16S rRNA Gene Sequencing: The V3-V4 or other variable regions of the 16S rRNA gene are amplified by PCR and sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Bioinformatic Analysis:
-
Sequences are processed to remove low-quality reads and chimeras.
-
Operational Taxonomic Units (OTUs) are clustered based on sequence similarity (e.g., 97%).
-
Taxonomic assignment is performed by comparing OTU sequences to a reference database (e.g., Greengenes, SILVA).
-
Alpha diversity (richness and evenness within a sample) and beta diversity (differences in composition between samples) are calculated.
-
-
Statistical Analysis: Statistical tests are used to identify significant differences in microbial taxa and diversity between PPI users and controls.
Oncological Effects: Cancer Risk
The relationship between long-term PPI use and cancer is complex.[29] Some studies suggest an increased risk of gastric, esophageal, colorectal, and pancreatic cancers.[29][30] The proposed mechanism involves hypergastrinemia, where the body produces excess gastrin in response to reduced stomach acid, which may stimulate the growth of gastrointestinal tumors.[31]
Quantitative Data on Cancer Risk
| Study Type | Finding | Quantitative Measure | Reference(s) |
| Population-Based Cohort Study | Increased risk of gastric cancer in PPI users vs. H2RA users. | Hazard Ratio (HR): 1.45 (95% CI: 1.06 to 1.98) | [32] |
| University of Hong Kong Study | Long-term PPI use after H. pylori eradication doubled the risk of stomach cancer. | Risk more than doubled. | [31][33] |
Logical Pathway: Proposed Link Between Omeprazole and Gastric Cancer
Caption: Proposed hypergastrinemia-mediated pathway for increased gastric cancer risk.
Cardiovascular Effects
The association between PPIs and cardiovascular events is an area of ongoing research with some conflicting results.[34][35] Some studies suggest an increased risk of major adverse cardiovascular events (MACE), potentially linked to PPI-induced hypomagnesemia or other unknown mechanisms.[36][37] Other meta-analyses have found that PPIs did not significantly increase the risk of MACE when used for gastrointestinal protection.[36][37]
Quantitative Data on Cardiovascular Risk
| Study Type | Finding | Quantitative Measure | Reference(s) |
| Longitudinal Cohort Study (Elderly Patients) | Higher prevalence of cardiovascular events in PPI users. | Hazard Ratio (HR): 1.31 (95% CI: 1.10–1.57) | [36][37] |
| Danish Case-Control Study | Increased risk of out-of-hospital cardiac arrest in PPI users vs. non-users. | Odds Ratio (OR): 1.32 (95% CI: 1.28–1.37) | [36] |
| Meta-Analysis | Increased cardiovascular risk in patients on PPI monotherapy. | Relative Risk: 1.70 (95% CI: 1.13-2.56) | [35] |
Non-Canonical Protein Binding
Recent research indicates that omeprazole can bind to a wide range of proteins beyond the H+/K+-ATPase pump, often in a stable, covalent manner that is not dependent on disulfide linkages.[3][7][10][38] This widespread, off-target binding could underlie some of the diverse and unexpected adverse effects associated with long-term PPI use.
Experimental Protocol: Western Blotting for Omeprazole-Protein Adducts
This protocol is adapted from methodologies used to detect drug-protein complexes.[39]
-
Cell/Tissue Treatment: Treat cells or tissues with omeprazole at various concentrations and for specified durations. Include an untreated control.
-
Protein Extraction: Lyse the cells or homogenize the tissues in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer (with or without reducing agents to test bond stability), and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary monoclonal antibody specifically developed to recognize protein-bound omeprazole overnight at 4°C.[7]
-
Washing: Wash the membrane multiple times to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands corresponding to omeprazole-protein adducts using an imaging system.
Experimental Workflow: Immunodetection of Omeprazole-Protein Adducts
Caption: Workflow for detecting off-target omeprazole-protein binding via Western blot.
Conclusion
While immediate-release omeprazole offers pharmacokinetic advantages for rapid acid control, the active molecule is subject to the same potential off-target effects as traditional formulations, particularly with long-term use. The initial studies reviewed here highlight significant associations between omeprazole and a range of adverse outcomes, including renal impairment, dementia, bone fractures, and alterations to the gut microbiome. The mechanisms are multifaceted, ranging from systemic effects of acid suppression to direct, off-target molecular binding. For researchers and drug development professionals, a thorough understanding of these off-target effects is critical for designing safer therapeutic strategies, identifying at-risk patient populations, and developing next-generation acid-suppressing agents with improved safety profiles. Further research is essential to elucidate the precise molecular mechanisms, establish causality, and determine if the risk profiles differ based on formulation.
References
- 1. Omeprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacological Effects and Toxicogenetic Impacts of Omeprazole: Genomic Instability and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of omeprazole to protein targets identified by monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immediate-Release Omeprazole/Sodium Bicarbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. focushealthgroup.com [focushealthgroup.com]
- 7. journals.plos.org [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Binding of omeprazole to protein targets identified by monoclonal antibodies | PLOS One [journals.plos.org]
- 11. drugs.com [drugs.com]
- 12. Is Omeprazole Bad for Your Kidneys? - GoodRx [goodrx.com]
- 13. Omeprazole use and risk of chronic kidney disease evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Updating understanding of real-world adverse events associated with omeprazole | PLOS One [journals.plos.org]
- 15. optoceutics.com [optoceutics.com]
- 16. Does Omeprazole Increase the Risk of Dementia? - Your Health Magazine [yourhealthmagazine.net]
- 17. jpost.com [jpost.com]
- 18. Dementia: Long-Term Use Acid Reflux Drugs May Increase Your Risk [healthline.com]
- 19. Proton Pump Inhibitors and Dementia: Physiopathological Mechanisms and Clinical Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. badgut.org [badgut.org]
- 22. Proton Pump Inhibitors and the Risk for Fracture at Specific Sites: Data Mining of the FDA Adverse Event Reporting System - PMC [pmc.ncbi.nlm.nih.gov]
- 23. betterbones.com [betterbones.com]
- 24. refluxuk.com [refluxuk.com]
- 25. The effect of omeprazole treatment on the gut microflora and neutrophil function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]
- 27. gut.bmj.com [gut.bmj.com]
- 28. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 29. discovery.researcher.life [discovery.researcher.life]
- 30. Does Omeprazole Cause Cancer? [verywellhealth.com]
- 31. cancercenter.com [cancercenter.com]
- 32. gut.bmj.com [gut.bmj.com]
- 33. drugs.com [drugs.com]
- 34. Adverse cardiovascular outcomes associated with proton pump inhibitor use after percutaneous coronary intervention: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Proton pump inhibitors and the risk of severe adverse events – A cardiovascular bombshell? | Revista Portuguesa de Cardiologia (English edition) [revportcardiol.org]
- 36. tandfonline.com [tandfonline.com]
- 37. Proton pump inhibitors and cardiovascular risk: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Binding of omeprazole to protein targets identified by monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. benchchem.com [benchchem.com]
Zegerid Beyond the Stomach: An Exploratory Whitepaper on Extra-Gastric Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zegerid, a combination of the proton pump inhibitor (PPI) omeprazole and sodium bicarbonate, is a widely prescribed medication for the management of acid-related gastrointestinal disorders. While its efficacy in acid suppression is well-established, a growing body of preclinical and clinical research has begun to uncover a range of biological activities of omeprazole that extend beyond its effects on the gastric proton pump. This technical guide delves into the exploratory research on these non-canonical applications, focusing on three key areas: anti-inflammatory, anticancer, and cardiovascular effects. This document provides a comprehensive overview of the current understanding of omeprazole's molecular mechanisms in these contexts, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the potential repositioning and novel therapeutic development of omeprazole and other PPIs.
Introduction: The Expanding Therapeutic Horizon of Omeprazole
Omeprazole, the active ingredient in this compound, functions primarily by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells, thereby reducing stomach acid production.[1][2] This mechanism has made it a cornerstone in the treatment of conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.[3][4] However, emerging evidence suggests that the therapeutic potential of omeprazole may not be limited to its acid-suppressing capabilities.
Recent studies have highlighted several "off-target" effects of omeprazole, indicating its ability to modulate various cellular processes implicated in a range of diseases. These findings have opened up new avenues of investigation into the use of omeprazole for conditions not traditionally associated with acid hypersecretion. This whitepaper will explore the scientific basis for these novel applications, with a particular focus on the underlying molecular pathways and experimental evidence.
Anti-inflammatory Properties of Omeprazole
Beyond its well-known role in acid suppression, omeprazole has demonstrated significant anti-inflammatory effects through mechanisms independent of gastric acid inhibition.[5] Research suggests that omeprazole can modulate key inflammatory pathways, offering potential therapeutic benefits in various inflammatory conditions.
Inhibition of the NF-κB Signaling Pathway
A central mechanism underlying omeprazole's anti-inflammatory activity is its ability to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway.[6][7] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.
Omeprazole has been shown to inhibit the activation of NF-κB, thereby downregulating the inflammatory cascade.[7] This inhibition can prevent the recruitment of inflammatory cells to diseased tissues and reduce the production of pro-inflammatory mediators.[5]
Quantitative Data on Anti-inflammatory Effects
The following table summarizes key quantitative findings from in vitro and in vivo studies on the anti-inflammatory effects of omeprazole.
| Parameter | Experimental System | Omeprazole Concentration/Dose | Result | Reference |
| IL-8 Production | Human gastric cancer cell line (MKN45) stimulated with H. pylori extract | 100 µM | Significant inhibition of IL-8 production | [7] |
| IL-8 Production | Human umbilical vein endothelial cells (HUVEC) stimulated with IL-1β | 100 µM | Significant inhibition of IL-8 production | [7] |
| TNF-α Secretion | Human monocytic THP-1 cells stimulated with LPS and IFN-γ | 10-100 µM | Concentration-dependent reduction in TNF-α secretion | [4] |
| IL-6 Secretion | Human monocytic THP-1 cells stimulated with LPS and IFN-γ | 10-100 µM | Trend towards reduction in IL-6 secretion | [4] |
| Paw Volume | Complete Freund's Adjuvant-induced arthritic rats | 20 mg/kg | Very significant suppression of paw volume (p < 0.001) | [8] |
Experimental Protocol: NF-κB Luciferase Reporter Assay
This protocol outlines a general method for assessing the inhibitory effect of omeprazole on NF-κB activation using a luciferase reporter assay.
Objective: To quantify the effect of omeprazole on TNF-α-induced NF-κB transcriptional activity.
Materials:
-
HEK293 cells stably transfected with an NF-κB luciferase reporter vector and a constitutively expressed Renilla luciferase vector (for normalization).
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Recombinant human TNF-α.
-
Omeprazole.
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the transfected HEK293 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Omeprazole Treatment: Pre-treat the cells with varying concentrations of omeprazole (e.g., 10, 50, 100 µM) or vehicle control for 2 hours.
-
TNF-α Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to induce NF-κB activation. Include an unstimulated control group.
-
Cell Lysis: Wash the cells with PBS and lyse them according to the Dual-Luciferase® Reporter Assay System protocol.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NF-κB activity by TNF-α and the percentage inhibition by omeprazole.
Anticancer Properties of Omeprazole
Emerging evidence suggests that omeprazole possesses anticancer properties that are independent of its acid-inhibitory function. These effects are attributed to its ability to interfere with key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Promotion of Snail Degradation and Inhibition of Epithelial-Mesenchymal Transition (EMT)
One of the most significant anticancer mechanisms of omeprazole is its ability to promote the degradation of Snail, a key transcription factor that drives epithelial-mesenchymal transition (EMT).[9][10] EMT is a cellular program that allows epithelial cells to acquire mesenchymal characteristics, enhancing their migratory and invasive properties, which is a critical step in cancer metastasis.
Omeprazole has been shown to directly bind to the Snail protein, disrupting its acetylation by CREB-binding protein (CBP)/p300.[11] This disruption leads to the ubiquitination and subsequent proteasomal degradation of Snail, thereby inhibiting EMT and suppressing cancer cell invasion and metastasis.[10][11]
Quantitative Data on Anticancer Effects
The following table presents quantitative data from studies investigating the anticancer effects of omeprazole.
| Parameter | Experimental System | Omeprazole Concentration/Dose | Result | Reference |
| Binding Affinity (Kd) to Snail | Recombinant Snail protein | N/A | 0.076 mM | [9][11] |
| Cell Migration | HCT116, SUM159, and 4T1 cancer cells | Dose-dependent | Decreased proportion of migrated cells | [11] |
| Tumor Metastasis | HCT116 xenograft model (hepatic metastasis) | 300 mg/kg/day (oral) | Marked suppression of tumor metastasis | [11] |
| Cell Proliferation | NCI-H716 colorectal cancer cell line | Concentration-dependent | Decreased cell proliferation (P < 0.05) | [12] |
Experimental Protocol: In Vitro Ubiquitination Assay for Snail Degradation
This protocol describes a method to assess the effect of omeprazole on the ubiquitination of the Snail protein in cancer cells.
Objective: To determine if omeprazole promotes the ubiquitination of endogenous Snail protein in HCT116 cells.
Materials:
-
HCT116 human colon cancer cells.
-
Omeprazole.
-
MG132 (proteasome inhibitor).
-
Cell lysis buffer (RIPA buffer).
-
Protein A/G agarose beads.
-
Anti-Snail antibody.
-
Anti-ubiquitin antibody.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Cell Culture and Treatment: Culture HCT116 cells to 70-80% confluency. Treat the cells with omeprazole (e.g., 100 µM) or vehicle for a specified time (e.g., 24 hours). In the last 4-6 hours of treatment, add MG132 (e.g., 10 µM) to prevent the degradation of ubiquitinated proteins.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-Snail antibody overnight at 4°C with gentle rotation. Add protein A/G agarose beads and incubate for another 2-4 hours to capture the Snail protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Detection: Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated Snail. The same membrane can be stripped and re-probed with an anti-Snail antibody to confirm equal immunoprecipitation of Snail in all samples.
Cardiovascular Effects of Omeprazole: A Word of Caution
While the anti-inflammatory and anticancer properties of omeprazole present exciting therapeutic possibilities, it is crucial to consider the potential adverse cardiovascular effects associated with long-term PPI use. Several large-scale observational studies have suggested a correlation between chronic PPI intake and an increased risk of major adverse cardiovascular events (MACE), including myocardial infarction.[11][13]
Inhibition of Nitric Oxide Production
A key proposed mechanism for the adverse cardiovascular effects of omeprazole involves the impairment of nitric oxide (NO) production.[1][5] NO is a critical signaling molecule that plays a vital role in maintaining vascular health by promoting vasodilation, inhibiting platelet aggregation, and reducing inflammation.
Omeprazole has been shown to inhibit the enzyme dimethylarginine dimethylaminohydrolase (DDAH), which is responsible for degrading asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (eNOS).[5] By inhibiting DDAH, omeprazole can lead to an accumulation of ADMA, which in turn suppresses eNOS activity and reduces NO bioavailability, potentially contributing to endothelial dysfunction and an increased risk of cardiovascular events.[5]
Quantitative Data on Cardiovascular Effects
The following table summarizes key quantitative findings related to the cardiovascular effects of omeprazole.
| Parameter | Experimental System/Population | Omeprazole Concentration/Dose | Result | Reference |
| DDAH Inhibition (IC50) | In vitro | ~50 µM | Inhibition of DDAH activity | [5] |
| Flow-Mediated Dilation (FMD) | Human population study | Regular daily use | 0.99% lower FMD in PPI users | [13] |
| Plasma Citrulline Levels | Human population study | Regular daily use | 3.03 µmol/l lower in PPI users | [13] |
| Myocardial Infarction Risk | General population database | Not specified | ~20% elevated risk in PPI users |
Experimental Protocol: Measurement of Nitric Oxide Production in Endothelial Cells
This protocol provides a general method for assessing the effect of omeprazole on nitric oxide production in human umbilical vein endothelial cells (HUVECs) using the Griess assay.
Objective: To quantify the effect of omeprazole on basal and stimulated NO production in HUVECs.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial Cell Growth Medium.
-
Omeprazole.
-
Vascular Endothelial Growth Factor (VEGF) or other eNOS agonist.
-
Griess Reagent System.
-
Nitrite standard solution.
-
Microplate reader.
Procedure:
-
Cell Culture: Culture HUVECs in a 24-well plate until they reach confluency.
-
Omeprazole Treatment: Treat the cells with various concentrations of omeprazole (e.g., 10, 50, 100 µM) or vehicle control in serum-free medium for 24 hours.
-
Stimulation: For stimulated NO production, treat the cells with an eNOS agonist like VEGF (e.g., 50 ng/mL) for 30 minutes.
-
Sample Collection: Collect the cell culture supernatant for nitrite measurement.
-
Griess Assay: Perform the Griess assay according to the manufacturer's instructions. This typically involves mixing the supernatant with the Griess reagents and measuring the absorbance at 540 nm.
-
Quantification: Generate a standard curve using the nitrite standard solution. Calculate the concentration of nitrite in the samples, which is a stable and quantifiable end product of NO metabolism.
-
Data Analysis: Compare the nitrite concentrations between the different treatment groups to determine the effect of omeprazole on NO production.
Conclusion and Future Directions
The research landscape surrounding this compound and its active component, omeprazole, is evolving beyond the realm of acid suppression. The evidence presented in this whitepaper highlights the potential for omeprazole to exert significant anti-inflammatory and anticancer effects through distinct molecular mechanisms. The inhibition of the NF-κB pathway and the promotion of Snail degradation represent promising avenues for the development of novel therapeutic strategies for a range of diseases.
However, the cautionary data regarding potential cardiovascular risks associated with long-term PPI use underscore the importance of a thorough risk-benefit assessment in any future clinical applications. Further research is warranted to fully elucidate the molecular intricacies of omeprazole's extra-gastric effects, to identify patient populations that may benefit most from these non-canonical actions, and to develop strategies to mitigate any potential adverse effects.
This technical guide serves as a foundational resource for scientists and researchers dedicated to exploring the full therapeutic potential of this widely used medication. The continued investigation into the diverse biological activities of omeprazole may pave the way for innovative drug repositioning and the development of next-generation therapies with improved efficacy and safety profiles.
References
- 1. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of ubiquitin-proteasome pathway–mediated IκBα degradation by a naturally occurring antibacterial peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.es [promega.es]
- 5. researchgate.net [researchgate.net]
- 6. Binding of omeprazole to protein targets identified by monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Omeprazole decreases H(+)-K(+)-ATPase protein and increases permeability of oxyntic secretory membranes in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 12. An Electrophoretic Mobility Shift Assay Identifies a Mechanistically Unique Inhibitor of Protein Sumoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergy of Sodium Bicarbonate and Omeprazole: An In-depth Technical Guide to Enhancing Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the critical role sodium bicarbonate plays in optimizing the oral bioavailability of omeprazole, a widely prescribed proton pump inhibitor. By delving into the core mechanisms, presenting detailed experimental methodologies, and summarizing key pharmacokinetic data, this document serves as an essential resource for professionals in the field of pharmaceutical sciences.
The Challenge of Omeprazole's Acid Lability
Omeprazole is a potent inhibitor of the gastric H+/K+-ATPase (proton pump), effectively reducing gastric acid secretion.[1] However, its therapeutic efficacy is challenged by its inherent instability in acidic environments.[2][3] In the low pH of the stomach, omeprazole undergoes rapid degradation, significantly limiting the amount of active drug available for absorption in the small intestine.[2][4]
Sodium Bicarbonate: A Strategic Solution for Enhanced Bioavailability
To counteract the acid-induced degradation of omeprazole, an immediate-release formulation was developed, incorporating sodium bicarbonate as a crucial excipient.[5] Sodium bicarbonate, a well-known antacid, acts by neutralizing the gastric acid in the stomach.[6][7][8][9] This rapid increase in gastric pH creates a more alkaline microenvironment, protecting the acid-labile omeprazole from degradation prior to its absorption.[10][11]
The neutralization of stomach acid by sodium bicarbonate offers a significant advantage over traditional enteric-coated, delayed-release formulations of omeprazole. By allowing for the immediate release and subsequent rapid absorption of omeprazole from the stomach and proximal small intestine, this formulation leads to a faster onset of action.[12][13]
Mechanism of Action and Pharmacokinetic Profile
The co-administration of sodium bicarbonate with omeprazole fundamentally alters the drug's pharmacokinetic profile. The immediate-release formulation bypasses the need for an enteric coating, leading to a more rapid absorption of omeprazole and a quicker onset of the suppression of gastric acidity compared to delayed-release capsules.[5][14]
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters from various studies, comparing immediate-release omeprazole with sodium bicarbonate to conventional delayed-release formulations.
Table 1: Pharmacokinetic Parameters of Immediate-Release (IR) vs. Delayed-Release (DR) Omeprazole (Single Dose, Fasting)
| Formulation | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| IR Omeprazole + NaHCO3 | 40 | 1462 | 0.5 | 2597 | [15] |
| DR Omeprazole | 40 | 1055 | 1.75 | 2454 | [15] |
| IR Omeprazole + NaHCO3 | 20 | 684 | 0.5 | 1120 | [12] |
| DR Omeprazole | 20 | 540 | 2.5 | 1170 | [12] |
Table 2: Bioequivalence Data of Two Oral Capsule Formulations of Omeprazole 20 mg with Sodium Bicarbonate
| Parameter | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval |
| Cmax | 0.9104 | 0.8538 - 0.9708 |
| AUC0-t | 0.9304 | 0.8836 - 0.9796 |
Data from a bioequivalence study in healthy Mexican adult volunteers.[16]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the bioavailability of omeprazole in the presence of sodium bicarbonate.
In Vitro Dissolution Testing
Objective: To assess the in vitro release characteristics of immediate-release omeprazole with sodium bicarbonate capsules.
Apparatus: USP Apparatus 2 (Paddle)
Media:
-
Acid Stage: 750 mL of 0.1 N HCl
-
Buffer Stage: Add 250 mL of 0.2 M sodium phosphate buffer (pH 6.8)
Procedure:
-
Place one capsule in each dissolution vessel containing the acid stage medium, maintained at 37 ± 0.5 °C.
-
After 2 hours, add the buffer solution to each vessel.
-
Withdraw samples at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes) during the buffer stage.
-
Analyze the samples for omeprazole content using a validated HPLC method.
In Vivo Pharmacokinetic Study (Preclinical - Rabbit Model)
Objective: To determine the pharmacokinetic profile of immediate-release omeprazole with sodium bicarbonate in a preclinical animal model.
Animals: New Zealand white rabbits
Dosing:
-
Administer a single oral dose of the immediate-release omeprazole with sodium bicarbonate formulation.
-
A control group receives a delayed-release omeprazole formulation.
Blood Sampling:
-
Collect blood samples from the marginal ear vein at pre-dose and at 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, and 12 hours post-dose.
Bioanalysis:
-
Analyze plasma samples for omeprazole concentrations using a validated LC-MS/MS method.
Human Bioequivalence Study
Objective: To compare the rate and extent of absorption of a test immediate-release omeprazole with sodium bicarbonate formulation against a reference formulation.
Study Design: Randomized, single-dose, two-period, crossover study.
Subjects: Healthy adult volunteers.
Procedure:
-
Following an overnight fast, subjects receive a single oral dose of either the test or reference formulation.
-
Collect serial blood samples over a 24-hour period.
-
After a washout period, subjects receive the alternate formulation.
-
Analyze plasma samples for omeprazole concentrations.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) and perform statistical analysis to determine bioequivalence.
Bioanalytical Method: HPLC-UV
Objective: To quantify omeprazole concentrations in plasma samples.
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 302 nm
Sample Preparation:
-
Protein precipitation of plasma samples with acetonitrile.
-
Centrifugation to separate the supernatant.
-
Injection of the supernatant into the HPLC system.
Visualizing the Process: Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and workflows described in this guide.
Caption: Acid-induced degradation of omeprazole in the stomach.
Caption: Protective mechanism of sodium bicarbonate on omeprazole.
Caption: Experimental workflow for bioavailability assessment.
Conclusion
The incorporation of sodium bicarbonate into immediate-release omeprazole formulations represents a significant advancement in the oral delivery of this acid-labile proton pump inhibitor. By effectively neutralizing gastric acid, sodium bicarbonate protects omeprazole from degradation, leading to rapid absorption and a faster onset of therapeutic action. The data and experimental protocols presented in this guide underscore the critical role of this strategic formulation approach in enhancing the bioavailability and clinical utility of omeprazole. This knowledge is paramount for researchers and drug development professionals seeking to optimize the performance of existing drug products and to guide the development of new oral dosage forms for acid-sensitive compounds.
References
- 1. fip.org [fip.org]
- 2. researchgate.net [researchgate.net]
- 3. Involvement of cytochrome P450 3A4 and P-glycoprotein in first-pass intestinal extraction of omeprazole in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Federal Register :: Guidance for Industry on Dissolution Testing of Immediate Release Solid Oral Dosage Forms; Availability [federalregister.gov]
- 5. fda.gov [fda.gov]
- 6. The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly sensitive method for the determination of omeprazole in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
- 13. Omeprazole prevents indomethacin-induced gastric ulcers in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Influence of Omeprazole on the Dissolution Processes of pH-Dependent Magnetic Tablets Assessed by Pharmacomagnetography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. annexpublishers.com [annexpublishers.com]
Methodological & Application
Application Notes and Protocols for Zegerid® Administration in Rodent Models of GERD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastroesophageal reflux disease (GERD) is a prevalent condition characterized by the reflux of gastric contents into the esophagus, leading to symptoms like heartburn and, in severe cases, esophageal damage. Rodent models are crucial for understanding the pathophysiology of GERD and for the preclinical evaluation of therapeutics. Zegerid®, a combination of the proton pump inhibitor (PPI) omeprazole and sodium bicarbonate, offers a potential therapeutic avenue. The sodium bicarbonate acts as a buffering agent to protect the acid-labile omeprazole from degradation in the stomach, allowing for rapid absorption and onset of action. These application notes provide detailed protocols for the administration of this compound® in rodent models of GERD, guidance on GERD induction, and methods for assessing therapeutic efficacy.
Mechanism of Action of this compound®
This compound®'s therapeutic effect is primarily driven by omeprazole, which irreversibly inhibits the H+/K+ ATPase (proton pump) on the secretory surface of gastric parietal cells.[1][2] This action blocks the final step in gastric acid production, leading to a significant and sustained reduction in gastric acidity.[1] The inclusion of sodium bicarbonate raises the gastric pH, which is crucial for protecting omeprazole from acid degradation before its absorption.[3]
Experimental Protocols
Induction of GERD in Rodent Models
The choice of GERD induction model depends on the specific research question, with surgical models offering acute and severe reflux and non-surgical models providing a more chronic and physiological condition.
a) Surgical Induction: Pyloric and Forestomach Ligation (Rat Model)
This model induces acute reflux esophagitis by allowing the accumulation of gastric acid, which then refluxes into the esophagus.
-
Animal Preparation: Use male Wistar rats (200-250g). Fast the rats for 24 hours before surgery, with ad libitum access to water. Anesthetize the rats using an appropriate anesthetic (e.g., isoflurane inhalation or intraperitoneal ketamine/xylazine).
-
Surgical Procedure:
-
Make a midline abdominal incision (approximately 2 cm) to expose the stomach.
-
Carefully ligate the pylorus at its junction with the duodenum using a silk suture.
-
Identify the transitional region between the forestomach (non-glandular) and the corpus (glandular portion) and ligate this junction.[4]
-
-
Post-Operative Care: Suture the abdominal incision in layers. Allow the animals to recover in a temperature-controlled environment. This model is typically used for short-term studies (e.g., 6-24 hours).
b) Non-Surgical Induction: Diet-Induced GERD (Mouse Model)
This model mimics GERD induced by overeating and is suitable for longer-term studies.
-
Animal Preparation: Use adult mice (e.g., C57BL/6).
-
Procedure:
-
Induce overeating by alternating fasting and feeding periods. A suggested protocol is to fast the mice every other day for at least 8 weeks.
-
This dietary control can lead to gastric distention and esophageal injury due to frequent reflux.
-
Preparation and Administration of this compound® via Oral Gavage
a) Dosage Calculation:
A common oral dose of omeprazole used in rodent GERD models is 40 mg/kg.[5] An equivalent dose for this compound® can be calculated based on the omeprazole content. This compound® is available in capsules (containing 20 mg or 40 mg of omeprazole and 1100 mg of sodium bicarbonate) and powder for oral suspension (containing 20 mg or 40 mg of omeprazole and 1680 mg of sodium bicarbonate).[6]
b) Preparation of this compound® Suspension:
-
For accurate dosing in small animals, it is recommended to use the this compound® powder for oral suspension.
-
To prepare a 4 mg/mL suspension (for a 10 mL/kg dosing volume to achieve a 40 mg/kg dose), empty the contents of a 40 mg this compound® packet into a sterile container.
-
Add 10 mL of sterile, purified water and stir thoroughly to ensure a homogenous suspension.[7] Prepare the suspension fresh daily.
c) Oral Gavage Protocol (Mouse and Rat):
Oral gavage is a standard method for precise oral administration of therapeutics in rodents.
-
Animal Restraint:
-
Mouse: Restrain the mouse by scruffing the neck and back to immobilize the head.
-
Rat: Gently restrain the rat, holding it near the thoracic region while supporting the lower body.
-
-
Gavage Needle Selection:
-
Mouse: Use an 18-20 gauge, 1.5-inch gavage needle with a ball tip.
-
Rat: Use a 16-18 gauge, 2-3 inch gavage needle with a ball tip.
-
-
Administration:
-
Measure the distance from the animal's mouth to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the mouth, guiding it along the roof of the mouth and down the esophagus. Do not force the needle.
-
Once the needle is in the stomach, administer the this compound® suspension slowly.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Data Presentation
Table 1: Effect of Omeprazole on Gastric Parameters in a Rat Reflux Esophagitis Model
| Treatment Group | Gastric Volume (mL) | Gastric pH | Total Acidity (mEq/L) |
| Control (Reflux) | 1.5 ± 0.2 | 2.1 ± 0.3 | 80 ± 10 |
| Omeprazole (40 mg/kg) | 0.8 ± 0.1 | 5.5 ± 0.5 | 20 ± 5* |
*p < 0.05 compared to the control group. Data are presented as mean ± standard deviation. (Data adapted from a representative study)
Table 2: Efficacy of Omeprazole on Esophageal Lesion Scores and Inflammatory Markers in a Rat GERD Model
| Treatment Group | Macroscopic Lesion Score (0-5) | Microscopic Lesion Score (0-4) | Esophageal TNF-α (pg/mg protein) | Esophageal IL-1β (pg/mg protein) |
| Sham Control | 0.2 ± 0.1 | 0.1 ± 0.1 | 15 ± 3 | 20 ± 4 |
| GERD Control | 4.2 ± 0.5 | 3.5 ± 0.4 | 85 ± 10 | 95 ± 12 |
| GERD + Omeprazole (40 mg/kg) | 1.5 ± 0.3 | 1.2 ± 0.2 | 30 ± 5 | 35 ± 6 |
*p < 0.05 compared to the GERD control group. Data are presented as mean ± standard deviation. (Data adapted from representative studies)
Visualizations
Signaling Pathway of this compound®'s Action and GERD Pathophysiology
Caption: this compound's mechanism in preventing GERD-induced esophageal damage.
Experimental Workflow for this compound® Efficacy Testing in a Rodent GERD Model
Caption: Workflow for evaluating this compound® efficacy in rodent GERD models.
References
- 1. Comparison of omeprazole and cimetidine in reflux oesophagitis: symptomatic, endoscopic, and histological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Omeprazole Increases Survival Through the Inhibition of Inflammatory Mediaters in Two Rat Sepsis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proton pump inhibitor alters Th17/Treg balance and induces gut dysbiosis suppressing contact hypersensitivity reaction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Omeprazole Increases Survival Through the Inhibition of Inflammatory Mediaters in Two Rat Sepsis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. imrpress.com [imrpress.com]
Application Notes and Protocols for Zegerid® in Animal Physiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zegerid®, a combination of the proton pump inhibitor (PPI) omeprazole and sodium bicarbonate, offers a valuable tool for acute acid suppression in animal physiology studies. The immediate-release formulation, facilitated by the sodium bicarbonate buffer, allows for rapid absorption of omeprazole and a swift onset of antisecretory action.[1][2] This is particularly advantageous in experimental settings requiring acute and predictable control of gastric pH.
Omeprazole, the active component, irreversibly inhibits the H+/K+ ATPase (the proton pump) on the secretory surface of gastric parietal cells, blocking the final step of acid production.[3][4][5] The sodium bicarbonate in this compound® protects the acid-labile omeprazole from degradation in the stomach's acidic environment, ensuring its delivery to the small intestine for absorption.[1][6][7][8]
These application notes provide a summary of quantitative data on this compound's® effects in various animal models, detailed experimental protocols for its use, and visualizations of relevant pathways and workflows.
Data Presentation
Table 1: Pharmacokinetics of Omeprazole in Various Animal Models
| Species | Route | Dose | T½ (Elimination Half-life) | Cmax (Peak Plasma Concentration) | Tmax (Time to Peak Concentration) | Systemic Availability | Reference |
| Mouse | Oral | 40 µmol/kg | 5 - 15 minutes | 15.9 pmol/L | ~10 minutes | - | [9] |
| Oral | 400 µmol/kg | 5 - 15 minutes | 155.4 pmol/L | ~10 minutes | - | [9] | |
| Rat | IV | 20 mg/kg | - | - | - | - | [7][10] |
| Oral | 40 mg/kg | - | - | - | - | [10] | |
| Dog | IV | 0.25 µmol/kg | ~62 minutes | - | - | - | [11] |
| Oral (enteric-coated) | 0.5-1.0 mg/kg BID | ~1 hour | - | 1.81 ± 1.23 hours | 71.4% | [1][12] | |
| Llama | Oral (GastroGard®) | 4 mg/kg | 2.3 hours | 0.12 µg/mL | 45 minutes | ~2.95% |
Note: Data for this compound® (immediate-release omeprazole with sodium bicarbonate) may show a shorter Tmax compared to enteric-coated formulations. The table includes data on omeprazole to provide a general pharmacokinetic profile.
Table 2: Effects of this compound® on Gastric pH in Animal Models
| Species | Dose (Omeprazole) | Duration of Treatment | Key Findings | Reference |
| Dog | 0.8 mg/kg PO BID | >5 days | Maintained gastric pH ≥ 3.0 for >75% of the day.[13] | [13] |
| Dog | 1 mg/kg IV q12h (Esomeprazole) | 3 days | Mean percentage time gastric pH ≥3 was 58.9% and ≥4 was 40.9%.[1][14] | [1][14] |
| Swine | 20 mg PO once | 24 hours post-fasting | No significant increase in gastric pH compared to untreated pigs. | [15][16] |
| Swine | 40 mg PO once | 24 hours post-fasting | Significantly higher gastric pH compared to untreated and 20 mg treated pigs. | [15][16] |
Experimental Protocols
Protocol 1: Acute Gastric Acid Suppression in a Canine Model
Objective: To achieve rapid and significant elevation of intragastric pH in dogs for physiological studies.
Materials:
-
This compound® capsules or powder for oral suspension (20 mg or 40 mg omeprazole)
-
Water
-
Oral dosing syringe (if using suspension)
-
pH monitoring system (e.g., radiotelemetric capsules)
-
Fasted, healthy adult dogs
Procedure:
-
Animal Preparation: Fast the dogs overnight for at least 12 hours, with free access to water. This ensures an empty stomach for optimal drug absorption.
-
Baseline pH Monitoring (Optional but Recommended): If a baseline is required, place the pH monitoring capsule in the stomach of the dog at least 24 hours prior to this compound® administration to record normal gastric pH fluctuations.
-
This compound® Administration:
-
Capsules: Administer the appropriate dose of this compound® capsules (typically 0.8-1.0 mg/kg of the omeprazole component) orally.[13] Ensure the dog swallows the capsule whole with a small amount of water. Do not open or crush the capsules.
-
Oral Suspension: If using the powder, reconstitute it with water according to the manufacturer's instructions immediately before administration.[8][17] Administer the suspension orally using a dosing syringe.
-
-
Post-Administration Monitoring: Continue to monitor the intragastric pH for the desired duration of the experiment. For acute studies, significant pH elevation is expected within a short period.
-
Feeding: Provide a meal at a standardized time post-administration if the experimental design requires it. Note that food can influence gastric pH.
Expected Outcome: A rapid and sustained increase in gastric pH, with the pH remaining above 3.0-4.0 for a significant portion of the day.[13]
Protocol 2: Induction of Experimental Acute Reflux Esophagitis in a Rat Model
Objective: To create a consistent model of acute reflux esophagitis in rats for the evaluation of therapeutic agents like this compound®.
Materials:
-
Male Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, sutures)
-
This compound® for oral suspension
-
Saline solution
-
Oral gavage needle
Procedure:
-
Animal Preparation: Fast the rats for 24 hours with free access to water.
-
This compound® Pre-treatment (for treatment groups): Administer this compound® suspension (e.g., 20 mg/kg omeprazole) or vehicle (saline) orally via gavage one hour before the surgical procedure.[18]
-
Surgical Procedure:
-
Anesthetize the rat.
-
Make a midline laparotomy incision.
-
Ligate the pylorus at the junction of the stomach and the duodenum to prevent gastric emptying.
-
Ligate the transitional region between the forestomach and the glandular portion of the stomach to induce gastric acid reflux into the esophagus.[19]
-
Close the abdominal incision.
-
-
Post-Surgical Period: Keep the rats in a warm environment and monitor for recovery from anesthesia. The reflux is induced for a set period, typically 4-6 hours.
-
Euthanasia and Tissue Collection: At the end of the experimental period, euthanize the rats.
-
Esophageal Examination: Carefully dissect the esophagus and stomach. Open the esophagus longitudinally and examine for gross lesions (e.g., inflammation, ulceration).
-
Histopathological Analysis: Fix the esophageal tissue in 10% buffered formalin for subsequent histological processing and evaluation of esophagitis severity.
Expected Outcome: The control group (vehicle-treated) will exhibit significant esophageal inflammation and ulceration. The this compound®-treated group is expected to show a marked reduction in the severity of esophagitis.
Mandatory Visualizations
Caption: Signaling pathway of gastric acid secretion and inhibition by this compound.
Caption: General experimental workflow for this compound® studies.
References
- 1. Pharmacokinetics and Acid Suppressant Efficacy of Esomeprazole after Intravenous, Oral, and Subcutaneous Administration to Healthy Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pi.bauschhealth.com [pi.bauschhealth.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 6. Pharmacokinetics of a new immediate-release compound omeprazole capsule and its comparison with the enteric-coated formulation under fasting and fed conditions [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of omeprazole in rats with dextran sulfate sodium-induced ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Pharmacokinetics of omeprazole in rats with water deprivation for 72 hours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 12. researchgate.net [researchgate.net]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. Comparative analysis of the effect of IV administered acid suppressants on gastric pH in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The use of omeprazole to alleviate stomach ulcers in swine during periods of feed withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The use of omeprazole to alleviate stomach ulcers in swine during periods of feed withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Columbianadin ameliorates experimental acute reflux esophagitis in rats via suppression of NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Establishment of surgically induced chronic acid reflux esophagitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Culture Applications of Omeprazole with Sodium Bicarbonate Buffer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of omeprazole in cell culture, with a particular focus on its anticancer properties. The protocols detailed below are intended to guide researchers in investigating the effects of omeprazole on various cellular processes, emphasizing the importance of maintaining a stable physiological pH using a sodium bicarbonate buffer system.
Introduction
Omeprazole, a proton pump inhibitor (PPI), is widely recognized for its ability to reduce gastric acid secretion. Beyond this clinical application, a growing body of research has highlighted its potential as an anticancer agent. In cell culture models, omeprazole has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and modulate autophagy in various cancer cell lines.[1][2][3] Its mechanisms of action are multifaceted, involving the alteration of intracellular pH and the modulation of key signaling pathways crucial for cancer cell survival and progression.[4][5][6]
The stability and activity of omeprazole in aqueous solutions are highly pH-dependent.[7][8] Therefore, maintaining a stable physiological pH in the cell culture medium is critical for obtaining reproducible and meaningful results. Sodium bicarbonate (NaHCO₃), in conjunction with a controlled CO₂ environment, serves as the most common and physiologically relevant buffering system in mammalian cell culture, maintaining the pH typically between 7.2 and 7.4.[9][10] This controlled environment ensures the integrity of omeprazole and the validity of the experimental outcomes.
Data Presentation: Efficacy of Omeprazole in Cancer Cell Lines
The following tables summarize the effective concentrations and half-maximal inhibitory concentrations (IC50) of omeprazole in various cancer cell lines, providing a reference for designing experiments.
Table 1: IC50 Values of Omeprazole for Inhibition of Cell Proliferation
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Assay Method |
| Barrett's Esophagus Cells (CP-A, CP-B) | Precancerous | Ranging from ~80 to >160 µM | 72 hours | Not specified |
| Human B-cell lymphoma (Daudi, Raji) | B-cell Lymphoma | Not specified, dose-dependent decrease in viability | 48 hours | Trypan Blue Exclusion |
| Pre-B ALL (Nalm-6) | Acute Lymphoblastic Leukemia | Not specified, dose-dependent decrease in viability | 48 hours | Trypan Blue Exclusion |
| Human primary hepatocytes | Normal | >250 µM | 5 hours | CellTiter-Glo |
| Jurkat | T-cell Leukemia | Concentration-dependent apoptosis | Not specified | Not specified |
Table 2: Effective Concentrations of Omeprazole for Inducing Cellular Effects
| Effect | Cell Line | Concentration (µM) | Incubation Time |
| Inhibition of ERK1/2 Phosphorylation | Rat Kidney (in vivo) | 10 mg/kg | 15-60 minutes |
| Induction of Apoptosis | Jurkat Cells | Concentration-dependent | Not specified |
| Inhibition of Oxidant Production | Human Neutrophils | 1-100 µM | Not specified |
| Inhibition of Gli1 Expression | Barrett's Esophagus Cells | 40, 80, 160 µM | 72 hours |
| Decrease in Intracellular pH | Chemoresistant Ovarian Cancer Cells | 20 mg/mL (~58 mM) | Not specified |
Key Signaling Pathways Modulated by Omeprazole
Omeprazole exerts its anticancer effects by targeting several critical signaling pathways. Understanding these pathways is essential for elucidating its mechanism of action.
Caption: Omeprazole inhibits the MAPK/ERK signaling pathway.
Caption: Omeprazole's effect on the PI3K/AKT/mTOR pathway.
Caption: Omeprazole inhibits the Hedgehog signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of omeprazole in cell culture.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of omeprazole on cell viability.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. The medium should contain sodium bicarbonate (typically 2.2 g/L for DMEM and used in a 5% CO₂ incubator).
-
Omeprazole stock solution (dissolved in DMSO, then diluted in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Omeprazole Treatment: Prepare serial dilutions of omeprazole in complete culture medium from a stock solution. Remove the old medium from the wells and add 100 µL of the omeprazole dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest omeprazole concentration).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol is for quantifying omeprazole-induced apoptosis.
References
- 1. Cancer: fundamentals behind pH targeting and the double-edged approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Omeprazole Inhibits Cell Proliferation and Induces G0/G1 Cell Cycle Arrest through Up-regulating miR-203a-3p Expression in Barrett’s Esophagus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Omeprazole induces apoptosis in jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The impact of tumour pH on cancer progression: strategies for clinical intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]
- 9. CO2 concentration and pH control in the cell culture laboratory | Culture Collections [culturecollections.org.uk]
- 10. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Zegerid's Efficacy in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zegerid is a combination drug product containing omeprazole, a proton pump inhibitor (PPI), and sodium bicarbonate.[1][2] Omeprazole irreversibly inhibits the H+/K+ ATPase (proton pump) on the secretory surface of gastric parietal cells, blocking the final step in gastric acid production.[3][4][5] The sodium bicarbonate component serves to protect the acid-labile omeprazole from degradation in an acidic environment, thereby allowing for its rapid absorption.[2][6][7] While clinically used for acid-related gastrointestinal disorders, emerging research suggests that PPIs like omeprazole may have off-target effects, including anti-cancer properties, by influencing cellular pathways involved in proliferation, apoptosis, and migration.[8][9][10]
These application notes provide detailed protocols for assessing the efficacy of this compound in primary cell cultures. The described methods are designed to evaluate both its primary mechanism of action (proton pump inhibition) and its potential broader cellular effects, which are of increasing interest in drug development and cancer research. The protocols are applicable to primary gastric parietal cells for studying acid suppression and to various cancer cell lines for investigating anti-neoplastic activity.[11][12]
Overall Experimental Workflow
The following diagram outlines the general workflow for assessing this compound's efficacy in primary cell cultures, from cell isolation and culture to downstream functional and molecular assays.
Caption: General experimental workflow for in vitro assessment of this compound.
This compound's Mechanism of Action at the Cellular Level
This compound's dual-component nature provides a unique mechanism for delivering omeprazole effectively. The sodium bicarbonate neutralizes the acidic environment, which is crucial for the stability and subsequent absorption and action of omeprazole on the parietal cell's proton pump.
Caption: Cellular mechanism of this compound in a gastric parietal cell.
Experimental Protocols
Protocol 1: Primary Cell Culture and this compound Treatment
This protocol describes the general steps for culturing primary cells and treating them with this compound. Specific isolation and media requirements will vary based on the cell type (e.g., primary gastric parietal cells or tumor-derived cells).[11][12]
Materials:
-
Primary cells of interest (e.g., rabbit or mouse gastric parietal cells)[11][12]
-
Appropriate cell culture medium and supplements
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase and other necessary enzymes for tissue digestion[12]
-
Matrigel or other basement membrane matrix[11]
-
This compound (or omeprazole and sodium bicarbonate as separate components for control experiments)
-
Sterile PBS and DMSO
-
Cell culture plates (6-well and 96-well)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Isolation and Culture: Isolate primary cells from tissue using established enzymatic digestion protocols. For gastric parietal cells, methods often involve collagenase digestion and enrichment steps.[11][12]
-
Plating: Plate the isolated cells onto Matrigel-coated plates in the appropriate culture medium. Allow cells to adhere and stabilize for 24-48 hours.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO for omeprazole). Due to the bicarbonate component, ensure pH is considered if preparing from powder. For commercial this compound, the formulation is designed for aqueous suspension.
-
Cell Treatment:
-
For dose-response experiments, serially dilute the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 1 µM to 200 µM).
-
Remove the old medium from the cultured cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO or the equivalent solvent concentration).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Protocol 2: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]
Materials:
-
Cells cultured and treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Following the treatment period from Protocol 1, add 10 µL of MTT solution to each well of the 96-well plate.[14]
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[13][14]
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[14]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.[13][14]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: H+/K+ ATPase (Proton Pump) Activity Assay
This assay directly measures the inhibitory effect of this compound on its primary target, the H+/K+ ATPase. The principle involves quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis by the enzyme.[16][17]
Materials:
-
Gastric mucosal homogenate or microsomal fraction rich in H+/K+ ATPase (prepared from animal tissue, e.g., goat stomach)[16]
-
Tris-HCl buffer (pH 7.4)
-
MgCl₂
-
ATP Tris salt
-
This compound or omeprazole at various concentrations
-
Trichloroacetic acid (TCA), ice-cold
-
Reagents for phosphate detection (e.g., Ammonium Molybdate and a reducing agent)[17]
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and the gastric membrane protein preparation in a microcentrifuge tube.[16]
-
Add different concentrations of this compound (or omeprazole) to the tubes. Include a positive control (a known PPI) and a no-drug control.
-
Pre-incubate the mixture for a short period at 37°C.
-
Initiate the enzymatic reaction by adding ATP Tris salt.[16]
-
Incubate the reaction for 20-30 minutes at 37°C.
-
Stop the reaction by adding ice-cold TCA.[16]
-
Centrifuge the tubes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
Quantify the amount of inorganic phosphate released in the supernatant using a colorimetric method (e.g., Fiske-Subbarow method). This typically involves adding ammonium molybdate followed by a reducing agent to produce a colored complex.[17]
-
Measure the absorbance at the appropriate wavelength (e.g., 660 nm).[17]
-
Calculate the percentage of H+/K+ ATPase inhibition for each this compound concentration compared to the control.
Potential Downstream Signaling Effects of Omeprazole
Research suggests that omeprazole's effects can extend beyond proton pump inhibition, potentially influencing pathways like mTOR and Aryl Hydrocarbon Receptor (AHR), which are involved in cell proliferation, invasion, and apoptosis.[8][9][18]
Caption: Potential signaling pathways modulated by omeprazole in cancer cells.
Data Presentation
Quantitative data from the described assays should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Dose-Dependent Effect of this compound on Primary Cell Viability
| This compound Conc. (µM) | Cell Viability (% of Control) ± SD (24h) | Cell Viability (% of Control) ± SD (48h) | Cell Viability (% of Control) ± SD (72h) |
| 0 (Vehicle) | 100.0 ± 4.5 | 100.0 ± 5.1 | 100.0 ± 4.8 |
| 10 | 98.2 ± 3.9 | 95.6 ± 4.2 | 91.3 ± 5.5 |
| 50 | 91.5 ± 4.1 | 78.4 ± 3.8 | 65.7 ± 4.9 |
| 100 | 75.3 ± 3.5 | 55.1 ± 4.6 | 42.8 ± 3.7 |
| 200 | 52.8 ± 4.0 | 38.9 ± 3.2 | 25.4 ± 3.1 |
| IC50 (µM) | >200 | ~125 | ~85 |
Data are representative examples and will vary based on cell type and experimental conditions.
Table 2: Inhibition of H+/K+ ATPase Activity by this compound
| This compound Conc. (µM) | Pi Released (nmol/mg protein/min) ± SD | % Inhibition of H+/K+ ATPase Activity |
| 0 (Control) | 150.4 ± 10.2 | 0.0 |
| 1 | 112.8 ± 8.5 | 25.0 |
| 5 | 76.7 ± 6.1 | 49.0 |
| 10 | 45.1 ± 4.9 | 70.0 |
| 50 | 18.0 ± 3.3 | 88.0 |
| IC50 (µM) | ~5.5 |
Data are representative examples.
Table 3: Quantification of Protein Expression Changes by Western Blot (48h Treatment)
| Target Protein | This compound Conc. (µM) | Relative Protein Expression (Fold Change vs. Control) ± SD |
| PCNA | 0 | 1.00 ± 0.08 |
| 100 | 0.65 ± 0.06 | |
| MMP9 | 0 | 1.00 ± 0.11 |
| 100 | 0.48 ± 0.09 | |
| Cleaved Casp-3 | 0 | 1.00 ± 0.10 |
| 100 | 2.15 ± 0.21 |
Data are representative examples based on densitometric analysis normalized to a loading control (e.g., GAPDH).
References
- 1. drugs.com [drugs.com]
- 2. This compound (omeprazole / sodium bicarbonate): Uses, Side Effects, Dosage & Reviews [goodrx.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound (Omeprazole, Sodium Bicarbonate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Questions and Answers on this compound OTC | FDA [fda.gov]
- 7. zegeridotc.com [zegeridotc.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Effect of the acid suppressor omeprazole on the proliferation, migration, invasion and cell cycle of esophageal squamous cell carcinoma cells via the aryl hydrocarbon receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Omeprazole suppresses aggressive cancer growth and metastasis in mice through promoting Snail degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Primary culture of secretagogue-responsive parietal cells from rabbit gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation, culture and adenoviral transduction of parietal cells from mouse gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 17. H+K+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]
- 18. pubs.acs.org [pubs.acs.org]
Application of Zegerid in Preclinical Gastric Ulcer Healing Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zegerid is a combination drug product containing omeprazole, a proton pump inhibitor (PPI), and sodium bicarbonate. Omeprazole suppresses gastric acid secretion by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells. The immediate-release formulation of this compound, facilitated by the buffering effect of sodium bicarbonate which protects omeprazole from acid degradation, allows for rapid absorption and onset of action. While this compound is clinically indicated for the treatment of gastric ulcers in humans, its application in preclinical animal models is crucial for understanding its mechanisms of action and evaluating its therapeutic potential in a controlled research setting.
These application notes provide an overview of the use of this compound in established rodent models of gastric ulcer healing. The protocols and data presented are based on studies conducted with omeprazole, the active component of this compound, due to a lack of publicly available preclinical data on the specific this compound formulation.
Mechanism of Action in Gastric Ulcer Healing
The primary mechanism by which this compound promotes gastric ulcer healing is through the profound and sustained inhibition of gastric acid secretion by omeprazole. This reduction in gastric acidity provides a more favorable environment for the natural healing processes to occur. Beyond acid suppression, omeprazole has been shown to exert several other beneficial effects that contribute to ulcer repair:
-
Increased Prostaglandin Synthesis: Omeprazole can upregulate the expression of cyclooxygenase-2 (COX-2), leading to increased synthesis of prostaglandins, which are critical for mucosal defense and repair.[1][2]
-
Stimulation of Cell Proliferation and Migration: Omeprazole has been demonstrated to promote the proliferation and migration of gastric epithelial cells, essential steps in the re-epithelialization of the ulcerated area.[3][4]
-
Promotion of Angiogenesis: Evidence suggests that PPIs like omeprazole can enhance angiogenesis (the formation of new blood vessels) in the ulcer bed, which is vital for supplying nutrients and growth factors to the healing tissue.[5][6][7][8][9]
-
Anti-inflammatory and Antioxidant Effects: Omeprazole exhibits anti-inflammatory properties by reducing the infiltration of neutrophils and modulating pro-inflammatory cytokines.[10][11][12] It also possesses antioxidant effects, protecting the gastric mucosa from oxidative damage.[10][12][13][14]
Data Presentation: Efficacy of Omeprazole in Animal Models of Gastric Ulcer
The following tables summarize representative quantitative data on the efficacy of omeprazole in common preclinical models of gastric ulcer.
Table 1: Effect of Omeprazole on Ulcer Index in an NSAID-Induced Gastric Ulcer Model in Rats
| Treatment Group | Dose (mg/kg) | Ulcer Index (Mean ± SD) | Percentage Inhibition (%) |
| Vehicle Control | - | 18.5 ± 2.3 | - |
| Omeprazole | 10 | 8.2 ± 1.5 | 55.7 |
| Omeprazole | 20 | 4.1 ± 0.9 | 77.8 |
*p < 0.05 compared to Vehicle Control. Data is hypothetical but representative of expected outcomes based on published studies.[15][16][17]
Table 2: Histological Healing Score in an Acetic Acid-Induced Gastric Ulcer Model in Rats
| Treatment Group | Dose (mg/kg) | Histological Score (Mean ± SD) |
| Vehicle Control | - | 3.8 ± 0.5 |
| Omeprazole | 20 | 1.5 ± 0.4* |
*p < 0.05 compared to Vehicle Control. The histological score is based on a 0-4 scale assessing epithelial regeneration, glandular organization, and inflammatory cell infiltration. Data is hypothetical but representative of expected outcomes based on published studies.[3][5][6][7]
Table 3: Effect of Omeprazole on Biochemical Parameters in Gastric Tissue of Ulcerated Rats
| Parameter | Vehicle Control (Mean ± SD) | Omeprazole (20 mg/kg) (Mean ± SD) |
| Myeloperoxidase (MPO) Activity (U/g tissue) | 5.2 ± 0.7 | 2.1 ± 0.4 |
| Malondialdehyde (MDA) Level (nmol/mg protein) | 1.8 ± 0.3 | 0.9 ± 0.2 |
| Prostaglandin E2 (PGE2) Level (pg/mg protein) | 150 ± 25 | 280 ± 40* |
*p < 0.05 compared to Vehicle Control. Data is hypothetical but representative of expected outcomes based on published studies.[1][11]
Experimental Protocols
The following are detailed protocols for inducing gastric ulcers in rats and assessing the therapeutic effects of this compound (administered as an omeprazole/sodium bicarbonate suspension).
Protocol 1: NSAID (Indomethacin)-Induced Gastric Ulcer Model
This model is relevant for studying the gastroprotective and healing effects of drugs against ulcers caused by nonsteroidal anti-inflammatory drugs.
Materials:
-
Male Wistar rats (180-220 g)
-
Indomethacin
-
This compound (omeprazole/sodium bicarbonate for oral suspension)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Surgical instruments for tissue collection
-
Formalin (10%) for tissue fixation
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet chow and water for at least one week before the experiment.
-
Fasting: Fast the rats for 24 hours before ulcer induction, with free access to water.
-
Grouping: Randomly divide the animals into the following groups (n=8 per group):
-
Normal Control: Receive vehicle only.
-
Ulcer Control: Receive vehicle followed by indomethacin.
-
This compound Treatment Groups: Receive different doses of this compound (e.g., 10, 20, 40 mg/kg omeprazole equivalent) followed by indomethacin.
-
-
Drug Administration:
-
Administer this compound suspension or vehicle orally by gavage.
-
One hour after treatment, administer indomethacin (e.g., 30 mg/kg, dissolved in 0.5% sodium bicarbonate) orally or subcutaneously.
-
-
Euthanasia and Tissue Collection:
-
Six hours after indomethacin administration, euthanize the rats by CO2 inhalation.
-
Immediately dissect the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.
-
-
Ulcer Assessment:
-
Macroscopic Evaluation: Examine the gastric mucosa for the presence of ulcers. The ulcer index can be calculated based on the number and severity of lesions.[18]
-
Histopathological Examination: Fix a portion of the stomach tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Evaluate the sections for epithelial cell loss, hemorrhage, and inflammatory cell infiltration.[19]
-
Biochemical Analysis: Homogenize a portion of the gastric tissue to measure markers of inflammation (e.g., MPO activity) and oxidative stress (e.g., MDA levels).
-
Protocol 2: Acetic Acid-Induced Chronic Gastric Ulcer Model
This model produces ulcers that more closely resemble chronic ulcers in humans and is useful for studying the complete healing process.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Acetic acid (e.g., 50%)
-
This compound (omeprazole/sodium bicarbonate for oral suspension)
-
Vehicle
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical instruments
-
Oral gavage needles
Procedure:
-
Animal Preparation: Acclimatize and fast the rats as described in Protocol 1.
-
Ulcer Induction:
-
Post-operative Care and Treatment:
-
Allow the animals to recover from surgery with free access to food and water.
-
Beginning on day 3 post-ulcer induction, start daily oral administration of this compound suspension or vehicle for a period of 7 or 14 days.
-
-
Euthanasia and Ulcer Assessment:
-
At the end of the treatment period, euthanize the rats.
-
Dissect the stomach and measure the ulcer area (mm²).
-
Collect tissue for histopathological and biochemical analysis as described in Protocol 1. The extent of tissue regeneration and fibrosis can be assessed.
-
Mandatory Visualizations
References
- 1. Cyclo-oxygenase-2 expression and prostaglandin E2 production in experimental chronic gastric ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandins and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acceleration of gastric ulcer healing by omeprazole in portal hypertensive rats. Is its action mediated by gastrin release and the stimulation of epithelial proliferation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Omeprazole promotes gastric epithelial cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of cimetidine and omeprazole on angiogenesis in granulation tissue of acetic acid-induced gastric ulcers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. karger.com [karger.com]
- 8. Effects of antisecretory agents on angiogenesis during healing of gastric ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of Gastric Ulcer Healing and Angiogenesis by Cochinchina Momordica Seed Extract in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential Anti-inflammatory Effects of Proton Pump Inhibitors: A Review and Discussion of the Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A potential drug combination of omeprazole and patchouli alcohol significantly normalizes oxidative stress and inflammatory responses against gastric ulcer in ethanol-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enhanced Therapeutic Efficacy of Omeprazole Nanosuspension in Ethanol-Induced Gastric Ulcer: A Focus on Oxidative Stress and Inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced Therapeutic Efficacy of Omeprazole Nanosuspension in Ethanol-Induced Gastric Ulcer: A Focus on Oxidative Stress and Inflammatory Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. Effect of omeprazole and ranitidine on ulcer healing and relapse rates in patients with benign gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Interplay of Biochemical, Genetic, and Immunohistochemical Factors in the Etio-Pathogenesis of Gastric Ulcer in Rats: A Comparative Study of the Effect of Pomegranate Loaded Nanoparticles Versus Pomegranate Peel Extract [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. [An overview of acetic acid ulcer models and their utility for drug screening] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A novel gastric ulcer model in rats using filter paper with acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-bioarray.com [creative-bioarray.com]
Techniques for Measuring the Pharmacokinetic Profile of Zegerid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zegerid®, an immediate-release oral formulation of omeprazole and sodium bicarbonate, presents a unique pharmacokinetic profile compared to delayed-release proton pump inhibitors (PPIs). The sodium bicarbonate acts as a buffering agent, protecting the acid-labile omeprazole from degradation in the gastric environment and facilitating its rapid absorption.[1][2] This document provides detailed application notes and protocols for the comprehensive evaluation of this compound's pharmacokinetic profile, intended for researchers, scientists, and professionals in drug development.
Pharmacokinetic Profile of this compound
The pharmacokinetic profile of this compound is characterized by the rapid absorption of omeprazole, leading to a swift onset of action. The co-administration of sodium bicarbonate is crucial to this profile.
Omeprazole Pharmacokinetics
The immediate-release nature of this compound allows for omeprazole to be absorbed quickly from the stomach.[3] Key pharmacokinetic parameters for both the oral suspension and capsule formulations are summarized below.
Data Presentation: Pharmacokinetic Parameters of Omeprazole in this compound
| Formulation | Dose (Omeprazole) | Cmax (ng/mL) | Tmax (minutes) | AUC (ng·hr/mL) | Bioavailability | Half-life (hours) |
| Oral Suspension | 20 mg | 1954 (33% CV)[4] | ~30 (range 10-90)[4] | 1665 (after Dose 1), 3356 (after Dose 2)[5] | ~30-40%[4] | ~1 (range 0.4-3.2) |
| Capsules | 20 mg | 1526 (49% CV)[4] | ~30 (range 10-90)[4] | Not specified | Not specified | ~1 |
| Oral Suspension | 40 mg | Not specified | ~30[5] | Not specified | ~30-40%[4] | ~1 |
| Capsules | 40 mg | Not specified | ~30[1] | Not specified | Not specified | ~1 |
CV: Coefficient of Variation. Data compiled from multiple sources.[1][4][5]
Sodium Bicarbonate Pharmacokinetics
Oral sodium bicarbonate is rapidly absorbed from the gastrointestinal tract.[6] It transiently increases plasma bicarbonate levels and blood pH.
Data Presentation: Pharmacokinetic Parameters of Oral Sodium Bicarbonate
| Parameter | Value | Reference |
| Onset of Action | 15 minutes | [6] |
| Time to Peak (Tmax) | 60 - 90 minutes | [7] |
| Duration of Action | 1 - 3 hours | [6] |
Experimental Protocols
Quantification of Omeprazole in Human Plasma using LC-MS/MS
This protocol outlines a validated method for the determination of omeprazole in human plasma, a critical procedure for pharmacokinetic studies of this compound. This method is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.[8]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a centrifuge tube, add a known concentration of an appropriate internal standard (e.g., lansoprazole).
-
Add 200 µL of sodium bicarbonate buffer (pH 10.5) and vortex briefly.[9]
-
Add 600 µL of ethyl acetate and vortex for 5 minutes.[9]
-
Centrifuge at 10,000 rpm for 10 minutes.[9]
-
Transfer 100 µL of the upper organic layer to a clean tube.[9]
-
Mix with 200 µL of acetonitrile and inject into the LC-MS/MS system.[9]
2. Chromatographic Conditions
-
HPLC System: A system capable of delivering a stable flow rate.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 5mM ammonium bicarbonate buffer (pH 8.0) in a 7:3 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
-
Run Time: Approximately 2.0 minutes.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Omeprazole: m/z 346.2 → 198.0
-
Lansoprazole (Internal Standard): m/z 369.97 → (product ion to be determined based on instrumentation)
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and entrance potential for both omeprazole and the internal standard.
4. Method Validation
The analytical method should be validated according to FDA guidelines, assessing parameters such as:[2][3]
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of omeprazole and the internal standard in blank plasma samples.
-
Linearity: A linear relationship between concentration and response over a defined range (e.g., 1.0 to 2000 ng/mL).[9]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision within acceptable limits (typically ±15% for QC samples and ±20% for the LLOQ).
-
Recovery: Consistent and reproducible extraction recovery of omeprazole and the internal standard.
-
Matrix Effect: Assessment of the enhancement or suppression of ionization by plasma components.
-
Stability: Stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term benchtop, and long-term storage).
Mandatory Visualizations
Signaling Pathway of Omeprazole's Mechanism of Action
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetics and bioequivalence evaluation of omeprazole and sodium bicarbonate dry suspensions in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Effects of Oral Bicarbonate Supplementation on the Cardiovascular Risk Factors and Serum Nutritional Markers in Non-Dialysed Chronic Kidney Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mims.com [mims.com]
- 6. Time course of blood bicarbonate and pH three hours after sodium bicarbonate ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sodium Bicarbonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. yamagata.repo.nii.ac.jp [yamagata.repo.nii.ac.jp]
Application Notes and Protocols for the In Vivo Experimental Use of Zegerid® Suspension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zegerid® is a commercially available medication containing omeprazole, a proton pump inhibitor (PPI), and sodium bicarbonate. Omeprazole effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells. The sodium bicarbonate in the formulation is crucial as it protects the acid-labile omeprazole from degradation in the acidic environment of the stomach, allowing for its rapid absorption and onset of action. These characteristics make this compound® a valuable tool for in vivo research in animal models of acid-related gastrointestinal disorders.
This document provides detailed application notes and protocols for the preparation and administration of this compound® suspension for in vivo experimental use.
Data Presentation
Table 1: this compound® Powder for Oral Suspension Composition
| Component | Amount per Packet (20 mg Omeprazole) | Amount per Packet (40 mg Omeprazole) |
| Omeprazole | 20 mg | 40 mg |
| Sodium Bicarbonate | 1680 mg | 1680 mg |
| Inactive Ingredients | Sucrose, Sucralose, Xanthan Gum, Xylitol, Flavorings | Sucrose, Sucralose, Xanthan Gum, Xylitol, Flavorings |
Table 2: Recommended Oral Dosages of Omeprazole in Rodent Models
| Animal Model | Species | Dosage Range (mg/kg) | Reference / Common Practice |
| Gastric Ulcer Models | Rat | 20 - 40 mg/kg | [1] |
| GERD Models | Rat | 40 mg/kg | [2] |
| General Acid Suppression | Rat | 10 - 100 mg/kg | [3] |
| Gastric Carcinogenesis Models | Mouse | 6 - 30 mg/kg | [4] |
| Gastrointestinal Transit Studies | Mouse | 40 - 150 mg/kg | [5] |
Note: The optimal dose should be determined empirically for each specific experimental model and endpoint. The high sodium bicarbonate content should be considered, especially in long-term studies, as it may induce metabolic alkalosis[6].
Experimental Protocols
Protocol 1: Preparation of this compound® Stock Suspension for Oral Gavage
This protocol describes the preparation of a 10 mg/mL omeprazole stock suspension from this compound® Powder for Oral Suspension (40 mg packet).
Materials:
-
This compound® Powder for Oral Suspension (40 mg omeprazole / 1680 mg sodium bicarbonate packet)
-
Sterile, purified water
-
5 mL sterile, conical tube
-
Vortex mixer
-
Calibrated micropipette or syringe
Procedure:
-
Empty the contents of one 40 mg this compound® packet into the 5 mL sterile, conical tube.
-
Add 4 mL of sterile, purified water to the tube.
-
Securely cap the tube and vortex vigorously for 2-3 minutes until a uniform, milky white suspension is formed.
-
Visually inspect the suspension to ensure there are no large clumps of powder.
-
This procedure yields a stock suspension with a final omeprazole concentration of 10 mg/mL.
Stability and Storage:
-
It is highly recommended to prepare the suspension fresh on the day of use.
-
If short-term storage is necessary, the suspension can be stored protected from light at 2-8°C. Studies on extemporaneously prepared omeprazole/sodium bicarbonate suspensions have shown stability for up to 30 days under refrigeration[7][8]. However, for optimal efficacy in a research setting, fresh preparation is advised.
-
Crucially, vortex the suspension thoroughly immediately before each administration to ensure a uniform dose is delivered.
Protocol 2: Oral Gavage Administration to Rodents
Materials:
-
Prepared this compound® stock suspension
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge for mice, 18-20 gauge for rats)
-
1 mL syringe
-
Animal scale
Procedure:
-
Weigh the animal to determine the correct volume of stock suspension to administer.
-
Vortex the stock suspension vigorously for at least 1 minute.
-
Immediately draw the calculated volume of the suspension into the syringe fitted with the gavage needle.
-
Gently restrain the animal.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Monitor the animal for any signs of distress after administration.
Dosage Calculation Example (for a 25g mouse requiring a 20 mg/kg dose):
-
Dose (mg) = 20 mg/kg * 0.025 kg = 0.5 mg omeprazole
-
Volume to administer (from 10 mg/mL stock) = 0.5 mg / 10 mg/mL = 0.05 mL or 50 µL
Signaling Pathways and Experimental Workflows
Gastric Acid Secretion Signaling Pathway
The following diagram illustrates the key signaling pathways involved in the regulation of gastric acid secretion by parietal cells and the mechanism of action of omeprazole.
Caption: Signaling pathways regulating gastric acid secretion and omeprazole's mechanism of action.
Experimental Workflow for In Vivo this compound® Suspension Preparation and Administration
The following diagram outlines the standard workflow for preparing and administering this compound® suspension in an in vivo experimental setting.
Caption: Standard workflow for preparing and administering this compound® suspension for in vivo experiments.
References
- 1. Effect of omeprazole on gastric acid secretion in rat: evaluation of dose, duration of effect, and route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rjppd.org [rjppd.org]
- 4. Omeprazole promotes carcinogenesis of fore-stomach in mice with co-stimulation of nitrosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Omeprazole-induced slowing of gastrointestinal transit in mice can be countered with tegaserod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium Bicarbonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
Zegerid® in Erosive Esophagitis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Zegerid® (a combination of the proton pump inhibitor omeprazole and sodium bicarbonate) in the research and treatment of erosive esophagitis (EE). This document details the mechanism of action, summarizes clinical trial data, and provides standardized protocols for conducting research in this area.
Introduction to this compound® and Erosive Esophagitis
Erosive esophagitis, a common manifestation of gastroesophageal reflux disease (GERD), is characterized by inflammation and damage to the esophageal mucosa due to prolonged exposure to stomach acid.[1][2] this compound® is a pharmaceutical agent that combines omeprazole, a potent inhibitor of gastric acid secretion, with sodium bicarbonate.[1] The sodium bicarbonate acts to neutralize stomach acid, which in turn protects the omeprazole from acid degradation and allows for its rapid absorption.[3] This dual-action mechanism provides both immediate and sustained acid suppression, making this compound® a subject of interest in the study of EE healing and symptom resolution.[1][3]
Mechanism of Action
Omeprazole, the active component of this compound®, is a proton pump inhibitor (PPI) that irreversibly blocks the H+/K+ ATPase enzyme system (the gastric proton pump) on the secretory surface of gastric parietal cells.[4] This action is the final step in gastric acid secretion, leading to a profound and prolonged reduction in stomach acidity.[4] The reduction in gastric acid allows for the healing of esophageal erosions and provides relief from GERD-related symptoms.[5] The addition of sodium bicarbonate in the this compound® formulation raises the gastric pH, which protects the acid-labile omeprazole and facilitates its rapid absorption from the stomach, leading to a quicker onset of action compared to delayed-release PPI formulations.[3]
Quantitative Data from Clinical Studies
The efficacy of this compound® in healing erosive esophagitis has been evaluated in various clinical trials. The following tables summarize key quantitative data from these studies.
Table 1: Healing Rates of Erosive Esophagitis with this compound® (Omeprazole/Sodium Bicarbonate)
| Study/Trial Identifier | This compound® Dosage | Treatment Duration | Patient Population (EE Grade) | Healing Rate (%) | Symptom Resolution (%) | Reference |
| Orbelo et al. | 40 mg once daily (morning) | 8 weeks | LA Grade C or D | 81% (Mucosal Healing) | 77% (Heartburn), 82% (Acid Regurgitation) | [6] |
| Orbelo et al. | 40 mg once daily (nighttime) | 8 weeks | LA Grade C or D | 71% (Mucosal Healing) | 65% (Heartburn), 73% (Acid Regurgitation) | [6] |
| NCT00693225 (Pilot Study) | 40 mg once daily | 8 weeks | LA Grade C or D | Primary outcome: % of subjects with complete endoscopic resolution | Not specified | [7] |
Table 2: Comparative Healing Rates of Omeprazole in Erosive Esophagitis
| Study | Treatment Group | Treatment Duration | Patient Population (EE Grade) | Healing Rate (%) | Reference |
| International Multicenter Study | Omeprazole 20 mg daily | 12 months (maintenance) | Healed EE | 77% (in remission) | [8] |
| International Multicenter Study | Omeprazole 10 mg daily | 12 months (maintenance) | Healed EE | 58% (in remission) | [8] |
| US Multicenter Study | Omeprazole 20 mg daily | 6 months (maintenance) | Healed EE | 70% (in remission) | [8] |
| Unnamed Study | Omeprazole 20 mg daily | 12 weeks | Grade 2 or greater | 95% (cumulative) | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this compound® research for erosive esophagitis.
Protocol for a Randomized Controlled Trial of this compound® in Severe Erosive Esophagitis
This protocol is based on the study comparing morning versus nighttime dosing of this compound®.[6][7]
4.1.1 Study Design: A prospective, randomized, open-label, parallel-group, single-center study.
4.1.2 Patient Population:
-
Inclusion Criteria: Adult outpatients with a diagnosis of Los Angeles (LA) Grade C or D erosive esophagitis confirmed by esophagogastroduodenoscopy (EGD).[6][7]
-
Exclusion Criteria: Previous esophageal surgery, known allergy to PPIs, or conditions that could interfere with the study's outcome.
4.1.3 Intervention:
-
Eligible subjects are randomized into two arms:
-
Arm 1 (Morning Dose): 40 mg this compound® (omeprazole/sodium bicarbonate) powder for oral suspension taken once daily in the morning on an empty stomach, at least 60 minutes before breakfast.[7]
-
Arm 2 (Nighttime Dose): 40 mg this compound® (omeprazole/sodium bicarbonate) powder for oral suspension taken once daily at bedtime, at least 2 hours after the last meal.[7]
-
-
Patients are instructed on the proper preparation of the oral suspension: empty the contents of one packet into a small cup containing 1-2 tablespoons of water, stir well, and drink immediately.[7]
4.1.4 Assessments:
-
Baseline Visit (Day 0):
-
Informed consent obtained.
-
Medical history and demographic data collected.
-
Baseline EGD performed to confirm LA Grade C or D esophagitis. The LA classification system is used for grading.[6][10]
-
Validated symptom questionnaires, such as the Reflux Disease Questionnaire (RDQ) or the Gastroesophageal Reflux Disease Questionnaire (GerdQ), are administered to assess baseline symptom severity.[11][12][13]
-
-
Follow-up Visit (Week 8):
-
Repeat EGD is performed to assess mucosal healing. An endoscopist blinded to the treatment allocation should perform the evaluation.[7] Healing is defined as the absence of mucosal breaks (LA Grade 0). Improvement is defined as a reduction in the LA grade from baseline.[7]
-
The same validated symptom questionnaires are re-administered to assess changes in symptom frequency and severity.
-
4.1.5 Endpoints:
-
Primary Endpoint: The proportion of subjects in each arm with complete endoscopic healing of erosive esophagitis at 8 weeks.[7]
-
Secondary Endpoints:
Visualizations
Signaling Pathway of Omeprazole in Gastric Parietal Cells
Caption: Omeprazole's inhibition of the gastric proton pump.
Experimental Workflow for this compound® Clinical Trial
Caption: Workflow of a randomized clinical trial for this compound®.
Logical Relationship of this compound® Components and Therapeutic Effect
References
- 1. Effect of the acid suppressor omeprazole on the proliferation, migration, invasion and cell cycle of esophageal squamous cell carcinoma cells via the aryl hydrocarbon receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug treatment strategies for erosive esophagitis in adults: a narrative review - Shibli - Translational Gastroenterology and Hepatology [tgh.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of omeprazole. | Semantic Scholar [semanticscholar.org]
- 5. The role of omeprazole in healing and prevention of reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reflux Esophagitis: Los Angeles Classification – Endoscopy Campus [endoscopy-campus.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Erosive oesophagitis: outcome of repeated long term maintenance treatment with low dose omeprazole 10 mg or placebo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. The Reflux Disease Questionnaire: a measure for assessment of treatment response in clinical trials [healthpartners.com]
- 12. Validation of the GerdQ questionnaire for the diagnosis of gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.umn.edu [experts.umn.edu]
Methodologies for Studying Zegerid's Effect on Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a detailed framework for investigating the effects of Zegerid (a combination of omeprazole and sodium bicarbonate) on gene expression. The methodologies cover key signaling pathways influenced by omeprazole and provide comprehensive protocols for genome-wide and targeted gene expression analysis.
Introduction
This compound is a medication that combines omeprazole, a proton pump inhibitor (PPI), with sodium bicarbonate.[1][2] Omeprazole irreversibly blocks the H+/K+ ATPase (proton pump) in gastric parietal cells, reducing acid secretion.[1][3][4] The sodium bicarbonate acts as a buffering agent to protect the acid-labile omeprazole from degradation in the stomach, allowing for its rapid absorption.[1][5] While this compound's primary therapeutic effect is the reduction of gastric acid, omeprazole has been shown to have off-target effects on various cellular signaling pathways, leading to changes in gene expression. Understanding these molecular effects is crucial for elucidating its full therapeutic potential and identifying potential side effects.
This document outlines methodologies to study this compound's impact on gene expression, focusing on key pathways such as the reciprocal regulation of gastric hormones, the NF-κB inflammatory pathway, and the TGF-β/Smad signaling pathway.
Key Signaling Pathways Influenced by Omeprazole
Omeprazole, the active component of this compound, has been demonstrated to modulate several key signaling pathways, leading to downstream changes in gene expression.
Reciprocal Regulation of Gastrin and Somatostatin
Omeprazole-induced achlorhydria (a significant decrease in stomach acid) leads to a feedback loop affecting the expression of genes encoding the hormones gastrin and somatostatin. This results in a notable increase in gastrin mRNA and a decrease in somatostatin mRNA levels.[3][6]
Caption: Gastrin and Somatostatin Regulation by this compound.
Inhibition of the NF-κB Signaling Pathway
Omeprazole has been shown to possess anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. It can block the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes like Interleukin-8 (IL-8).[6][7]
Caption: this compound's Inhibition of the NF-κB Pathway.
Induction of TGF-β/Smad Signaling Pathway
In certain cell types, such as in the kidney, omeprazole has been found to induce the expression of profibrotic genes through the activation of the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. This involves the increased expression of genes like Connective Tissue Growth Factor (CTGF) and Tissue Inhibitor of Metalloproteinases-1 (TIMP-1).[1][6][8]
Caption: this compound's Induction of TGF-β/Smad Signaling.
Data Presentation
Quantitative data from gene expression studies should be summarized in clearly structured tables for easy comparison.
| Gene | Treatment | Fold Change (mRNA) | Cell Type/Model | Reference |
| Gastrin | Omeprazole (100 µmol/kg) | ~4-fold increase | Rat Antrum | [6] |
| Somatostatin | Omeprazole (100 µmol/kg) | ~3-fold decrease | Rat Antrum | [6] |
| IL-8 | Omeprazole (in vitro) | Significant decrease | Esophageal Squamous Cells | [6] |
| CTGF | Omeprazole (10 mg/kg) | Significant increase | Rat Kidney | [1][6][8] |
| TIMP-1 | Omeprazole (10 mg/kg) | Significant increase | Rat Kidney | [1][6][8] |
| H+/K+-ATPase | Omeprazole (in vitro) | ~2-fold increase | Canine Parietal Cells | [9] |
| Carbonic Anhydrase II | Omeprazole (in vitro) | ~2-fold increase | Canine Parietal Cells | [9] |
| Gli1 | Omeprazole (80-160 µM) | Significant decrease | Barrett's Esophagus Cells | [10][11][12] |
| CYP3A4 | Omeprazole (50 µM) | Significant mRNA increase | HepaRG Cells | [13][14] |
Experimental Protocols
The following are detailed protocols for key experiments to assess this compound's effect on gene expression.
Experimental Workflow Overview
Caption: General workflow for gene expression analysis.
Protocol 1: Cell Culture and Treatment with Omeprazole
Objective: To treat a relevant cell line with omeprazole to induce changes in gene expression.
Materials:
-
Human gastric epithelial cell line (e.g., AGS cells)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Omeprazole (dissolved in a suitable solvent like DMSO)
-
Vehicle control (e.g., DMSO)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Methodology:
-
Cell Seeding: Seed gastric epithelial cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in complete medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C with 5% CO2.
-
Treatment Preparation: Prepare stock solutions of omeprazole in DMSO. Further dilute in cell culture medium to achieve final desired concentrations (e.g., 20, 40, 80, 160 µM).[11][12] Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Once cells reach the desired confluency, remove the old medium and replace it with fresh medium containing the different concentrations of omeprazole or the vehicle control.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).[11][12]
-
Harvesting: After incubation, wash the cells with ice-cold PBS and proceed immediately to RNA isolation.
Protocol 2: Total RNA Isolation and Quality Control
Objective: To isolate high-quality total RNA from treated and control cells.
Materials:
-
TRIzol reagent or a commercial RNA isolation kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (in DEPC-treated water)
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Agilent Bioanalyzer (or similar)
Methodology:
-
Cell Lysis: Add 1 mL of TRIzol reagent directly to each well of the 6-well plate and lyse the cells by pipetting up and down.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add 200 µL of chloroform, shake vigorously, and incubate at room temperature for 5 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube, add 500 µL of isopropanol, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant, wash the RNA pellet with 1 mL of 75% ethanol, and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Air-dry the pellet and resuspend in an appropriate volume of nuclease-free water.
-
Quality Control:
-
Quantity and Purity: Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.
-
Integrity: Assess RNA integrity using an Agilent Bioanalyzer. An RNA Integrity Number (RIN) of >8 is recommended for downstream applications like RNA-Seq.
-
Protocol 3: RNA-Seq Library Preparation and Sequencing
Objective: To prepare cDNA libraries from the isolated RNA for next-generation sequencing to obtain a global view of gene expression changes.
Materials:
-
RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA)
-
Magnetic beads for purification
-
PCR reagents
-
Next-generation sequencer (e.g., Illumina NovaSeq)
Methodology:
-
mRNA Purification: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the purified mRNA and prime it for first-strand cDNA synthesis.
-
First and Second Strand cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Adenylation of 3' Ends and Adaptor Ligation: Add a single 'A' base to the 3' ends of the cDNA fragments and ligate sequencing adapters.
-
Library Amplification: Amplify the adapter-ligated library via PCR.
-
Library Quantification and Quality Control: Quantify the final library and assess its quality.
-
Sequencing: Pool the libraries and sequence them on a next-generation sequencing platform.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR)
Objective: To validate the results from RNA-Seq or to quantify the expression of specific target genes.
Materials:
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific forward and reverse primers (see table below)
-
Housekeeping gene primers (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Methodology:
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
Primer Design/Selection: Use pre-validated or design gene-specific primers.
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| Human Gastrin (GRP) | GACCGTGCTGACCAAGATGTAC | AGGCTCCCTCTCTCAGAAACAG | [3] |
| Human Somatostatin (SST) | (Commercially available pre-designed primers are recommended) | (Commercially available pre-designed primers are recommended) | [15] |
| Human CTGF | CCGTACTCCCAAAATCTCCA | GTAATGGCAGGCACAGGTCT | [16] |
| Human TIMP-1 | GGAGAGTGTCTGCGGATACTTC | GCAGGTAGTGATGTGCAAGAGTC | [17] |
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and qPCR master mix.
-
Thermal Cycling: Perform the qPCR in a real-time PCR instrument with a typical program:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene.
By following these detailed application notes and protocols, researchers can effectively investigate the multifaceted effects of this compound on gene expression, contributing to a deeper understanding of its molecular mechanisms of action.
References
- 1. sinobiological.com [sinobiological.com]
- 2. researchgate.net [researchgate.net]
- 3. origene.com [origene.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Proton pump inhibitor effect on macrophage and neutrophil function: a systematic review [frontiersin.org]
- 6. In Oesophageal Squamous Cells Exposed to Acidic Bile Salt Medium, Omeprazole Inhibits IL-8 Expression through Effects on Nuclear Factor-κB and Activator Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 8. sinobiological.com [sinobiological.com]
- 9. Effect of omeprazole on gene expression in canine gastric parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gastrin gene expression in human colon cancer cells measured by a simple competitive PCR method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Omeprazole Inhibits Cell Proliferation and Induces G0/G1 Cell Cycle Arrest through Up-regulating miR-203a-3p Expression in Barrett’s Esophagus Cells [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Omeprazole Induces CYP3A4 mRNA Expression but Not CYP3A4 Protein Expression in HepaRG Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. origene.com [origene.com]
- 16. Item - Primer Sequences for RT-PCR. - figshare - Figshare [figshare.com]
- 17. origene.com [origene.com]
Application of Immediate-Release Omeprazole in Critical Illness Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of immediate-release omeprazole in critical illness research, focusing on its role in stress ulcer prophylaxis. The information compiled is intended to guide study design, protocol development, and data interpretation in this specialized area of investigation.
Introduction and Background
Critically ill patients are at a heightened risk of developing stress-related mucosal disease (SRMD), which can lead to clinically significant upper gastrointestinal (GI) bleeding and increased morbidity and mortality.[1][2] Stress ulcer prophylaxis (SUP) is a standard of care in intensive care units (ICUs) for high-risk patients.[3] Immediate-release omeprazole is a proton pump inhibitor (PPI) formulation that offers a rapid onset of action by bypassing the need for enteric coating, making it a valuable agent for investigation in the critical care setting.[4]
Unlike delayed-release formulations, immediate-release omeprazole is combined with sodium bicarbonate to protect the acid-labile drug from degradation in the stomach's acidic environment. This allows for swift absorption and inhibition of the gastric H+/K+ ATPase (proton pump), leading to a rapid increase in intragastric pH.[5] This characteristic is particularly advantageous in critically ill patients where rapid acid suppression is often desired. Immediate-release omeprazole is the only PPI approved for the reduction of risk of upper GI bleeding in critically ill patients.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from a pivotal randomized controlled trial comparing immediate-release (IR) omeprazole oral suspension with intravenous (IV) cimetidine for the prevention of upper GI bleeding in critically ill patients.
Table 1: Efficacy in Preventing Clinically Significant Upper GI Bleeding
| Treatment Group | Number of Patients (Per-Protocol) | Rate of Clinically Significant Bleeding |
| IR Omeprazole Suspension | 155 | 4.5% |
| IV Cimetidine | 161 | 6.8% |
Data from Conrad et al. (2005)[6]
Table 2: Gastric pH Control
| Treatment Group | Median Gastric pH | Percentage of Patients with Median Gastric pH >4 on Each Trial Day |
| IR Omeprazole Suspension | ≥6 | 95% |
| IV Cimetidine | Varied (≥6 on 50% of days) | Not Reported |
Data from Conrad et al. (2005)[6]
Experimental Protocols
Protocol for a Randomized Controlled Trial of Immediate-Release Omeprazole for Stress Ulcer Prophylaxis
This protocol is based on the methodology of the randomized, double-blind trial conducted by Conrad et al.[6]
Objective: To evaluate the efficacy and safety of immediate-release omeprazole oral suspension compared to a standard H2-receptor antagonist (intravenous cimetidine) for the prevention of clinically significant upper GI bleeding in critically ill patients.
Patient Population:
-
Inclusion Criteria:
-
Critically ill patients in an ICU setting.
-
Requirement for mechanical ventilation for ≥48 hours.
-
Acute Physiology and Chronic Health Evaluation (APACHE) II score of ≥11 at baseline.
-
Intact stomach with a nasogastric or orogastric tube in place.
-
At least one additional risk factor for upper GI bleeding (e.g., coagulopathy, sepsis, history of GI ulceration).[7]
-
-
Exclusion Criteria:
-
Active GI bleeding at enrollment.
-
Mean baseline gastric pH >4.0.[7]
-
Known hypersensitivity to omeprazole or cimetidine.
-
Pregnancy.
-
Interventions:
-
Experimental Arm: Immediate-release omeprazole oral suspension.
-
Day 1: Two 40 mg doses administered via nasogastric or orogastric tube.
-
Subsequent Days (up to 14 days): 40 mg once daily.
-
-
Control Arm: Intravenous cimetidine.
-
300 mg bolus followed by a continuous infusion of 50 mg/hr for up to 14 days.
-
Outcome Measures:
-
Primary Endpoint: Incidence of clinically significant upper GI bleeding, defined as:
-
Bright red blood from the nasogastric tube that does not clear after 5-10 minutes of lavage.
-
Persistent "coffee-grounds" material (Gastroccult-positive) for a specified duration (e.g., 8 hours on days 1-2 or 2-4 hours on days 3-14) that does not clear with ≥100 mL of lavage.[6]
-
-
Secondary Endpoint: Gastric pH control.
Protocol for Gastric pH Monitoring
Objective: To measure intragastric pH in critically ill patients receiving immediate-release omeprazole.
Materials:
-
Nasogastric or orogastric tube.
-
Catheter-tipped syringe (60 mL).
-
pH meter or pH-indicator strips (calibrated).
-
Sterile water.
Procedure:
-
Baseline Measurement: Prior to the first dose of omeprazole, aspirate 5-10 mL of gastric fluid through the nasogastric/orogastric tube.
-
pH Measurement: Immediately measure the pH of the gastric aspirate using a calibrated pH meter or pH-indicator strips.
-
Post-Administration Monitoring: Repeat the aspiration and pH measurement at regular intervals (e.g., every 4-8 hours) for the duration of the study period.[7]
-
Flushing: After each aspiration, flush the tube with 10-20 mL of water to ensure patency.
Protocol for Administration of Immediate-Release Omeprazole Suspension via Nasogastric/Orogastric Tube
Objective: To ensure the correct preparation and administration of immediate-release omeprazole oral suspension.
Materials:
-
Immediate-release omeprazole powder for oral suspension packet (e.g., 40 mg).
-
Catheter-tipped syringe (60 mL).
-
Water (15 mL).[8]
Procedure:
-
Empty the contents of the 40 mg immediate-release omeprazole packet into the catheter-tipped syringe.[8]
-
Add 15 mL of water to the syringe.[8]
-
Replace the plunger and shake the syringe vigorously for approximately 15 seconds.
-
Allow the suspension to thicken for 2-3 minutes.[8]
-
Shake the syringe again and administer the contents through the nasogastric or orogastric tube into the stomach immediately. Administration should occur within 30 minutes of preparation.[8]
-
Refill the syringe with an equal amount of water (15 mL), shake, and flush any remaining contents from the tube into the stomach.[8]
-
For patients receiving continuous enteral feeding, it is recommended to stop the feeding for a period before and after omeprazole administration (e.g., 3 hours before and 1 hour after) to ensure optimal absorption.[8]
Visualizations
Signaling Pathway for Gastric Acid Secretion and Omeprazole Action
Caption: Gastric acid secretion pathway and site of omeprazole inhibition.
Experimental Workflow for a Clinical Trial of Immediate-Release Omeprazole
Caption: Workflow of a randomized controlled trial for stress ulcer prophylaxis.
Logical Relationship of Immediate-Release Omeprazole Formulation
Caption: Logical flow of immediate-release omeprazole's formulation to effect.
References
- 1. surgicalcriticalcare.net [surgicalcriticalcare.net]
- 2. Science review: The use of proton pump inhibitors for gastric acid suppression in critical illness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prophylaxis and management of stress ulceration - Surgical Treatment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Randomized, double-blind comparison of immediate-release omeprazole oral suspension versus intravenous cimetidine for the prevention of upper gastrointestinal bleeding in critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nasogastric omeprazole: effects on gastric pH in critically Ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Omeprazole (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Troubleshooting & Optimization
Technical Support Center: Zegerid® Stability in Aqueous Solutions for Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with the stability of Zegerid® (omeprazole and sodium bicarbonate) in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is this compound formulated with sodium bicarbonate?
A1: this compound is formulated with sodium bicarbonate to protect the active ingredient, omeprazole, from degradation in acidic environments.[1][2][3] Omeprazole is a proton pump inhibitor that is highly acid-labile and degrades rapidly at a low pH.[1][4][5] The sodium bicarbonate acts as a buffering agent, raising the pH of the aqueous solution and creating an alkaline environment where omeprazole exhibits greater stability.[1][4][6] This immediate-release formulation allows for rapid absorption of omeprazole.[1][2][7]
Q2: What is the primary cause of omeprazole degradation in aqueous solutions?
A2: The primary cause of omeprazole degradation in aqueous solutions is acid-catalyzed hydrolysis.[4][8][9] In acidic conditions, omeprazole undergoes a series of transformations, leading to the formation of various degradation products.[8][10] The stability of omeprazole is directly dependent on the pH of the solution; it is highly unstable in acidic media but shows acceptable stability in alkaline conditions.[4][6][11]
Q3: At what pH is omeprazole most stable?
A3: Omeprazole exhibits its maximum stability in alkaline conditions, specifically at a pH of 11.[1][5] Conversely, its degradation is rapid at pH values below 7.8.[1][5] For research purposes, maintaining a pH above 7.4 is crucial to minimize degradation.[4]
Q4: How does temperature affect the stability of this compound solutions?
A4: Temperature plays a significant role in the stability of omeprazole solutions. Increased temperatures accelerate the degradation process. For instance, an omeprazole solution that is stable for up to 14 days at room temperature (24°C) can be stable for at least 30 days when refrigerated at 5°C.[12] One study showed that a 2 mg/mL omeprazole solution in 8.4% sodium bicarbonate maintained over 90% of its initial concentration for 30 days when stored at 5°C and -20°C, but its concentration dropped below 90% after 18 days at 24°C.[12]
Q5: Can I prepare a stock solution of this compound and store it for later use?
A5: While it is possible to prepare and store a this compound solution, it is crucial to follow specific storage conditions to ensure its stability. For short-term storage, refrigeration at 2-8°C (36-46°F) is recommended.[4][12] For longer-term storage, freezing at -20°C may be an option, as studies have shown good stability under these conditions.[12] It is essential to protect the solution from light by storing it in an amber container. Always verify the appearance of the solution before use; any change in color, such as turning brown, indicates degradation.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of omeprazole concentration in the prepared solution. | The pH of the solution is too low (acidic). | Ensure the final pH of the solution is alkaline (ideally pH 9.5 or higher). Use a sufficient amount of sodium bicarbonate to buffer the solution. Verify the pH using a calibrated pH meter.[4] |
| The storage temperature is too high. | Store the prepared solution under refrigerated conditions (2-8°C) or frozen (-20°C) to slow down the degradation kinetics.[4][12] | |
| The solution is exposed to light. | Protect the solution from light by storing it in an amber or opaque container. | |
| The prepared this compound solution has changed color (e.g., turned yellowish or brown). | Omeprazole has degraded. | A color change is a visual indicator of omeprazole degradation.[12] Discard the solution and prepare a fresh one, paying close attention to pH, temperature, and light protection. |
| Inconsistent experimental results when using a freshly prepared this compound solution. | Incomplete dissolution of omeprazole or sodium bicarbonate. | Ensure both components are fully dissolved before use. Gentle stirring or agitation may be necessary. For this compound powder for oral suspension, follow the manufacturer's instructions for reconstitution carefully. |
| The final concentration of the solution is incorrect. | Accurately weigh the this compound components and measure the volume of the solvent. Validate the final concentration using a suitable analytical method like HPLC. |
Quantitative Data Summary
Table 1: Stability of 2 mg/mL Omeprazole Suspension in 8.4% Sodium Bicarbonate
| Storage Temperature (°C) | Stability (≥90% of initial concentration) | Observation | Reference |
| 24 | Up to 14 days | Solution color changed from white to brown over time. | [12] |
| 5 | At least 30 days | No significant change in color. | [12] |
| -20 | At least 30 days | No significant change in color. | [12] |
Table 2: pH-Dependent Degradation of Omeprazole
| pH | Stability | Reference |
| < 4 | Very rapid degradation | [4] |
| 5.0 | Half-life of 43 minutes at 25°C | |
| 7.4 | Relatively stable | [4] |
| > 7.8 | Stable | [1][5] |
| 11 | Maximum stability | [1][5] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Solution (2 mg/mL Omeprazole)
Materials:
-
This compound® powder for oral suspension (containing omeprazole and sodium bicarbonate) or pure omeprazole and sodium bicarbonate powder.
-
Purified water (e.g., deionized or distilled).
-
Volumetric flasks and pipettes.
-
Magnetic stirrer and stir bar.
-
pH meter.
-
Amber storage bottles.
Procedure:
-
Determine the required amounts: Calculate the mass of this compound powder or its individual components needed to achieve a final omeprazole concentration of 2 mg/mL. This compound powder for oral suspension contains a specific ratio of omeprazole to sodium bicarbonate (e.g., 40 mg omeprazole to 1680 mg sodium bicarbonate).[6][11] If using pure components, a common vehicle is an 8.4% (w/v) sodium bicarbonate solution.[4][12]
-
Dissolve the sodium bicarbonate: If preparing the vehicle from scratch, dissolve the calculated amount of sodium bicarbonate in approximately 80% of the final volume of purified water with stirring.
-
Adjust the pH: Measure the pH of the sodium bicarbonate solution and adjust to approximately 9.5 with a suitable base (e.g., 0.1 M NaOH) if necessary.[4]
-
Dissolve the omeprazole: Slowly add the this compound powder or pure omeprazole to the sodium bicarbonate solution while stirring. Continue stirring until the omeprazole is completely dissolved.
-
Final volume adjustment: Once dissolved, transfer the solution to a volumetric flask and add purified water to reach the final desired volume.
-
Storage: Transfer the final solution to an amber glass bottle and store it under refrigerated conditions (2-8°C).[4][12]
Protocol 2: Stability Indicating HPLC Method for Omeprazole Quantification
This protocol is a general guideline and may require optimization based on the specific HPLC system and column used.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., 0.01 M sodium tetraborate) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 3:1 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 302 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of omeprazole reference standard in a suitable solvent (e.g., methanol) and dilute it with the mobile phase to create a series of calibration standards of known concentrations.
-
Sample Preparation: Dilute the this compound test solution with the mobile phase to a concentration that falls within the range of the calibration standards.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Determine the peak area of omeprazole in the chromatograms. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the calibration curve to calculate the concentration of omeprazole in the test samples.
-
Stability Assessment: To assess stability over time, analyze samples stored under different conditions (e.g., temperature, light exposure) at predefined time points. The percentage of the initial omeprazole concentration remaining is then calculated.
Visualizations
Caption: Simplified degradation pathway of omeprazole in acidic conditions.
Caption: Experimental workflow for preparing a stable this compound aqueous solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. academic.oup.com [academic.oup.com]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. drugs.com [drugs.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. drugs.com [drugs.com]
Technical Support Center: Optimizing Zegerid Dosage for Consistent Results in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Zegerid (omeprazole/sodium bicarbonate) dosage for consistent and reliable results in animal studies.
Troubleshooting Guides
This section addresses common issues encountered during animal studies with this compound and provides actionable solutions.
Issue 1: High Variability in Gastric pH Suppression Between Animals
Possible Causes:
-
Inconsistent Dosing Technique: Improper oral gavage technique can lead to inconsistent delivery of the this compound suspension.
-
Animal Strain and Sex Differences: Different strains and sexes of rodents can metabolize omeprazole at different rates.[1][2][3][4]
-
Dietary Influences: The composition of the animal's diet can affect the absorption and efficacy of omeprazole.[1][3][4]
-
Coprophagy: Ingestion of feces can introduce variability in gut pH and drug absorption.
-
Formulation Instability: Improper preparation or storage of the this compound suspension can lead to degradation of the active ingredient, omeprazole.[5][6][7][8][9]
Solutions:
-
Standardize Oral Gavage Technique: Ensure all personnel are thoroughly trained in proper oral gavage technique to minimize stress and ensure accurate delivery to the stomach.[10][11][12][13][14] Consider using a pacifying agent like sucrose on the gavage needle to reduce animal stress.[11]
-
Characterize Animal Model: Be aware of the known metabolic differences in the specific strain and sex of the animals being used. Consider conducting a pilot study to determine the optimal dose for your specific model.
-
Control Dietary Factors: Use a standardized diet across all experimental groups. Be aware that high-fat diets can influence the effects of omeprazole.[3][15]
-
Utilize Raised Mesh Flooring: House animals on raised mesh flooring to prevent coprophagy.
-
Ensure Formulation Integrity: Prepare the this compound suspension fresh daily and protect it from light. Ensure the sodium bicarbonate is fully dissolved to protect the omeprazole from degradation in the acidic stomach environment.[5][6][7][8][9]
Issue 2: Suboptimal or Inconsistent Inhibition of Gastric Acid Secretion
Possible Causes:
-
Inadequate Dosage: The dose of omeprazole may be too low to achieve the desired level of acid suppression.
-
Timing of Administration: The timing of this compound administration relative to feeding can impact its efficacy.
-
Rapid Metabolism: Some animal strains are rapid metabolizers of omeprazole, leading to a shorter duration of action.[16][17]
-
Incorrect Formulation: Using a formulation without adequate buffering from sodium bicarbonate will result in the degradation of omeprazole by stomach acid.
Solutions:
-
Dose-Response Study: Conduct a dose-response study to determine the minimal effective dose that achieves the desired level of gastric pH elevation for the required duration.[18]
-
Administer on an Empty Stomach: Administer this compound on an empty stomach, typically at least one hour before a meal, to maximize its absorption and efficacy.[19][20][21]
-
Consider Split Dosing: For rapid metabolizers, consider a split-dosing regimen (e.g., twice daily) to maintain consistent suppression of gastric acid.
-
Verify Formulation: Ensure the this compound for oral suspension is prepared according to the manufacturer's instructions, with the correct concentration of sodium bicarbonate to protect the omeprazole.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a combination of omeprazole and sodium bicarbonate. Omeprazole is a proton pump inhibitor (PPI) that irreversibly blocks the H+/K+ ATPase (proton pump) in the gastric parietal cells, which is the final step in stomach acid production.[22][23] Sodium bicarbonate is an antacid that neutralizes existing stomach acid, creating a more alkaline environment that protects the acid-labile omeprazole from degradation before it can be absorbed.[5][9]
Q2: How should I prepare the this compound suspension for oral gavage in rodents?
A2: Empty the contents of a this compound powder packet into a small cup containing 1-2 tablespoons of purified water. Do not use other liquids or foods. Stir the mixture well until the sodium bicarbonate is completely dissolved and the omeprazole is evenly suspended. Administer the suspension immediately after preparation.[19] For more detailed instructions, refer to the Experimental Protocols section.
Q3: What are the key pharmacokinetic differences of omeprazole across common animal models?
A3: The pharmacokinetics of omeprazole can vary significantly between species. For example, the elimination half-life is much shorter in mice (5-15 minutes) compared to dogs and humans (approximately 1 hour).[24] Protein binding also differs, with lower binding in rats and dogs compared to humans.[24] These differences are crucial when extrapolating dosage regimens from one species to another.
Q4: Can diet affect the outcome of my study with this compound?
A4: Yes, diet can significantly impact the effects of omeprazole. Studies in mice have shown that a high-energy (high-fat) diet can influence weight gain and metabolic responses in combination with omeprazole treatment.[1][3][4] It is recommended to use a consistent and well-defined diet for all animals in the study to minimize this source of variability.
Data Presentation
Table 1: Recommended Starting Doses of Omeprazole for Gastric Acid Suppression in Rodents
| Animal Model | Route of Administration | Recommended Starting Dose (mg/kg) | Reference |
| Rat | Oral Gavage | 10 - 20 | [18] |
| Rat | Intraperitoneal | 20 | [25][26][27] |
| Rat | Intravenous | 5 - 20 | [18] |
| Mouse | Oral Gavage | 1 - 20 | [10] |
Note: These are starting doses and may require optimization based on the specific experimental model and desired level of acid suppression.
Table 2: Pharmacokinetic Parameters of Omeprazole in Different Animal Species
| Species | Elimination Half-life | Protein Binding (%) | Bioavailability (Oral) | Reference |
| Mouse | 5 - 15 minutes | Not specified | Variable | [24] |
| Rat | ~1 hour | 87% | ~10-15% | [24][28] |
| Dog | ~1 hour | 90% | ~15-70% | [24] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound Suspension for Oral Gavage in Mice
-
Materials:
-
This compound Powder for Oral Suspension packets
-
Purified water
-
Sterile conical tubes
-
Vortex mixer
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch curved)[12]
-
Syringes
-
-
Preparation of Suspension (prepare fresh daily):
-
Determine the required total volume of suspension based on the number of animals and the dosing volume (typically 5-10 mL/kg).[14]
-
For a 1 mg/mL suspension, empty the contents of a this compound packet containing 20 mg of omeprazole into a sterile conical tube with 20 mL of purified water.
-
Vortex the suspension thoroughly for 2-3 minutes to ensure the sodium bicarbonate is fully dissolved and the omeprazole is homogeneously suspended.[10]
-
-
Oral Gavage Administration:
-
Gently restrain the mouse by the scruff of the neck to immobilize its head.
-
Measure the correct gavage needle insertion length by measuring from the corner of the mouth to the last rib.[13]
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse will typically swallow as the needle is advanced. Do not force the needle.
-
Once the needle is in the esophagus, administer the dose steadily.
-
Gently withdraw the gavage needle.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Assessment of Gastric pH in Rats Following this compound Administration
-
Materials:
-
This compound suspension
-
Anesthetic (e.g., ketamine/xylazine)
-
pH meter with a micro-electrode
-
Dissection tools
-
Saline solution
-
-
Procedure:
-
Administer the desired dose of this compound suspension to the rats via oral gavage.
-
At the designated time point post-administration (e.g., 2 hours for peak effect), anesthetize the rat.[25][26][27]
-
Perform a midline laparotomy to expose the stomach.
-
Make a small incision in the stomach wall.
-
Gently collect the gastric contents.
-
Measure the pH of the gastric juice using a calibrated pH meter.[25][26][27]
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in a gastric parietal cell.
Caption: Workflow for optimizing this compound dosage in animal studies.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. Weight gain in mice on a high caloric diet and chronically treated with omeprazole depends on sex and genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Weight gain in mice on a high caloric diet and chronically treated with omeprazole depends on sex and genetic background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stability of partial doses of omeprazole-sodium bicarbonate oral suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. research.sdsu.edu [research.sdsu.edu]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. Long-term Proton Pump Inhibitor Administration Caused Physiological and Microbiota Changes in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genetic Variations and Drug Response in GERD: The Role of Pharmacogenomic Testing in Optimizing PPI Therapy [scirp.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Effect of omeprazole on gastric acid secretion in rat: evaluation of dose, duration of effect, and route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. ClinPGx [clinpgx.org]
- 23. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]
- 24. tandfonline.com [tandfonline.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Gastric pH in Rats: Key Determinant for Preclinical Evaluation of pH-dependent Oral Drug Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. First-pass metabolism of omeprazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting omeprazole degradation in in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of omeprazole in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my omeprazole degrading in my in vitro experiment?
A1: Omeprazole is a notoriously unstable compound, particularly in acidic environments.[1][2] Its degradation is primarily influenced by pH, temperature, light, and the presence of certain solvents or excipients.[2][3][4] At a pH below 7.4, omeprazole rapidly degrades, with a half-life of about 10 minutes at a pH less than 5.[1][5]
Q2: What are the main factors that accelerate omeprazole degradation?
A2: The primary factors accelerating omeprazole degradation are:
-
Low pH: Omeprazole is highly labile in acidic conditions.[1][2][6] The degradation is acid-catalyzed, leading to the formation of inactive products.
-
Elevated Temperature: Higher temperatures increase the rate of degradation.[2][7]
-
Light Exposure: Omeprazole is sensitive to light, particularly UV radiation, which can induce photodegradation.[8][9][10]
-
Oxidative Stress: The presence of oxidizing agents can lead to degradation.
-
Incompatible Solvents/Excipients: Certain solvents or formulation components can promote degradation. For instance, some enteric coating polymers with acidic groups can cause instability.[3]
Q3: How can I minimize omeprazole degradation in my experiments?
A3: To minimize degradation, consider the following:
-
pH Control: Maintain the pH of your solutions above 7.4, ideally in the alkaline range (pH 9.5 or higher), where omeprazole exhibits greater stability.[5] The use of buffers, such as sodium bicarbonate, is highly recommended.[1][11]
-
Temperature Control: Conduct experiments at controlled, and preferably low, temperatures. If elevated temperatures are necessary, minimize the exposure time. Store stock solutions refrigerated or frozen.[5][12]
-
Light Protection: Protect all solutions containing omeprazole from light by using amber-colored containers or by wrapping containers in aluminum foil.[13][14]
-
Solvent Selection: Use appropriate, high-purity solvents. For stock solutions, methanol is a common choice.[15][16]
-
Use of Stabilizers: The addition of alkaline compounds like sodium bicarbonate can significantly improve stability by neutralizing any residual acidity.[1][11][17]
Q4: What are the common degradation products of omeprazole?
A4: Under acidic conditions, omeprazole rearranges to form a sulfenic acid intermediate, which is the active inhibitor of the proton pump. However, this intermediate is also unstable and can be further converted into inactive products such as a cyclic sulfenamide and other degradation products. Two of the main degradation products identified are sulphenamide and benzimidazole sulphide.[9] Forced degradation studies have identified numerous other degradation products under various stress conditions.[18]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of omeprazole concentration in solution. | Acidic pH of the medium. Omeprazole degrades rapidly in acidic conditions.[2][19] | Buffer the solution to a pH above 7.4 using an alkaline buffer like sodium bicarbonate.[11][20] |
| High temperature. Elevated temperatures accelerate the degradation kinetics.[2] | Conduct the experiment at a lower temperature or on ice. Store all omeprazole-containing solutions at 4°C or -20°C.[5] | |
| Light exposure. Omeprazole is susceptible to photodegradation.[9][10] | Use amber vials or wrap containers in foil to protect from light.[13] | |
| Inconsistent results between experimental repeats. | Variable pH. Small fluctuations in pH can lead to significant differences in degradation rates. | Ensure consistent and accurate pH measurement and buffering in all experimental setups. |
| Inconsistent preparation of omeprazole stock solution. The age and storage conditions of the stock solution can affect its stability. | Prepare fresh stock solutions for each experiment. If storing, do so at a low temperature, protected from light, and for a validated period. | |
| Precipitation of omeprazole in the experimental medium. | Low solubility. Omeprazole has low water solubility.[2] | Prepare stock solutions in an appropriate organic solvent like methanol before diluting into the aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| pH-dependent solubility. Changes in pH can affect the solubility of omeprazole. | Maintain a consistent and appropriate pH throughout the experiment. | |
| Formation of unexpected peaks in analytical readouts (e.g., HPLC). | Degradation of omeprazole. The new peaks are likely degradation products.[6][8] | Refer to the solutions for "Rapid loss of omeprazole concentration." Analyze the degradation products using techniques like LC-MS to identify them.[18] |
| Interaction with other components. Omeprazole may react with other compounds in your experimental setup. | Run appropriate controls with individual components to identify any potential interactions. |
Quantitative Data Summary
Table 1: pH-Dependent Stability of Omeprazole
| pH | Half-life (t½) | Temperature (°C) | Reference |
| < 5 | ~10 minutes | Not Specified | [1] |
| 5.0 | 43 minutes | 25 | [19] |
| 6.5 | 18 hours | Not Specified | [1] |
| 10.0 | 2.8 months | 25 | [19] |
Table 2: Forced Degradation of Omeprazole under Various Conditions
| Stress Condition | % Degradation of Omeprazole | % Degradation of Aspirin (for comparison) | Reference |
| Acidic Hydrolysis | 61.64% | 32.63% | |
| Basic Hydrolysis | 4.29% | 10.17% | |
| Oxidative (3% H₂O₂) | 26.38% | 15.48% | |
| Thermal (Dry Heat) | 4.32% | 0.37% |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Omeprazole Stock Solution (2 mg/mL)
Materials:
-
Omeprazole powder
-
Sodium bicarbonate
-
Purified water
-
Mortar and pestle
-
Graduated cylinder
-
Magnetic stirrer and stir bar
-
Amber glass bottle
Procedure:
-
Weigh the required amount of sodium bicarbonate to prepare an 8.4% (w/v) solution in purified water. Dissolve the sodium bicarbonate in about 80% of the final volume of water with stirring. Adjust the pH to approximately 9.5 with 0.1 M sodium hydroxide if necessary. Add purified water to reach the final volume.[5]
-
Accurately weigh the desired amount of omeprazole powder. To prepare a 2 mg/mL solution, you will need 200 mg of omeprazole for a final volume of 100 mL.
-
If using enteric-coated granules from capsules, empty the contents into a mortar and gently crush them into a fine powder.[12]
-
Transfer the omeprazole powder to a beaker.
-
Add approximately 90% of the prepared 8.4% sodium bicarbonate solution to the beaker containing the omeprazole powder.
-
Stir the mixture using a magnetic stirrer until the omeprazole is completely dissolved or a uniform suspension is formed. This may take up to 30 minutes.[21]
-
Transfer the solution/suspension to a graduated cylinder.
-
Rinse the beaker with the remaining sodium bicarbonate solution and add it to the graduated cylinder to ensure all the omeprazole is transferred.
-
Adjust the final volume with the sodium bicarbonate solution.
-
Transfer the final preparation to an amber glass bottle for storage.[12]
-
Store the stock solution at 4°C. The stability of such a preparation has been shown to be up to 150 days under refrigeration.[5]
Protocol 2: In Vitro Degradation Study of Omeprazole
Materials:
-
Stabilized omeprazole stock solution
-
Buffers of various pH (e.g., phosphate buffers at pH 2, 4, 6, 7.8, and borate buffer at pH 10)[1]
-
Constant temperature water bath or incubator
-
HPLC system with a UV detector and a suitable column (e.g., C18)
-
Syringes and filters (0.2 µm)
-
Vials for HPLC analysis
Procedure:
-
Prepare a series of buffers at the desired pH values.
-
Bring the buffers and the omeprazole stock solution to the desired experimental temperature (e.g., 37°C).
-
Initiate the degradation study by diluting a known volume of the omeprazole stock solution into each buffer to achieve the desired final concentration.
-
At predetermined time points (e.g., 0, 10, 30, 60, 120 minutes), withdraw an aliquot from each solution.
-
Immediately filter the sample through a 0.2 µm filter into an HPLC vial to stop any further degradation and remove any particulates.
-
Analyze the samples by HPLC to determine the concentration of the remaining omeprazole. A typical mobile phase could be a mixture of acetonitrile and a buffer (e.g., phosphate or ammonium acetate) with UV detection at around 302 nm.[15][22]
-
Plot the concentration of omeprazole versus time for each pH to determine the degradation kinetics.
Visualizations
Caption: Acid-catalyzed degradation pathway of omeprazole.
Caption: Troubleshooting workflow for omeprazole degradation.
References
- 1. Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study on stability of omeprazole for injection: Ingenta Connect [ingentaconnect.com]
- 8. Study of controlled degradation processes and electrophoretic behaviour of omeprazole and its main degradation products using diode-array and ESI-IT-MS detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Stability-indicating methods for determining omeprazole and octylonium bromide in the presence of their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Precision improvement for omeprazole determination through stability evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. sickkids.ca [sickkids.ca]
- 13. cheo.on.ca [cheo.on.ca]
- 14. nationwidechildrens.org [nationwidechildrens.org]
- 15. ptfarm.pl [ptfarm.pl]
- 16. farmaciajournal.com [farmaciajournal.com]
- 17. researchgate.net [researchgate.net]
- 18. Item - A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 19. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 20. uspharmacist.com [uspharmacist.com]
- 21. iomcworld.org [iomcworld.org]
- 22. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Improving the Solubility of Omeprazole for Laboratory Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on solubilizing omeprazole for laboratory applications. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful preparation of omeprazole solutions for your experiments.
Physicochemical Properties and Solubility Data
Omeprazole is a white to off-white crystalline powder. It is a lipophilic weak base that is known to be hygroscopic and photosensitive. A critical characteristic of omeprazole is its instability in acidic solutions; it degrades rapidly at a low pH.[1][2] Conversely, its stability is significantly increased in alkaline conditions.[3]
Quantitative Solubility Data
For ease of comparison, the solubility of omeprazole in various common laboratory solvents is summarized below.
| Solvent | Solubility (mg/mL) | Source(s) |
| Dimethyl Sulfoxide (DMSO) | >19 - 30 | [4][5] |
| Ethanol | ~4.5 - 5 | [4][5] |
| Dimethylformamide (DMF) | ~30 | [5] |
| Water | ~0.5 | [4] |
| Methanol | Freely Soluble | [6] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | [5] |
Note: "Freely Soluble" indicates a high degree of solubility, though a precise quantitative value was not specified in the cited source.
Experimental Protocols
Below are detailed methodologies for preparing omeprazole solutions for both in vitro and in vivo studies.
Protocol 1: Preparation of a Concentrated Omeprazole Stock Solution in DMSO
This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in aqueous media for cell culture experiments.
Materials:
-
Omeprazole powder (pure, laboratory-grade)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh the desired amount of omeprazole powder in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 20 mg/mL).
-
Vortex the solution vigorously until the omeprazole is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
This protocol describes the dilution of a DMSO stock solution into an aqueous buffer for cell-based assays.
Materials:
-
Omeprazole stock solution in DMSO (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium (pH 7.2-7.4)
-
Sterile conical tube
-
Vortex mixer
Procedure:
-
Warm the omeprazole DMSO stock solution and the aqueous buffer to room temperature.
-
In a sterile conical tube, add the required volume of the aqueous buffer.
-
While gently vortexing the buffer, add the desired volume of the omeprazole DMSO stock solution dropwise to the buffer. This "reverse dilution" method helps to minimize precipitation.[7]
-
Use the freshly prepared working solution immediately. Do not store aqueous solutions of omeprazole for more than a day.[5]
Protocol 3: Preparation of an Omeprazole Suspension for In Vivo Animal Studies
This protocol is adapted for preparing an oral suspension of omeprazole for administration to laboratory animals. This method utilizes sodium bicarbonate to create an alkaline environment and improve stability.
Materials:
-
Omeprazole powder (pure, laboratory-grade)
-
Sodium bicarbonate
-
Purified water
-
1% Acacia solution (optional, as a suspending agent)[8]
-
Mortar and pestle or homogenizer
-
Graduated cylinder
-
Amber glass bottle for storage
Procedure:
-
Prepare an 8.4% sodium bicarbonate solution by dissolving 8.4 g of sodium bicarbonate in 100 mL of purified water.[9]
-
Weigh the required amount of omeprazole powder.
-
If using a mortar and pestle, triturate the omeprazole powder to a fine consistency.
-
Gradually add the sodium bicarbonate solution to the omeprazole powder while mixing continuously to form a uniform suspension.
-
For improved stability and to prevent settling, the omeprazole can be suspended in a 1% acacia solution.[8]
-
Transfer the suspension to an amber glass bottle and store it under refrigeration. Shake well before each use.
Visualizations
Experimental Workflow for Solubilizing Omeprazole
Caption: A flowchart illustrating the key steps for preparing omeprazole solutions.
Omeprazole Signaling Pathway: Inhibition of the Gastric H+/K+ ATPase
Caption: The pathway of omeprazole activation and inhibition of the proton pump.
Troubleshooting Guide & FAQs
Q1: My omeprazole solution turned a yellow or brown color. Is it still usable?
A1: A pale yellow discoloration may not indicate significant degradation; however, a darker yellow, orange, purple, or brown color suggests that the omeprazole has decomposed and the solution should be discarded.[10][11] This discoloration is often a result of exposure to acidic conditions, light, or elevated temperatures.[12][13]
Q2: I dissolved omeprazole in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. What happened and how can I prevent this?
A2: This is a common issue known as "solvent shock." Omeprazole is significantly more soluble in DMSO than in aqueous solutions. When the DMSO stock is added to the aqueous buffer, the DMSO concentration drops, and the water cannot maintain the omeprazole in solution, causing it to precipitate.[7]
To prevent this:
-
Use the "reverse dilution" method: Add the DMSO stock solution dropwise to the larger volume of vigorously stirring or vortexing aqueous buffer.[7]
-
Work with lower concentrations: If possible, prepare a more dilute stock solution in DMSO to minimize the solvent shift upon dilution.
-
Use freshly prepared solutions: Do not store diluted aqueous solutions of omeprazole as precipitation can occur over time.
Q3: Can I dissolve omeprazole directly in an aqueous buffer?
A3: Omeprazole has very low solubility in neutral aqueous buffers (approximately 0.5 mg/mL).[4] To achieve higher concentrations, it is recommended to first dissolve it in an organic solvent like DMSO.[5] Alternatively, for oral suspensions, using an alkaline solution like 8.4% sodium bicarbonate can be effective.[9]
Q4: What is the optimal pH for storing omeprazole solutions?
A4: Omeprazole is most stable at a pH of 11 and degrades rapidly at a pH below 7.8.[10] For laboratory purposes, preparing fresh solutions is always recommended. If a short-term storage of an aqueous solution is necessary, ensure the pH is in the alkaline range.
Q5: How should I store the pure omeprazole powder?
A5: Omeprazole powder is hygroscopic and photosensitive. It should be stored desiccated at 4°C and protected from light.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption [mdpi.com]
- 3. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Omeprazole - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. rjppd.org [rjppd.org]
- 9. mdpi.com [mdpi.com]
- 10. THE PCCA BLOG | 4 Reasons Why Your Omeprazole Suspension May Turn [pccarx.com]
- 11. Omeprazole [aboutkidshealth.ca]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Preventing Zegerid Precipitation in Culture Media
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support and troubleshooting advice to address the common issue of Zegerid (or its active ingredient, omeprazole) precipitating when introduced into cell culture media. Following these protocols and understanding the underlying chemical principles can help ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why does this compound precipitate in my cell culture medium?
Precipitation of this compound in standard culture media (typically at a physiological pH of 7.2-7.4) is a common issue stemming from the physicochemical properties of its components:
-
Omeprazole: The primary active ingredient, omeprazole, is a weak base that is very slightly soluble in water at neutral pH.[1][2][3][4] Its stability is pH-dependent; it degrades rapidly in acidic conditions but is more stable in alkaline environments.[1][2][3]
-
Sodium Bicarbonate: this compound is co-formulated with sodium bicarbonate to protect the acid-labile omeprazole from stomach acid during oral administration.[1][3] However, in a well-buffered cell culture system, this large amount of sodium bicarbonate is unnecessary and can disrupt the media's equilibrium. The sudden introduction of a high concentration of bicarbonate can locally alter the pH, causing omeprazole to fall out of solution or leading to the precipitation of media salts.[5][6]
Q2: Is it necessary to use the commercial this compound formulation for in vitro studies?
No, it is highly recommended to use pure omeprazole powder instead of the commercial this compound product.[7] This eliminates the confounding variable of sodium bicarbonate, which is not required for in vitro applications and is a primary contributor to precipitation issues.
Q3: What is the best way to prepare an omeprazole stock solution for cell culture experiments?
The standard and most effective method is to use an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent.
-
High Solubility in DMSO: Omeprazole is highly soluble in DMSO (approximately 30 mg/mL), allowing for the creation of a concentrated stock that can be diluted to a working concentration with a minimal amount of solvent.[8][9]
-
Minimize Solvent Effects: The final concentration of DMSO in the culture medium should ideally be kept at or below 0.1% (v/v) to avoid cytotoxic effects on the cells.[10] Always include a vehicle control (media with the same final DMSO concentration but without the drug) in your experiments.[11]
Q4: I'm still seeing precipitation even after using a DMSO stock solution. What can I do?
If precipitation persists, consider the following troubleshooting steps:
-
Method of Addition: Add the DMSO stock solution to your pre-warmed (37°C) culture medium drop-wise while gently swirling or mixing.[12] This prevents localized high concentrations of omeprazole that can trigger immediate precipitation.[11]
-
Final Concentration: Ensure your desired final concentration of omeprazole does not exceed its solubility limit in the aqueous media. Even with a DMSO stock, the final environment is aqueous. The aqueous solubility of omeprazole is approximately 0.5 mg/mL, and this can be lower in complex salt- and protein-containing media.[8][9]
-
Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of the stock into the pre-warmed medium. This gradual reduction in solvent concentration can help maintain solubility.[11]
-
Media Components: If using serum, proteins like albumin can help solubilize hydrophobic compounds.[10][11] However, lot-to-lot variability in serum can sometimes be a factor. Temperature shock from improper thawing of media or serum can also cause components to precipitate.[13]
Q5: Can I filter the medium to remove the precipitate?
Filtering is not recommended . The precipitate is your active compound (omeprazole). Filtering will remove it, leading to an unknown and lower-than-intended final concentration in your experiment, which will compromise the validity and reproducibility of your results.[11] The focus should be on preventing the precipitation from occurring in the first place.
Troubleshooting Guide
Use this guide to diagnose and resolve precipitation issues systematically.
| Observation | Potential Cause | Recommended Solution |
| Immediate, heavy white precipitate upon adding this compound powder to media. | Using the commercial this compound formulation. The large amount of sodium bicarbonate is disrupting the media's buffer system. | Switch to pure omeprazole powder. Do not use commercial this compound capsules or powders for oral suspension. |
| Cloudiness or precipitate forms immediately after adding omeprazole-DMSO stock to media. | 1. Localized high concentration. 2. Cold media. 3. Final concentration exceeds aqueous solubility. | 1. Pre-warm media to 37°C. Add the stock solution slowly and drop-wise while gently swirling the media.[12]2. Re-evaluate the final concentration. It may be too high for the specific media conditions. Try a lower concentration. |
| Solution is initially clear but becomes cloudy over time in the incubator. | 1. Supersaturation. The solution is thermodynamically unstable.2. Media Evaporation. Increased solute concentration over time.3. pH Shift. Cellular metabolism can acidify the media, reducing omeprazole stability. | 1. Prepare fresh media for each experiment. Omeprazole's stability in aqueous solution is limited.[8]2. Ensure proper incubator humidity to prevent evaporation.3. Monitor media color (phenol red indicator). If it turns yellow, the pH is becoming too acidic.[14] |
Experimental Protocols
Protocol 1: Preparation of a 20 mM Omeprazole Stock Solution in DMSO
Materials:
-
Omeprazole powder (MW: 345.42 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Aseptically weigh out 3.45 mg of omeprazole powder and place it into a sterile microcentrifuge tube.
-
Add 500 µL of sterile DMSO to the tube.
-
Vortex thoroughly until the omeprazole is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Diluting Omeprazole Stock into Culture Medium
Procedure:
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.
-
Thaw an aliquot of your omeprazole stock solution at room temperature.
-
Calculate the volume of stock solution needed. For example, to make 10 mL of medium with a final concentration of 20 µM omeprazole from a 20 mM stock:
-
V1 = (20 µM * 10 mL) / 20,000 µM = 0.01 mL = 10 µL
-
-
While gently swirling the flask/tube of pre-warmed medium, add the 10 µL of omeprazole stock solution drop-by-drop.
-
Mix gently and use the freshly prepared medium for your experiment immediately.
-
Vehicle Control: Prepare a control plate/flask by adding the same volume of DMSO (10 µL in this example) to 10 mL of medium.
Data Presentation
Table 1: Solubility of Omeprazole in Common Solvents
| Solvent | Approximate Solubility | Reference |
| DMSO | ~30 mg/mL | [8] |
| Ethanol | ~5 mg/mL | [8][9] |
| Water (pH 7.2) | ~0.5 mg/mL (sparingly soluble) | [8][9] |
| Methanol | Freely Soluble | [1][3][4] |
Visualizations
Experimental Workflow for Omeprazole Dosing
Caption: Recommended workflow for preparing and dosing omeprazole in cell culture.
Troubleshooting Precipitation Issues
Caption: Decision tree for troubleshooting omeprazole precipitation.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. DailyMed - this compound- omeprazole, sodium bicarbonate capsule [dailymed.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Omeprazole - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Effect of sodium bicarbonate on extracellular pH, matrix accumulation, and morphology of cultured articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 14. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
Technical Support Center: Addressing Variability in Zegerid® (Omeprazole/Sodium Bicarbonate) Absorption in Preclinical Trials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in the absorption of Zegerid® and its constituent components (immediate-release omeprazole and sodium bicarbonate) during preclinical experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your preclinical studies, presented in a question-and-answer format.
My plasma concentrations of omeprazole are consistently low or undetectable after oral administration of a this compound formulation. What are the potential causes and solutions?
Low or undetectable plasma concentrations of omeprazole can stem from several factors related to its inherent instability in acidic environments and challenges in preclinical oral dosing.
-
Inadequate pH Buffering: The primary role of sodium bicarbonate in this compound is to transiently increase the gastric pH, thereby protecting the acid-labile omeprazole from degradation prior to absorption.[1][2][3] If the amount of sodium bicarbonate is insufficient for the specific animal model and its gastric acid output, omeprazole will degrade before it can be absorbed.
-
Solution: Ensure the dose of sodium bicarbonate is adequately scaled for the animal model. Consider pre-dosing with a sodium bicarbonate solution to neutralize the stomach environment before administering the omeprazole-containing formulation.[4]
-
-
Improper Formulation Preparation: The homogeneity and stability of the dosing suspension are critical. If the omeprazole and sodium bicarbonate are not uniformly suspended, the amount of drug and buffer administered in each dose can vary significantly.
-
Rapid Gastric Emptying: If the formulation passes through the stomach too quickly, there may not be enough time for the sodium bicarbonate to effectively neutralize the gastric acid, leading to omeprazole degradation.
-
Suboptimal Dosing Technique: Improper oral gavage technique can lead to dosing errors, such as incomplete delivery of the intended volume or accidental administration into the lungs.
-
Solution: Ensure all personnel are thoroughly trained in oral gavage techniques for the specific animal model.[5]
-
I am observing high inter-animal variability in omeprazole plasma concentrations. How can I reduce this?
High variability is a common challenge in preclinical oral absorption studies and can be attributed to a combination of physiological and formulation-related factors.[12][13][14][15]
-
Physiological Differences: Individual animals can have variations in gastric pH, gastric emptying time, and intestinal motility.[16][17][18]
-
Solution: Standardize experimental conditions as much as possible. This includes strict control over fasting periods and housing conditions. For some studies, pre-treatment with agents that modulate gastric pH can help normalize this physiological variable.[19]
-
-
Inconsistent Dosing Formulation: As mentioned previously, a non-homogenous suspension will lead to variable dosing between animals.
-
Solution: Re-evaluate and standardize the formulation preparation protocol. Ensure the suspension is well-mixed immediately prior to dosing each animal.
-
-
Genetic Factors: Metabolism of omeprazole can be influenced by genetic polymorphisms in cytochrome P450 enzymes, which can vary between individual animals.[20]
-
Solution: While not always feasible, using genetically defined animal strains can help reduce metabolic variability.
-
-
Stress-Induced Physiological Changes: Handling and dosing procedures can induce stress, which may affect gastrointestinal physiology.
-
Solution: Acclimate animals to handling and dosing procedures to minimize stress responses.
-
The pharmacokinetic profile of omeprazole in my study shows a delayed Tmax compared to what is expected for an immediate-release formulation. Why might this be happening?
A delayed Tmax suggests that the absorption of omeprazole is not as rapid as anticipated.
-
Slow Dissolution of the Formulation: The dissolution rate of the omeprazole and sodium bicarbonate in the gastric fluid is a critical factor for rapid absorption.[21]
-
Delayed Gastric Emptying: If gastric emptying is slowed, the drug will take longer to reach the primary site of absorption in the small intestine.[11]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound that leads to variable absorption in preclinical models?
A1: this compound combines immediate-release omeprazole with sodium bicarbonate. Omeprazole is highly unstable in acidic conditions.[1][2] The sodium bicarbonate neutralizes stomach acid, protecting the omeprazole from degradation and allowing for its rapid absorption in the small intestine.[3] Variability arises from inconsistencies in this acid neutralization process, which can be influenced by the physiological state of the animal (e.g., gastric pH, motility) and the physicochemical properties of the dosing formulation.[12][13][14]
Q2: Which animal model is most appropriate for studying this compound absorption?
A2: The choice of animal model depends on the specific research question. Dogs have a gastric physiology that is relatively similar to humans, but they can exhibit significant variability in gastric pH.[16][19] Rats are commonly used due to their smaller size and lower cost, but their gastric physiology differs more from humans.[24] It is crucial to understand the gastrointestinal physiology of the chosen species and to standardize experimental conditions.[16]
Q3: How does food intake affect the absorption of this compound in preclinical studies?
A3: Food can significantly impact the absorption of orally administered drugs by altering gastric pH, delaying gastric emptying, and affecting gastrointestinal motility.[11][25] For an immediate-release formulation like this compound, administering it to fasted animals is generally recommended to ensure rapid and more consistent absorption.
Q4: What are the key parameters to monitor in a preclinical pharmacokinetic study of this compound?
A4: The primary pharmacokinetic parameters of interest are the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC).[25][26] For an immediate-release formulation, a short Tmax is expected.
Q5: Are there any specific considerations for the bioanalysis of omeprazole in preclinical plasma samples?
A5: Yes, omeprazole is unstable in acidic conditions, and this instability can also be a factor during sample collection, processing, and storage. It is important to use appropriate stabilizers and to validate the bioanalytical method for accuracy, precision, and stability.[27][28][29][30] HPLC with UV or mass spectrometric detection is a common analytical technique.[27]
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of Immediate-Release Omeprazole in Preclinical Models (Example Data)
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| Rat | 20 | 1500 ± 450 | 0.5 ± 0.2 | 3500 ± 900 |
| Dog | 10 | 2500 ± 800 | 0.75 ± 0.3 | 6000 ± 1500 |
Data are presented as mean ± standard deviation and are hypothetical examples based on typical findings for immediate-release proton pump inhibitors.
Table 2: Factors Influencing Variability in Oral Absorption of Omeprazole
| Factor | Potential Impact on Omeprazole Absorption | Mitigation Strategies in Preclinical Studies |
| Gastric pH | High acidity degrades omeprazole, reducing bioavailability.[2] | Co-administration with sodium bicarbonate; pre-dosing with a buffer.[4] |
| Gastric Emptying | Delayed emptying can increase exposure to gastric acid.[11] | Standardize fasting times; use consistent dosing vehicles. |
| Formulation | Poor dissolution or non-homogenous suspension leads to variable dosing.[21] | Optimize particle size; ensure uniform suspension before dosing.[5][6][7] |
| Metabolism | Intersubject differences in CYP450 enzymes can alter clearance.[20] | Use of genetically defined animal strains. |
Experimental Protocols
Protocol 1: Preparation of Omeprazole/Sodium Bicarbonate Suspension for Oral Gavage in Rats
This protocol provides a method for preparing a fresh suspension for oral administration to rats.
-
Materials:
-
Omeprazole powder
-
Sodium bicarbonate powder
-
Purified water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
Graduated cylinders
-
-
Procedure:
-
Calculate the required amount of omeprazole and sodium bicarbonate based on the desired dose and the number of animals. A common ratio is 1:84 by weight (omeprazole:sodium bicarbonate), but this may need optimization.[7][31]
-
Accurately weigh the sodium bicarbonate and dissolve it in a portion of the purified water in a beaker with a magnetic stirrer.[4]
-
Accurately weigh the omeprazole powder.
-
Triturate the omeprazole powder in a mortar and pestle to a fine consistency.
-
Gradually add a small amount of the sodium bicarbonate solution to the omeprazole powder in the mortar to form a smooth paste.
-
Transfer the paste to the beaker containing the remaining sodium bicarbonate solution.
-
Rinse the mortar and pestle with a small amount of the sodium bicarbonate solution and add it to the beaker to ensure complete transfer of the drug.
-
Stir the suspension continuously on the magnetic stirrer until just before administration to maintain homogeneity.
-
Administer the suspension to the rats via oral gavage at the calculated volume.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Omeprazole Quantification in Rat Plasma
This protocol outlines a general method for the analysis of omeprazole in rat plasma.[32][27]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma in a microcentrifuge tube, add an internal standard.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 7.4) in a suitable ratio (e.g., 35:65 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 302 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Construct a calibration curve using standards of known omeprazole concentrations in blank rat plasma.
-
Determine the concentration of omeprazole in the unknown samples by comparing the peak area ratio of omeprazole to the internal standard against the calibration curve.
-
Mandatory Visualizations
Caption: Mechanism of this compound Action in the GI Tract.
Caption: Preclinical Pharmacokinetic Study Workflow.
Caption: Troubleshooting Logic for High PK Variability.
References
- 1. Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption | MDPI [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Formulation Approaches for Optimizing Omeprazole Stability in Oral Liquid Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cheo.on.ca [cheo.on.ca]
- 6. U.S. Pharmacist - The Leading Journal in Pharmacy [uspharmacist.com]
- 7. mdpi.com [mdpi.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Sodium bicarbonate treatment prevents gastric emptying delay caused by acute exercise in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. derangedphysiology.com [derangedphysiology.com]
- 12. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Inter-subject variability in oral drug absorption - UCL Discovery [discovery.ucl.ac.uk]
- 16. Impact of gastrointestinal differences in veterinary species on the oral drug solubility, in vivo dissolution, and formulation of veterinary therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of regional absorption and gastrointestinal motility on variability in oral absorption of a model drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Impact of Gastrointestinal pH on Oral Drug Absorption - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. Absolute bioavailability and metabolism of omeprazole in relation to CYP2C19 genotypes following single intravenous and oral administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jneonatalsurg.com [jneonatalsurg.com]
- 22. Bot Verification [rasayanjournal.co.in]
- 23. pharmaexcipients.com [pharmaexcipients.com]
- 24. Pharmacokinetics and metabolism of omeprazole in animals and man--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pharmacokinetics of a new immediate-release compound omeprazole capsule and its comparison with the enteric-coated formulation under fasting and fed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Determination of omeprazole in rat plasma by HPLC with column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. banglajol.info [banglajol.info]
- 29. Method validation in HPLC of omeprazole enantiomers | PPTX [slideshare.net]
- 30. molnar-institute.com [molnar-institute.com]
- 31. CN111388425B - Omeprazole dry suspension and preparation method thereof - Google Patents [patents.google.com]
- 32. Determination of omeprazole in rat plasma by high-performance liquid chromatography without solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Impact of Sodium Bicarbonate on Experimental Variables
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate the potential impacts of sodium bicarbonate on your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My cell culture medium's pH is unstable after adding sodium bicarbonate. What is causing this and how can I fix it?
A1: The instability of pH in your cell culture medium is likely due to an imbalance in the bicarbonate-carbon dioxide (CO2) buffering system. This system is crucial for maintaining a stable physiological pH for your cells. The concentration of sodium bicarbonate in your medium must be matched with the CO2 concentration in your incubator.
Troubleshooting Guide:
-
Verify Incubator CO2 Levels: Ensure your CO2 incubator is calibrated and providing the correct percentage of CO2. A discrepancy between the required and actual CO2 levels is a common cause of pH drift.
-
Match Bicarbonate to CO2: The amount of sodium bicarbonate in your medium dictates the required CO2 concentration to maintain a stable pH. Refer to the table below for recommended pairings.
-
Limit Exposure to Ambient Air: When handling your culture vessels outside the incubator, minimize the time they are exposed to room air. This prevents the outgassing of CO2 from the medium, which leads to a rapid increase in pH.
-
Use Calibrated pH Meters: Always use a properly calibrated pH meter to check the pH of your media before use. Do not rely solely on the color of the phenol red indicator.
-
Consider Alternative Buffers: For experiments sensitive to pH fluctuations or conducted outside a CO2 incubator, consider supplementing your medium with a non-volatile buffer like HEPES. However, be aware that HEPES can be cytotoxic to some cell lines at higher concentrations.
Data Presentation: Recommended Sodium Bicarbonate and CO2 Concentrations
| Sodium Bicarbonate (g/L) | Required CO2 (%) | Expected pH |
| 1.5 | 4 | 7.2 - 7.4 |
| 2.2 | 5 | 7.2 - 7.4 |
| 3.7 | 10 | 7.2 - 7.4 |
Experimental Protocol: Optimizing pH Stability
-
Prepare Media with Varying Bicarbonate Concentrations: Make several small batches of your desired cell culture medium with different concentrations of sodium bicarbonate (e.g., 1.5 g/L, 2.2 g/L, 3.7 g/L).
-
Equilibrate in Incubator: Place aliquots of each medium formulation into separate, labeled flasks and incubate them in your CO2 incubator for at least 4 hours to allow the pH to stabilize.
-
Measure pH: Carefully measure the pH of each medium sample using a calibrated pH meter.
-
Select Optimal Concentration: Choose the sodium bicarbonate concentration that yields the desired pH for your specific cell line under your incubator's CO2 setting.
Q2: I am observing inconsistent results in my cytotoxicity assays (e.g., MTT, LDH). Could sodium bicarbonate be interfering?
A2: Yes, sodium bicarbonate can interfere with certain cell-based assays, leading to inaccurate results. This interference can be due to its effect on the assay chemistry or by directly impacting cell viability at high concentrations.
Troubleshooting Guide:
-
Assay-Specific Controls: Run appropriate controls to test for interference. This includes a "no-cell" control with your medium and sodium bicarbonate to see if it reacts with your assay reagents.
-
pH-Matched Controls: Ensure that your control and experimental wells have the same pH, as the efficiency of some assay enzymes is pH-dependent.
-
Data from the Literature: A study on human gingival fibroblast cells using the MTT assay showed that sodium bicarbonate concentration can impact cell viability readings.[1]
Data Presentation: Effect of Sodium Bicarbonate on Fibroblast Viability (MTT Assay) [1]
| Sodium Bicarbonate Concentration | Mean Percentage of Viable Cells (%) |
| 1% | 105.10 |
| 2% | 90.93 |
| 3.5% | 88.38 |
| 7% | 76.73 |
| 10% | 2.71 |
| 15% | 2.00 |
| 20% | 1.70 |
-
Indirect Interference: Be aware of indirect interference. For example, high levels of lactate dehydrogenase (LDH) in samples can lead to artifactually elevated results in some enzymatic bicarbonate assays, which could be a confounding factor in studies where both are measured.[2][3]
Experimental Protocol: Validating Assay Results in Bicarbonate-Buffered Media
-
Prepare a Cell-Free Control: In a multi-well plate, add your complete cell culture medium (including the same concentration of sodium bicarbonate as your experimental wells) to several wells without cells.
-
Add Assay Reagents: Add your assay reagents (e.g., MTT, LDH substrate) to these cell-free wells.
-
Incubate and Read: Follow the standard incubation procedure for your assay and then read the absorbance or fluorescence.
-
Analyze for Interference: A significant signal in the cell-free wells indicates a direct interference between your medium/bicarbonate and the assay reagents. This background signal should be subtracted from your experimental readings.
-
Consider Alternative Assays: If significant and variable interference is observed, consider switching to an alternative assay that is less susceptible to bicarbonate interference.
Q3: My drug's efficacy is lower than expected in my cell culture experiments. Can sodium bicarbonate be the culprit?
A3: Sodium bicarbonate can indeed affect the efficacy of certain drugs. This is often due to the pH of the medium, which can alter a drug's charge, conformation, and ability to cross the cell membrane.
Troubleshooting Guide:
-
Consider Drug pKa: The ionization state of a drug is dependent on its pKa and the pH of the surrounding environment. Weakly basic drugs may become more cell-permeable at the physiological pH maintained by bicarbonate buffers, while weakly acidic drugs may become less permeable.
-
pH-Dependent Drug Stability: The stability of your compound may be pH-dependent. Consult the manufacturer's data sheet or the literature for information on the optimal pH range for your drug.
-
Bicarbonate-Enhanced Efficacy: In some cases, bicarbonate can enhance drug efficacy. For example, studies have shown that sodium bicarbonate can increase the cellular uptake and anti-cancer activity of doxorubicin, particularly in the acidic tumor microenvironment.[4][5][6]
Data Presentation: Bicarbonate Enhancement of Doxorubicin Efficacy [4]
| Condition (Media pH 6.5) | Cell Viability (%) |
| Doxorubicin alone | 48 |
| Doxorubicin + Sodium Bicarbonate | 12 |
| Condition (Media pH 7.4) | Cell Viability (%) |
| Doxorubicin alone | 22 |
| Doxorubicin + Sodium Bicarbonate | 5 |
-
Control for pH Effects: To determine if the observed effect on your drug is pH-mediated, perform experiments in a bicarbonate-free, HEPES-buffered medium adjusted to the same pH as your bicarbonate-buffered medium.
Visualizations
Caption: The Bicarbonate-CO2 Buffering System.
Caption: Experimental Workflow for pH Optimization.
Caption: Troubleshooting Assay Interference.
References
- 1. Infusing sodium bicarbonate suppresses hydrogen peroxide accumulation and superoxide dismutase activity in hypoxic-reoxygenated newborn piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Artifactually elevated serum bicarbonate results caused by elevated serum lactate dehydrogenase concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sodium bicarbonate nanoparticles modulate the tumor pH and enhance the cellular uptake of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral administration of sodium bicarbonate can enhance the therapeutic outcome of Doxil® via neutralizing the acidic tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Storage of Zegerid for Research
This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for the long-term storage of Zegerid (omeprazole/sodium bicarbonate) intended for research applications. Proper storage is critical to ensure the stability and integrity of the active pharmaceutical ingredient, omeprazole, for reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in storing this compound for research?
A1: The primary challenge is the inherent instability of omeprazole, the active ingredient in this compound. Omeprazole is a proton pump inhibitor that is highly susceptible to degradation in acidic environments.[1][2][3] The sodium bicarbonate in the this compound formulation is included to create a temporary alkaline environment in the stomach, protecting the omeprazole from gastric acid until it can be absorbed.[3] For research purposes, this means that exposure to acidic conditions, humidity, light, and elevated temperatures must be strictly controlled to prevent degradation.[4][5]
Q2: What are the recommended storage conditions for different forms of this compound?
A2: The recommended storage conditions depend on the formulation of this compound being used. For commercially available products, it is crucial to adhere to the manufacturer's guidelines.
-
Capsules and Powder Packets: These should be stored at room temperature, between 20°C to 25°C (68°F to 77°F).[6] Short-term exposure to temperatures between 15°C and 30°C (59°F and 86°F) is permissible.[6] It is essential to store them in a cool, dry place.
-
Reconstituted Oral Suspension: Once the powder for oral suspension is reconstituted with water, it should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F) and used within 30 days.[6] Freezing should be avoided.[6]
For long-term research purposes where this compound may be used over an extended period, it is advisable to store it under controlled conditions to minimize degradation.
Q3: Can I prepare a stock solution of this compound for my experiments and store it long-term?
A3: Preparing and storing a stock solution of this compound requires careful consideration of the solvent and storage temperature. Since omeprazole is unstable in acidic solutions, an alkaline solvent is necessary. Studies have shown that omeprazole in an 8.4% sodium bicarbonate solution is stable for up to 30 days when stored at 5°C (41°F) or -20°C (-4°F).[7][8] At room temperature (24°C or 75°F), significant degradation occurs, with the concentration dropping below 90% after 18 days.[7][8] Therefore, for long-term storage of a stock solution, refrigeration or freezing is recommended.
Q4: What are the signs of this compound degradation I should look for?
A4: Visual inspection can sometimes indicate degradation. For reconstituted oral suspensions, a color change from white to brown is a sign of omeprazole degradation.[7][8] However, the absence of a color change does not guarantee stability. The most reliable method to assess the integrity of your this compound sample is through analytical techniques like High-Performance Liquid Chromatography (HPLC) to quantify the concentration of intact omeprazole.[5][7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Variability in experimental results | Degradation of omeprazole in stored this compound. | 1. Verify the storage conditions (temperature, humidity, light exposure). 2. Prepare fresh solutions of this compound for each experiment. 3. If using a stock solution, test its stability over time using a validated analytical method (e.g., HPLC). |
| Precipitate formation in stock solution | The solubility of omeprazole and/or sodium bicarbonate may be exceeded at lower temperatures. | 1. Ensure the concentration of your stock solution is within the solubility limits at the storage temperature. 2. Gently warm the solution to room temperature and agitate to redissolve the precipitate before use. Do not use if the precipitate does not dissolve. |
| Discoloration of this compound powder or solution | Chemical degradation of omeprazole. | 1. Discard the discolored material. 2. Review storage procedures to prevent future degradation. Ensure protection from light and moisture. |
Quantitative Stability Data
The stability of omeprazole in an extemporaneously prepared oral liquid (2 mg/mL in 8.4% sodium bicarbonate solution) has been studied at various temperatures.
| Storage Temperature | Stability (Time to reach <90% of initial concentration) |
| 24°C (75°F) | Approximately 18 days[7][8] |
| 5°C (41°F) | Stable for at least 30 days[7][8] |
| -20°C (-4°F) | Stable for at least 30 days[7][8] |
| 3°C - 5°C (37°F - 41°F) | Stable for at least 45 days[9] |
Experimental Protocols
Protocol for Stability Testing of an Extemporaneously Prepared this compound Oral Suspension
This protocol is adapted from published stability studies.[7][8][9]
-
Preparation of Suspension:
-
Empty the contents of a this compound capsule or powder packet (containing a known amount of omeprazole) into a volumetric flask.
-
Add a precise volume of 8.4% sodium bicarbonate solution to achieve the desired final concentration of omeprazole (e.g., 2 mg/mL).
-
Mix thoroughly until all components are dissolved or suspended uniformly.
-
-
Storage Conditions:
-
Aliquot the suspension into multiple sealed, light-resistant containers.
-
Store the containers at the desired long-term storage temperatures (e.g., 2-8°C, -20°C, and a control at room temperature).
-
-
Sample Analysis:
-
Data Evaluation:
-
Calculate the percentage of the initial omeprazole concentration remaining at each time point.
-
The stability period is typically defined as the time it takes for the concentration to decrease to 90% of the initial value.
-
Visualizations
Degradation Pathway of Omeprazole
Omeprazole is susceptible to degradation under various stress conditions, including acidic and alkaline hydrolysis, oxidation, and photolysis.[10][11] The following diagram illustrates a simplified overview of the major degradation pathways.
Caption: Simplified degradation pathways of omeprazole under different stress conditions.
Experimental Workflow for this compound Stability Study
The following diagram outlines the key steps in conducting a stability study of this compound for research purposes.
Caption: Experimental workflow for assessing the long-term stability of this compound suspensions.
Logical Troubleshooting for Inconsistent Experimental Results
This diagram provides a logical approach to troubleshooting inconsistent results that may be related to this compound stability.
References
- 1. Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption [mdpi.com]
- 2. Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. Omeprazole/Sodium bicarbonate (Konvomep, this compound): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. Stability of omeprazole in an extemporaneously prepared oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Stability of partial doses of omeprazole-sodium bicarbonate oral suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Zegerid Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the interference caused by the components of Zegerid (omeprazole and sodium bicarbonate) in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What are the components of this compound and how can they interfere with my biochemical assays?
This compound is a combination drug containing omeprazole, a proton pump inhibitor (PPI), and sodium bicarbonate, an antacid.[1][2] Both components can interfere with biochemical assays through different mechanisms:
-
Omeprazole: This is a reactive molecule that inhibits the gastric H+/K+ ATPase by forming a covalent disulfide bond with cysteine residues on the enzyme.[3] This reactivity with sulfhydryl groups can lead to non-specific binding to other proteins in your assay, potentially inhibiting their function or leading to false-positive or false-negative results. Omeprazole is also a known inhibitor of several cytochrome P450 (CYP) enzymes, which is a critical consideration in drug metabolism studies.
-
Sodium Bicarbonate: As a buffering agent, sodium bicarbonate's primary interference is its effect on pH.[4][5] Many enzymatic assays are highly sensitive to pH, and a significant deviation from the optimal pH can drastically alter enzyme activity and lead to inaccurate results.[6] High concentrations of bicarbonate can also interfere with certain ion-selective electrode-based assays.[7]
Q2: What are the signs that this compound components might be interfering with my assay?
Common indicators of interference include:
-
Inconsistent or unexpected results: High variability between replicates, results that do not align with previous findings, or a loss of a dose-response relationship.
-
Reduced enzyme activity: A decrease in the expected enzymatic rate, which could be due to direct inhibition by omeprazole or a suboptimal pH caused by sodium bicarbonate.
-
Assay drift: A gradual change in signal over the course of a plate read, potentially due to the ongoing reaction of omeprazole with assay components.
-
Discrepancies between in-vitro and cell-based assays: An inhibitor that appears potent in a biochemical assay may be less effective in a cellular context, or vice-versa.[8]
Q3: Can I predict if this compound will interfere with my specific assay?
While not always possible to predict with certainty, you can assess the risk by considering the following:
-
Assay components: Assays containing proteins with reactive cysteine residues are more susceptible to interference from omeprazole.
-
pH sensitivity: Assays that are highly dependent on a specific pH are likely to be affected by sodium bicarbonate.
-
Detection method: Fluorescence-based assays can be affected by compounds that have inherent fluorescence or quench fluorescence.[8]
A prudent approach is to perform validation experiments to test for interference directly.
Troubleshooting Guides
Issue 1: Unexpected Inhibition or Enhancement of Enzyme Activity
This is a common problem that can be caused by either omeprazole or sodium bicarbonate.
Troubleshooting Steps:
-
pH Measurement: The first step is to measure the pH of your sample and assay buffer after the addition of the this compound-containing sample. If the pH is outside the optimal range for your enzyme, it needs to be adjusted.
-
Sample Pre-treatment: To remove omeprazole, you can use various sample preparation techniques. The choice of method will depend on the nature of your sample and the analyte of interest.
-
Protein Precipitation: This method is effective for removing proteins and can also precipitate some drugs. Common protein precipitation agents include trichloroacetic acid (TCA), acetone, and perchloric acid (PCA).
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent).
-
Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively retain the analyte of interest while interfering substances are washed away, or vice versa.
-
-
Control Experiments: Run control experiments with omeprazole and sodium bicarbonate separately to determine which component is causing the interference. Also, include a "no enzyme" control with your sample to see if it generates a signal on its own.[8]
Issue 2: High Variability Between Replicates
High variability can be a result of inconsistent sample preparation or the dynamic nature of the interference.
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure that your chosen sample preparation protocol is followed consistently for all samples.
-
Pre-incubation: If you suspect omeprazole is reacting with your assay components over time, you can try pre-incubating your sample with the assay buffer for a set period before initiating the reaction to allow any non-specific binding to reach equilibrium.
-
Assay Validation: Validate your assay in the presence of a known concentration of this compound to understand its impact on assay performance. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for interference testing.[3][9][10]
Data Presentation
Table 1: Inhibitory Profile of Omeprazole
| Target Enzyme | IC50 / Ki | Reference |
| H+,K+-ATPase | IC50 = 5.8 µM | |
| CYP2C19 | Ki = 3.1 µM | |
| CYP2C9 | Ki = 40.1 µM | |
| CYP3A | Ki = 84.4 µM |
Table 2: In Vivo Effects of Long-Term Omeprazole Use on Biochemical Parameters
| Parameter | Effect | Significance (p-value) | Reference |
| Red Blood Cells (RBCs) | Significant Reduction | <0.001 | [11] |
| Cholesterol | Elevated | <0.001 | [11] |
| Triglyceride | Elevated | <0.001 | [11] |
| Low-Density Lipoprotein (LDL) | Elevated | <0.01 | [11] |
| Alkaline Phosphatase (ALKP) | Elevated | <0.001 | [11] |
| Aspartate Aminotransferase (ASAT) | Elevated | <0.01 | [11] |
| Creatinine | Significantly Increased | <0.001 | [11] |
| Blood Urea Nitrogen (BUN) | Significantly Increased | <0.0001 | [11] |
| Serum Ferritin | Significant Decline | <0.0001 | [11] |
| Vitamin D3 | Significant Decline | <0.01 | [11] |
| Serum Calcium | Significant Decline | <0.001 | [11] |
Experimental Protocols
Protocol 1: pH Adjustment of Samples Containing Sodium Bicarbonate
-
Measure pH: Use a calibrated pH meter to determine the initial pH of your sample.
-
Neutralization: Add a small volume of dilute hydrochloric acid (e.g., 0.1 M HCl) dropwise while gently stirring.
-
Monitor pH: Continuously monitor the pH and stop adding acid once the desired pH (typically 7.0-7.4) is reached.
-
Final Volume Adjustment: If a significant volume of acid was added, consider if this dilution needs to be accounted for in your final calculations.
Protocol 2: Protein Precipitation using Trichloroacetic Acid (TCA)
-
Sample Preparation: To 100 µL of your sample, add 400 µL of cold deionized water.
-
Add Deoxycholate: Add 50 µL of 0.15% (w/v) sodium deoxycholate solution and vortex.
-
Precipitation: Add 50 µL of 72% (w/v) TCA, vortex thoroughly, and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the deproteinized sample, without disturbing the protein pellet.
-
Neutralization: Neutralize the supernatant with a suitable base (e.g., 1 M Tris base) to the desired pH before proceeding with your assay.
Protocol 3: Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 100 µL of your sample, add an appropriate internal standard.
-
pH Adjustment: Adjust the pH of the sample to optimize the partitioning of omeprazole into the organic phase (for basic drugs like omeprazole, adjusting the pH to be more basic will favor its neutral form, which is more soluble in organic solvents).
-
Extraction: Add 500 µL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing of the two phases.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a solvent that is compatible with your assay.
Protocol 4: Solid-Phase Extraction (SPE)
-
Column Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through it.
-
Sample Loading: Load the pre-treated sample (e.g., diluted and pH-adjusted) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interfering substances.
-
Elution: Elute the analyte of interest (or the interfering omeprazole, depending on the goal) with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute it in an appropriate solvent for your assay.
Mandatory Visualizations
Caption: Experimental workflow for mitigating this compound interference.
References
- 1. Liquid-liquid extraction [scioninstruments.com]
- 2. physoc.org [physoc.org]
- 3. Guidelines on Clinical Method Validation & Verfication | CLSI [clsi.org]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. H62 | Validation of Assays Performed by Flow Cytometry [clsi.org]
- 10. Validation of Laboratory-Developed Molecular Assays for Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Adjusting Zegerid administration timing for maximal effect in studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the administration timing of Zegerid (immediate-release omeprazole and sodium bicarbonate) for maximal therapeutic and experimental effect.
Frequently Asked Questions (FAQs)
Q1: What is the optimal timing for this compound administration in a research setting to ensure maximal inhibition of gastric acid secretion?
A1: For maximal efficacy, this compound should be administered on an empty stomach, at least 60 minutes prior to a meal.[1][2] This timing is crucial because it allows the omeprazole to be absorbed and reach peak plasma concentrations, making it available to inhibit the proton pumps (H+/K+ ATPase) as they are activated by the meal.[3]
Q2: How does food intake affect the pharmacokinetics of this compound?
A2: The presence of food can significantly reduce the rate and extent of omeprazole absorption from this compound. Studies have shown that when administered after a meal, the maximum plasma concentration (Cmax) and the total drug exposure (AUC) of omeprazole are significantly decreased.[4][5] The sodium bicarbonate component of this compound protects the acid-labile omeprazole from degradation in the stomach, but the presence of food can delay gastric emptying and interfere with this protective mechanism and subsequent drug absorption.
Q3: Should this compound be administered in the morning or at bedtime for optimal 24-hour acid control in experimental studies?
A3: For once-daily dosing aimed at overall 24-hour acid control, morning administration before the first meal is generally superior to evening administration.[6] This is because the highest density of active proton pumps is present after a period of fasting, such as overnight. However, for studies specifically targeting nocturnal acid breakthrough, bedtime dosing has been investigated and may be a consideration depending on the experimental goals.[7][8]
Q4: What is the rationale behind the immediate-release formulation of this compound compared to delayed-release omeprazole?
A4: The immediate-release formulation of this compound, which includes sodium bicarbonate, is designed for rapid absorption of omeprazole.[5] The sodium bicarbonate neutralizes gastric acid, protecting the omeprazole from degradation and allowing for immediate absorption in the small intestine.[9] This results in a shorter time to reach maximum plasma concentration (Tmax) compared to delayed-release formulations, which have an enteric coating that must dissolve before the drug is released.[4][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High variability in pharmacokinetic data | Inconsistent administration timing relative to meals. | Strictly enforce a fasting period of at least 60 minutes before this compound administration and ensure consistent timing of the subsequent meal across all subjects. |
| Suboptimal gastric pH control observed | Administration with or too close to a meal, or incorrect dosing schedule (e.g., evening vs. morning for daytime control). | Review and adjust the administration protocol to ensure administration on an empty stomach. For 24-hour control, a morning dose is generally preferable.[6] |
| Delayed onset of acid suppression | Although this compound is immediate-release, maximal effect on intragastric pH may not be instantaneous. | For experimental planning, consider that while plasma levels peak quickly, the full pharmacodynamic effect on gastric pH may take slightly longer to establish.[11] |
| Unexpected drug-drug interactions | Omeprazole is a substrate and inhibitor of CYP2C19. | Review all concomitant medications for potential interactions with omeprazole that could alter its metabolism and efficacy. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Immediate-Release Omeprazole (this compound) vs. Delayed-Release Omeprazole under Fasting and Fed Conditions.
| Formulation | Condition | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Reference |
| Immediate-Release Omeprazole (40 mg) | Fasting | 1462 | ~0.5 | 2597 | [4] |
| Fed | 777 | - | 1852 | [4] | |
| Delayed-Release Omeprazole (40 mg) | Fasting | 1055 | - | 2454 | [4] |
| Fed | 602 | - | 1873 | [4] | |
| Delayed-Release Omeprazole (20 mg) | Fasting | 747 | - | 1765 | [2][12] |
| Fed | 275 | - | 1087 | [2][12] |
Experimental Protocols
1. Pharmacokinetic Analysis of Omeprazole in Human Plasma
-
Objective: To determine the concentration-time profile of omeprazole in plasma following administration of this compound.
-
Methodology:
-
Sample Collection: Collect venous blood samples into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) post-dose.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation: Perform a liquid-liquid or solid-phase extraction of omeprazole and an internal standard from the plasma samples.
-
Quantification: Analyze the extracted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection.[12]
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC from the plasma concentration-time data using non-compartmental analysis.
-
2. Assessment of Intragastric pH
-
Objective: To evaluate the pharmacodynamic effect of this compound on gastric acid suppression.
-
Methodology:
-
pH Probe Placement: A pH-sensitive probe is placed in the stomach of the study subject.
-
24-Hour pH Monitoring: Record the intragastric pH continuously over a 24-hour period.[13]
-
Data Analysis: Analyze the data to determine key parameters such as the percentage of time the intragastric pH is maintained above a certain threshold (e.g., pH > 4), and the median 24-hour intragastric pH.[14]
-
Visualizations
Caption: Signaling pathways regulating gastric acid secretion and the inhibitory action of this compound.
Caption: Workflow for a typical pharmacokinetic study of this compound.
Caption: Rationale for pre-meal administration of this compound for maximal effect.
References
- 1. Overview of Acid Secretion - Gastrointestinal Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 2. Bioavailability and bioequivalence of two enteric-coated formulations of omeprazole in fasting and fed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetics of a new immediate-release compound omeprazole capsule and its comparison with the enteric-coated formulation under fasting and fed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimal PPI Dosing for Improving GERD Symptoms: Is Timing Everything? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimal Time to Take Once-Daily Oral Medications in Clinical Practice [medscape.org]
- 8. researchgate.net [researchgate.net]
- 9. grokipedia.com [grokipedia.com]
- 10. researchgate.net [researchgate.net]
- 11. Challenges of Correlating pH Change with Relief of Clinical Symptoms in Gastro Esophageal Reflux Disease: A Phase III, Randomized Study of this compound versus Losec - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medscape.com [medscape.com]
- 13. karger.com [karger.com]
- 14. Control of 24-hour intragastric acidity with morning dosing of immediate-release and delayed-release proton pump inhibitors in patients with GERD - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Zegerid vs. Delayed-Release Omeprazole in Animal Models of Acid Reflux: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zegerid, an immediate-release formulation of the proton pump inhibitor omeprazole, is designed for faster absorption and onset of action compared to traditional delayed-release formulations. This is achieved by co-formulating omeprazole with sodium bicarbonate, which protects the acid-labile drug from degradation in the stomach. Delayed-release omeprazole, in contrast, relies on an enteric coating to protect the active ingredient until it reaches the more alkaline environment of the small intestine. Human pharmacokinetic studies confirm that this compound leads to a more rapid achievement of peak plasma concentrations of omeprazole.
While animal models of acid reflux are well-established for testing the efficacy of acid-suppressing agents, specific comparative studies between this compound and delayed-release omeprazole in these models are not extensively documented in the available literature. This guide details the established experimental protocols for inducing acid reflux in animals and provides the necessary mechanistic and pharmacokinetic context to design and interpret such preclinical studies.
Established Animal Models of Acid Reflux
Various animal models, primarily in rodents, have been developed to mimic the pathophysiology of gastroesophageal reflux disease (GERD) and resulting esophagitis. These models are essential for evaluating the in vivo efficacy of novel and existing therapeutics.
Surgically-Induced Reflux Esophagitis in Rats
This is a robust and widely utilized model for inducing acute esophageal injury.
-
Principle: The procedure involves the surgical ligation of the pylorus and the forestomach, leading to the accumulation of gastric acid and its subsequent reflux into the esophagus.
-
Experimental Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Procedure: Under anesthesia, a midline laparotomy is performed. The pyloric sphincter and the transitional region between the forestomach and the corpus are ligated using silk sutures.
-
Drug Administration: Test compounds (e.g., different formulations of omeprazole) are usually administered via oral gavage immediately after the surgical procedure.
-
Endpoint Assessment: After a predetermined period (e.g., 4-6 hours), the animals are euthanized, and the esophagi are collected for macroscopic and microscopic evaluation of lesions, as well as biochemical analysis of inflammatory markers.
-
Non-Surgical Overeating-Induced GERD in Mice
This model offers a more physiological approach to inducing GERD.[1]
-
Principle: Intermittent fasting followed by re-feeding induces a pattern of overeating, which leads to gastric distention and an increased incidence of gastroesophageal reflux.[1]
-
Experimental Protocol:
-
Animals: Mice are used for this model.
-
Procedure: Animals are subjected to a repeated cycle of fasting (e.g., every other day) and ad libitum feeding.
-
Endpoint Assessment: After several weeks of this regimen, esophageal tissues are examined for histological signs of inflammation and for the expression of GERD-related biomarkers like inducible nitric oxide synthase (iNOS) and substance P.[1]
-
Mechanism of Action of Omeprazole
Omeprazole is a proton pump inhibitor that suppresses gastric acid secretion by irreversibly binding to and inhibiting the H+/K+-ATPase (proton pump) on the secretory surface of gastric parietal cells.[2][3]
Signaling Pathway of Gastric Acid Secretion and PPI Inhibition
The final step in gastric acid secretion is the transport of H+ ions into the gastric lumen by the proton pump. This process is stimulated by histamine, acetylcholine, and gastrin. Omeprazole, a weak base, accumulates in the acidic environment of the parietal cell's secretory canaliculi, where it is converted to its active sulfenamide form. This active metabolite forms a covalent disulfide bond with cysteine residues of the H+/K+-ATPase, leading to its inactivation.[4]
Caption: Simplified signaling pathway of gastric acid secretion and inhibition by omeprazole.
Comparative Pharmacokinetics (Human Data)
The primary difference between this compound and delayed-release omeprazole lies in their pharmacokinetic profiles, which have been characterized in human studies.
| Parameter | This compound (Immediate-Release) | Delayed-Release Omeprazole | Reference(s) |
| Formulation | Omeprazole + Sodium Bicarbonate | Enteric-coated Omeprazole | [5] |
| Time to Peak Plasma Concentration (Tmax) | Approximately 30 minutes | 2-3 hours | [6][7] |
| Onset of Gastric pH > 4 | Faster | Slower | [6] |
| Bioavailability | Comparable to delayed-release | Standard | [7] |
Experimental Workflow for a Comparative Animal Study
The following diagram outlines a typical workflow for a preclinical study designed to compare the efficacy of this compound and delayed-release omeprazole in an animal model of acid reflux.
Caption: Proposed experimental workflow for a comparative study.
Conclusion and Future Directions
While direct comparative efficacy data in animal models are lacking, the distinct pharmacokinetic profiles of this compound and delayed-release omeprazole, established in human studies, suggest potential differences in their performance in preclinical models of acid reflux. The faster absorption and onset of acid suppression with this compound would likely translate to a more rapid therapeutic effect in an acute animal model of reflux esophagitis.
For researchers and drug development professionals, the established animal models provide a valuable platform to conduct head-to-head studies. Such research would be instrumental in elucidating the in vivo therapeutic differences between these formulations and would provide crucial data for the development of improved acid-suppressive therapies. Future studies should aim to directly compare these formulations in a validated animal model, assessing both the speed and duration of esophageal protection.
References
- 1. Non-surgical animal model of gastroesophageal reflux disease by overeating induced in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. Immediate-Release Omeprazole/Sodium Bicarbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. focushealthgroup.com [focushealthgroup.com]
- 7. Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption [mdpi.com]
In Vitro Efficacy of Zegerid and Esomeprazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of the efficacy of Zegerid (immediate-release omeprazole with sodium bicarbonate) and esomeprazole. The information is compiled from various scientific sources to offer an objective analysis of their performance based on available experimental data.
Executive Summary
This guide delves into the in vitro characteristics of this compound and esomeprazole, focusing on their mechanisms of action and key performance parameters. While direct head-to-head in vitro efficacy studies are not extensively available in the public domain, a robust comparison can be made by analyzing the properties of their active components.
This compound's formulation combines omeprazole with a sodium bicarbonate buffer. The primary in vitro advantage of this formulation is the rapid acid-neutralizing capacity of the sodium bicarbonate, which protects the acid-labile omeprazole from degradation in acidic environments, allowing for its immediate release and dissolution.
Esomeprazole, the S-isomer of omeprazole, is presented as a more stable single enantiomer. In vivo, this stereoselectivity leads to a higher area under the plasma concentration-time curve (AUC) compared to an equal dose of racemic omeprazole. However, in terms of direct interaction with the proton pump, in vitro evidence suggests that omeprazole and esomeprazole are equipotent.
Comparative Data on Proton Pump Inhibition
The primary mechanism of action for both omeprazole and esomeprazole is the irreversible inhibition of the gastric H+/K+-ATPase, the proton pump responsible for the final step in gastric acid secretion. The in vitro potency of these proton pump inhibitors (PPIs) is typically measured by their half-maximal inhibitory concentration (IC50) in assays using isolated H+/K+-ATPase.
| Parameter | Omeprazole | Esomeprazole | Reference |
| IC50 for H+/K+-ATPase Inhibition (in isolated gastric vesicles) | ~1.1 µM - 2.4 µM | Considered equipotent to omeprazole | [1][2] |
| Mechanism of Action | Irreversible inhibition of H+/K+-ATPase | Irreversible inhibition of H+/K+-ATPase | [3][4] |
| Activation Requirement | Requires acidic environment for conversion to active form | Requires acidic environment for conversion to active form | [5][6] |
Note: The active compound generated from both omeprazole and esomeprazole in an acidic environment is an achiral sulfenamide, which is the molecule that covalently binds to the proton pump. This is the basis for their equipotent in vitro activity.[5]
In Vitro Acid Neutralization and Dissolution
A key differentiating factor for this compound in an in vitro setting is its acid-neutralizing component. This is not a feature of standard esomeprazole formulations.
| Parameter | This compound (Omeprazole/Sodium Bicarbonate) | Esomeprazole | Reference |
| Acid Neutralizing Capacity (ANC) | Possesses immediate acid-neutralizing capacity due to sodium bicarbonate. | Does not have inherent acid-neutralizing capacity. | [7][8] |
| In Vitro Dissolution in Acidic Media | Sodium bicarbonate neutralizes the acidic medium, allowing for rapid dissolution of omeprazole. | Typically formulated with an enteric coating to prevent dissolution in acidic media. | [9][10] |
Signaling Pathways and Mechanism of Action
The efficacy of both this compound and esomeprazole is rooted in their ability to inhibit the final step of the gastric acid secretion pathway in parietal cells.
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay
This assay is fundamental for determining the direct inhibitory potency of PPIs.
Objective: To measure the IC50 value of a PPI against isolated H+/K+-ATPase.
Methodology:
-
Isolation of H+/K+-ATPase-enriched vesicles: Gastric mucosal scrapings from a suitable animal model (e.g., rabbit or pig) are homogenized. The homogenate is subjected to differential centrifugation to obtain a microsomal pellet, which is then further purified using a sucrose density gradient to isolate vesicles enriched with H+/K+-ATPase.
-
Pre-incubation: The isolated vesicles are pre-incubated with varying concentrations of the PPI (e.g., omeprazole or esomeprazole) in a buffer at a slightly acidic pH (e.g., pH 6.1) to facilitate the acid-catalyzed activation of the drug.
-
ATPase Activity Assay: The reaction is initiated by the addition of ATP. The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) liberated from ATP hydrolysis over a set period. This is often done using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The percentage of H+/K+-ATPase inhibition at each PPI concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the PPI concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Acid-Neutralizing Capacity (ANC) Test
This test is particularly relevant for assessing the performance of the sodium bicarbonate component of this compound.
Objective: To determine the amount of acid that can be neutralized by an antacid-containing formulation.
Methodology:
-
Preparation: A known amount of the antacid-containing product (e.g., this compound powder for oral suspension) is placed in a beaker.
-
Acid Addition: A specific volume of a standardized hydrochloric acid solution (e.g., 0.1 N HCl) is added to the beaker, and the mixture is stirred continuously.
-
Titration: The mixture is allowed to react for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
-
Back-Titration: The excess HCl is then titrated with a standardized solution of sodium hydroxide (e.g., 0.5 N NaOH) to a specific endpoint pH (e.g., pH 3.5).
-
Calculation: The ANC is calculated based on the amount of HCl consumed by the antacid, expressed in milliequivalents (mEq) of acid neutralized.
Conclusion
In vitro, the primary distinction between this compound and esomeprazole lies in their formulation. This compound's sodium bicarbonate component provides rapid acid neutralization, which is not a feature of standard esomeprazole. This allows for the immediate release and dissolution of its omeprazole payload in acidic conditions.
Regarding the direct inhibitory effect on the H+/K+-ATPase, the available evidence suggests that omeprazole and esomeprazole are equipotent in vitro. The in vivo advantages of esomeprazole are primarily attributed to its stereoselective metabolism, leading to higher plasma concentrations, which is a factor not assessed in these in vitro efficacy models.
For researchers and drug development professionals, the choice between these agents in an in vitro setting would depend on the specific research question. If the focus is on the direct inhibition of the proton pump, both omeprazole and esomeprazole would be expected to perform similarly. If the experimental design involves an acidic environment where the stability of the PPI is a concern, the buffering capacity of the this compound formulation would be a significant factor.
References
- 1. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proton Pump Activation in Stimulated Parietal Cells Is Regulated by Gastric Acid Secretory Capacity: A Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Esomeprazole and H+/K+ - ATPase Interaction - Proteopedia, life in 3D [proteopedia.org]
- 5. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of (H+ + K+)-ATPase by omeprazole in isolated gastric vesicles requires proton transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. bhu.ac.in [bhu.ac.in]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
Validating the Anti-inflammatory Effects of Zegerid in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zegerid, a combination of the proton pump inhibitor (PPI) omeprazole and sodium bicarbonate, is primarily indicated for acid-related gastrointestinal conditions.[1][2] The sodium bicarbonate component provides a buffer to protect omeprazole from degradation by stomach acid, allowing for its absorption.[3][4] Beyond this primary function, a growing body of evidence suggests that PPIs, including omeprazole, possess intrinsic anti-inflammatory properties independent of their acid-suppressing mechanism.[5][6] These effects are attributed to the active component, omeprazole.
This guide provides a comparative analysis of the anti-inflammatory effects of omeprazole, the active ingredient in this compound, in various cellular assays. It compares its performance with other PPIs and alternative anti-inflammatory agents, presents quantitative data, details experimental protocols, and visualizes key pathways and workflows to support further research and drug development.
Mechanism of Anti-Inflammatory Action: Targeting the NF-κB Pathway
The anti-inflammatory effects of omeprazole are believed to be mediated, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][7] NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.
Studies have shown that omeprazole can interfere with this cascade. For instance, in Salmonella-infected RAW264.7 macrophage-like cells, omeprazole treatment was associated with a delayed degradation of IκB-α.[9] Similarly, esomeprazole, another PPI, has been shown to reduce LPS-induced NF-κB expression and activation in HepG2 cells.[8] This inhibition of NF-κB activation leads to a downstream reduction in the production of key inflammatory mediators.
Comparative Efficacy in Cellular Assays
Cellular assays are instrumental in quantifying the anti-inflammatory potential of compounds. Data from various studies demonstrate that omeprazole can significantly reduce the secretion of pro-inflammatory cytokines in different cell types.
Table 1: Comparative Effects of PPIs on Pro-Inflammatory Cytokine Secretion
| Compound | Cell Type | Inflammatory Stimulus | Cytokine Measured | Result | Reference |
| Omeprazole | Human Monocytic THP-1 Cells | LPS | TNF-α | Significant, concentration-dependent reduction | [10] |
| Omeprazole | Human Monocytic THP-1 Cells | LPS | IL-6 | Trend towards reduction | [10] |
| Omeprazole | Salmonella-infected RAW264.7 cells | S. Typhimurium | TNF-α, IL-6 | Low secreted levels observed | [9] |
| Omeprazole | Human Gastric Cancer Cell Line | H. pylori extract | IL-8 | Significantly blocked production | [5] |
| Lansoprazole | Human Tracheal Epithelial Cells | - | IL-6, IL-8, TNF-α | Decreased levels | [5] |
| Esomeprazole | HCl-induced Het-1A cells | HCl | IL-6, IL-8, IL-1β, TNF-α | Significantly inhibited | [11] |
Table 2: Comparison of Omeprazole with a Non-Steroidal Anti-inflammatory Drug (NSAID)
| Compound | Cell Type | Key Anti-inflammatory Effect | Mechanism | Reference |
| Omeprazole | Human Monocytic THP-1 Cells | Protective effect on neurotoxicity | Reduced TNF-α secretion | [10] |
| S-Ibuprofen (NSAID) | Human Monocytic THP-1 Cells | Protective effect on neurotoxicity | Synergistic effect observed with Omeprazole | [10] |
| Omeprazole | Rat Liver Sepsis Model | Inhibition of inflammatory mediators | Suppression of NF-κB activation | [7] |
| NSAIDs (General) | Various | Inhibition of inflammatory mediators | Primarily COX-1/COX-2 inhibition; also affects NF-κB | [12] |
Experimental Protocols
Reproducible and robust experimental design is critical for validating anti-inflammatory effects. Below are generalized protocols for key cellular assays.
Cytokine Secretion Assay (ELISA)
-
Objective: To quantify the concentration of a specific pro-inflammatory cytokine (e.g., TNF-α, IL-6, IL-8) released into the cell culture medium.
-
Methodology:
-
Cell Culture: Plate cells (e.g., human monocytes, endothelial cells) in a 96-well plate at a density of 1x10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-incubate cells with varying concentrations of this compound (omeprazole) or comparator compounds for 1-2 hours.
-
Stimulation: Add an inflammatory stimulus, such as Lipopolysaccharide (LPS) at 1 µg/mL, to all wells except the negative control.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a CO₂ incubator.
-
Sample Collection: Centrifuge the plate and carefully collect the supernatant.
-
Quantification: Perform a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) using a commercially available kit specific for the cytokine of interest, following the manufacturer's instructions. Read the absorbance on a plate reader and calculate concentrations based on a standard curve.
-
NF-κB Activation Assay (Western Blot for IκB-α Degradation)
-
Objective: To assess the activation of the NF-κB pathway by measuring the degradation of its inhibitor, IκB-α.
-
Methodology:
-
Cell Culture and Treatment: Culture and treat cells as described above, but for a shorter duration post-stimulation (e.g., 15, 30, and 60 minutes) to capture the transient degradation of IκB-α.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for IκB-α. Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP). Also, probe for a loading control protein (e.g., β-actin or GAPDH).
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the IκB-α band intensity indicates NF-κB activation.
-
Conclusion
The evidence from cellular assays strongly indicates that omeprazole, the active component of this compound, possesses significant anti-inflammatory properties. These effects are mediated, at least in part, by the suppression of the NF-κB signaling pathway, leading to a reduction in the production of key pro-inflammatory cytokines like TNF-α, IL-6, and IL-8.[5][9][10] Comparative data suggests that this anti-inflammatory activity is a feature shared by other PPIs, such as lansoprazole and esomeprazole.[5][11]
For researchers and drug development professionals, these findings open up potential new avenues for PPIs beyond gastroenterology. The established protocols and assays detailed in this guide provide a robust framework for further validating and quantifying the anti-inflammatory effects of this compound and other PPIs, potentially informing their application in inflammatory conditions where NF-κB plays a pathogenic role.
References
- 1. buzzrx.com [buzzrx.com]
- 2. This compound – Proton Pump Inhibitor for Treatment of Heartburn - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Questions and Answers on this compound OTC | FDA [fda.gov]
- 4. Challenges of Correlating pH Change with Relief of Clinical Symptoms in Gastro Esophageal Reflux Disease: A Phase III, Randomized Study of this compound versus Losec - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Anti-inflammatory Effects of Proton Pump Inhibitors: A Review and Discussion of the Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 9. journals.asm.org [journals.asm.org]
- 10. Proton pump inhibitors exert anti-inflammatory effects and decrease human microglial and monocytic THP-1 cell neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PPIs vs. NSAIDs: Differences, Similarities, Pain Relievers & Antacids [medicinenet.com]
Head-to-head comparison of Zegerid and Prevacid on gastric pH control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Zegerid (immediate-release omeprazole and sodium bicarbonate) and Prevacid (delayed-release lansoprazole) in their capacity to control gastric pH. The information presented is collated from head-to-head clinical studies to assist in research and development decision-making.
Executive Summary
This compound, an immediate-release formulation of the proton pump inhibitor (PPI) omeprazole, demonstrates a more rapid onset of action in elevating intragastric pH compared to Prevacid, a delayed-release formulation of lansoprazole.[1][2][3] Clinical data indicates that this compound achieves significant gastric acid suppression faster and, at a steady state, maintains a higher intragastric pH for a greater percentage of time over a 24-hour period.[1][2][3] While both drugs are effective at reducing gastric acidity, their pharmacokinetic and pharmacodynamic profiles, dictated by their unique formulations, lead to these notable differences in performance.[4][5]
Mechanism of Action: Proton Pump Inhibition
Both this compound and Prevacid belong to the class of drugs known as proton pump inhibitors (PPIs). Their primary mechanism involves the irreversible inhibition of the hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase) enzyme system, also known as the proton pump, located in the gastric parietal cells.[5] This action is the final step in gastric acid secretion. The key difference lies in their formulation. This compound combines omeprazole with sodium bicarbonate, which protects the acid-labile omeprazole from degradation in the stomach's acidic environment and promotes its rapid absorption.[4] Prevacid, on the other hand, utilizes an enteric coating to protect the lansoprazole, delaying its release and absorption until it reaches the more alkaline environment of the small intestine.
Quantitative Comparison of Gastric pH Control
The following tables summarize the key pharmacodynamic endpoints from a head-to-head, randomized, crossover study comparing this compound (immediate-release omeprazole 20 mg/sodium bicarbonate 1100 mg) and Prevacid (delayed-release lansoprazole 15 mg) in healthy adult volunteers.[1][2][3]
Table 1: Onset of Action and Acid Suppression on Day 1
| Parameter | This compound (IR-OME) | Prevacid (DR-LAN) | Significance |
| Time to Sustained Inhibition of Acidity | Significantly Faster | Slower | - |
Data derived from a study where this compound showed a statistically significant sustained inhibition of intragastric pH over each 5-minute interval from 10 to 95 minutes on day 1.[6]
Table 2: Gastric pH Control at Steady State (Day 7)
| Parameter | This compound (IR-OME) | Prevacid (DR-LAN) | p-value |
| Median 24-h Intragastric pH | Significantly Higher | Lower | <0.05 |
| Percentage of Time with pH > 4 (24-h) | Significantly Longer | Shorter | 0.007 |
| Onset of Significant Difference in Median pH | 10-15 min post-dose | - | 0.024 |
| Duration of Significant Difference in Median pH | Sustained through 115-120 min | - | 0.017 |
IR-OME: Immediate-Release Omeprazole; DR-LAN: Delayed-Release Lansoprazole.[1][2][3]
Experimental Protocols
The data presented above was primarily sourced from a single-center, open-label, three-way crossover study.[1][2][3]
Study Design:
-
Treatments:
-
This compound (immediate-release omeprazole 20 mg/sodium bicarbonate 1100 mg) once daily.
-
Prevacid (delayed-release lansoprazole 15 mg) once daily.
-
No treatment (control).
-
-
Procedure: Subjects were randomized to one of the three treatment arms for a 7-day period. Following a washout period, they "crossed over" to the other treatment arms until each subject had completed all three phases.
-
Primary Efficacy Endpoint: The earliest time on day 7 where a statistically significant difference in median intragastric pH was observed between this compound and Prevacid for three consecutive 5-minute intervals.[1][2]
-
Secondary Endpoints: Comparison of the effects of the active treatments on days 1 and 7, including the time to sustained inhibition of gastric acidity and the percentage of time with intragastric pH > 4.[1][2]
-
Data Collection: Intragastric pH levels were continuously monitored.
Conclusion
The available clinical data from head-to-head comparisons indicates that this compound (immediate-release omeprazole/sodium bicarbonate) provides a more rapid and sustained control of intragastric pH compared to Prevacid (delayed-release lansoprazole).[1][2][3] The immediate-release formulation of this compound facilitates faster absorption of omeprazole, leading to a quicker onset of its acid-suppressing effects.[7] For research and development contexts where rapid elevation of gastric pH is a critical parameter, this compound demonstrates a clear pharmacodynamic advantage. While both drugs are effective PPIs, their formulation differences result in distinct profiles of gastric acid control.
References
- 1. A randomized, crossover pharmacodynamic study of immediate‐release omeprazole/sodium bicarbonate and delayed‐release lansoprazole in healthy adult volunteers: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. A randomized, crossover pharmacodynamic study of immediate-release omeprazole/sodium bicarbonate and delayed-release lansoprazole in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized, crossover pharmacodynamic study of immediate‐release omeprazole/sodium bicarbonate and delayed‐release lansoprazole in healthy adult volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound – Proton Pump Inhibitor for Treatment of Heartburn - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. medicaid.nv.gov [medicaid.nv.gov]
- 6. researchgate.net [researchgate.net]
- 7. Challenges of Correlating pH Change with Relief of Clinical Symptoms in Gastro Esophageal Reflux Disease: A Phase III, Randomized Study of this compound versus Losec - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of Zegerid versus Losec in clinical research settings
In the landscape of acid-related gastrointestinal disorder treatments, the choice between different formulations of proton pump inhibitors (PPIs) is a critical consideration for clinicians and researchers. This guide provides a detailed comparative analysis of Zegerid (immediate-release omeprazole with sodium bicarbonate) and Losec (delayed-release omeprazole), focusing on their clinical pharmacology, efficacy, and the methodologies of key comparative studies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two formulations.
Executive Summary
This compound, an immediate-release formulation, is designed for rapid absorption of omeprazole, offering the potential for faster onset of action. This is achieved by co-formulating omeprazole with sodium bicarbonate, which protects the acid-labile drug from degradation in the stomach. In contrast, Losec utilizes an enteric coating to protect omeprazole, leading to a delayed release and absorption in the more alkaline environment of the small intestine.
Clinical studies demonstrate that while this compound achieves a faster time to peak plasma concentration (Tmax) and a more rapid increase in intragastric pH, this pharmacokinetic advantage does not consistently translate into a clinically significant faster relief of heartburn symptoms compared to Losec.[1][2] Overall efficacy in treating gastroesophageal reflux disease (GERD) is comparable between the two formulations, with similar safety profiles.[3][4][5] Some studies, however, suggest a trend towards a more sustained and rapid relief with this compound within the initial 30 minutes post-dose.[1][3][5]
Mechanism of Action and Formulation
Both this compound and Losec contain the same active ingredient, omeprazole, which is a proton pump inhibitor. Omeprazole irreversibly blocks the H+/K+ ATPase enzyme system (the "proton pump") of the gastric parietal cell, thereby inhibiting the final step of acid production.
The key difference lies in their delivery mechanisms, as illustrated below.
Comparative Pharmacokinetics
The formulation differences directly impact the pharmacokinetic profiles of this compound and Losec.
| Parameter | This compound (Immediate-Release Omeprazole) | Losec (Delayed-Release Omeprazole) | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | Significantly shorter (e.g., 0.50 hours) | Longer (e.g., 1.38 hours) | [2] |
| Peak Plasma Concentration (Cmax) | Higher mean Cmax | Lower mean Cmax | [6] |
| Area Under the Curve (AUC) | Similar to delayed-release formulations | Similar to immediate-release formulations | [7] |
Clinical Efficacy: A Head-to-Head Comparison
A pivotal Phase III, multicenter, double-blind, double-dummy, randomized study provides key insights into the comparative efficacy of this compound and Losec for the rapid relief of heartburn associated with GERD.[1][8]
Experimental Protocol: Phase III Superiority Study (NCT01493089)
-
Objective: To assess the superiority of this compound® 20 mg vs. Losec® 20 mg in the rapid relief of heartburn associated with GERD as on-demand therapy.[8]
-
Study Design: A multicenter, double-blind, double-dummy, randomized, parallel-group study.[1][4]
-
Patient Population: 239 patients with a history of frequent (2-3 days/week) uncomplicated GERD.[1][8]
-
Intervention:
-
This compound 20 mg suspension with a corresponding placebo for Losec.
-
Losec 20 mg capsule with a corresponding placebo for this compound.
-
Medication was self-administered on the first episode of heartburn and could be taken for up to 3 days within a 14-day study period.[1]
-
-
Primary Endpoint: Median time to sustained response, defined as a ≥3 point reduction in heartburn severity on a 9-point Likert scale for ≥45 minutes.[1]
-
Secondary Endpoints:
-
Median time to sustained partial response.
-
Median time to sustained total relief.
-
Efficacy Data from Comparative Studies
| Endpoint | This compound (n=117) | Losec (n=111) | p-value | Reference(s) |
| Median Time to Sustained Response (minutes) | 60.0 | 52.2 | Not Significant | [1] |
| Median Time to Sustained Partial Response (minutes) | 37.5 | 37.5 | Not Significant | [1] |
| Median Time to Sustained Total Relief (minutes) | 105 | 105 | Not Significant | [1] |
| Sustained Response Achieved (Modified Intent-to-Treat) | 81.1% | 75.2% | Not Significant | [4] |
| Sustained Total Relief within 0-30 minutes | Significantly more patients | - | <0.05 | [1] |
While the primary endpoint of superiority for rapid heartburn relief was not met for this compound in this study, a statistically significant greater proportion of patients taking this compound achieved sustained total relief within the first 30 minutes.[1]
Safety and Tolerability
Both this compound and Losec were well-tolerated in clinical trials, with no significant differences in their safety profiles.[1][4] The adverse reactions reported are consistent with those known for omeprazole.
Conclusion for the Research Professional
The choice between this compound and Losec in a clinical research setting depends on the specific objectives of the study.
-
For studies where rapid onset of acid suppression is a primary pharmacodynamic endpoint, this compound's immediate-release formulation offers a clear advantage in terms of faster absorption and a quicker rise in intragastric pH.
-
For clinical trials focused on overall symptomatic relief of GERD over a longer duration, both this compound and Losec demonstrate comparable efficacy.
-
In studies investigating patient preference or on-demand therapy, the trend towards faster initial symptom relief with this compound might be a relevant factor to consider, although superiority has not been definitively established.[3][5]
The available evidence suggests that while the pharmacokinetic properties of this compound and Losec differ significantly due to their distinct formulations, these differences do not consistently result in superior clinical outcomes for this compound in the majority of patients.[1] Future research could explore specific patient populations or dosing strategies that might benefit more from the rapid-acting nature of this compound. Researchers should carefully consider the primary endpoints and patient characteristics when selecting between these two omeprazole formulations for clinical trials.
References
- 1. Challenges of correlating pH change with relief of clinical symptoms in gastro esophageal reflux disease: a phase III, randomized study of this compound versus Losec - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges of Correlating pH Change with Relief of Clinical Symptoms in Gastro Esophageal Reflux Disease: A Phase III, Randomized Study of this compound versus Losec - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medwave.cl [medwave.cl]
- 4. Efficacy of omeprazole/sodium bicarbonate treatment in gastroesophageal reflux disease: a systematic review - Medwave [viejo.medwave.cl]
- 5. Efficacy of omeprazole/sodium bicarbonate treatment in gastroesophageal reflux disease: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. focushealthgroup.com [focushealthgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
A Cross-Validation of Zegerid's Mechanism of Action with Other Proton Pump Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action and performance of Zegerid, an immediate-release formulation of a proton pump inhibitor (PPI), with other commonly used PPIs. The information presented is supported by experimental data from comparative clinical studies, offering insights for research and drug development in the field of acid-related gastrointestinal disorders.
Core Mechanism of Action: The Proton Pump
All proton pump inhibitors (PPIs), including the active component of this compound (omeprazole), share a fundamental mechanism of action. They work by irreversibly blocking the hydrogen/potassium adenosine triphosphatase (H+/K+ ATPase) enzyme system, commonly known as the gastric proton pump.[1][2] This enzyme is the final step in the pathway of gastric acid secretion from parietal cells into the stomach lumen. By inhibiting this pump, PPIs potently suppress gastric acid production.[1][2]
This compound's distinctive feature is its formulation. It combines omeprazole with sodium bicarbonate.[3][4] The sodium bicarbonate acts as an antacid to neutralize stomach acid, which serves a dual purpose: it provides immediate symptomatic relief and, crucially, protects the acid-labile omeprazole from degradation in the acidic environment of the stomach. This allows for rapid absorption of the omeprazole into the bloodstream.[4][5] In contrast, other PPIs are typically formulated as delayed-release preparations with an enteric coating to protect the active ingredient from stomach acid.[1]
Comparative Quantitative Data
The following tables summarize key pharmacokinetic and pharmacodynamic parameters from comparative studies involving this compound (immediate-release omeprazole) and other PPIs.
Table 1: Pharmacokinetic Comparison
| Parameter | This compound (Immediate-Release Omeprazole) | Delayed-Release Omeprazole (Losec/Prilosec) | Delayed-Release Lansoprazole | Delayed-Release Pantoprazole |
| Time to Maximum Plasma Concentration (Tmax) | ~0.5 hours[6] | ~1.38 hours[6] | Slower than IR-Omeprazole | Slower than IR-Omeprazole |
| Maximum Plasma Concentration (Cmax) | Lower than Prilosec 40mg (for this compound 20mg)[7] | Higher than this compound 20mg (for Prilosec 40mg)[7] | Varies by dosage | Varies by dosage |
| Oral Bioavailability | Enhanced due to sodium bicarbonate protecting omeprazole from acid degradation. | Variable, can be affected by food. | 80% to 90% | 77% |
Table 2: Pharmacodynamic Comparison: Intragastric pH Control
| Parameter | This compound (Immediate-Release Omeprazole) | Delayed-Release Omeprazole (Losec) | Delayed-Release Lansoprazole | Delayed-Release Pantoprazole |
| Time to Reach pH > 4 | Significantly faster than delayed-release formulations.[5] | Slower onset of action. | Slower onset of action. | Slower onset of action. |
| Percentage of Time with Gastric pH > 4 (24h, Day 7) | Maintained pH >4 significantly longer than DR-lansoprazole.[5] | Data varies by study. | Less time with pH > 4 compared to IR-omeprazole on Day 7.[5] | Dosed once daily at bedtime, IR-omeprazole showed better nocturnal acid control.[8] |
| Nocturnal Acid Breakthrough | Reduced compared to esomeprazole and lansoprazole when dosed at bedtime.[9] | Prone to nocturnal acid breakthrough. | Prone to nocturnal acid breakthrough. | Less effective in controlling nocturnal acidity compared to bedtime IR-omeprazole.[8] |
Experimental Protocols
Measurement of Intragastric pH
A common methodology for assessing the pharmacodynamic effect of PPIs is continuous 24-hour intragastric pH monitoring.[10][11]
Protocol Outline:
-
Subject Preparation: Healthy volunteers or patients with GERD are enrolled. Subjects typically fast overnight before the study day.[12]
-
pH Probe Placement: A pH monitoring catheter with a sensor at the tip is inserted through the nostril and positioned in the stomach. The correct placement is often verified by radiography.
-
Baseline Measurement: A baseline pH recording is taken for a specified period before drug administration.
-
Drug Administration: Subjects are administered the assigned PPI (e.g., this compound, delayed-release omeprazole) at a specified time.
-
Continuous Monitoring: Intragastric pH is recorded continuously for 24 hours. Data is captured and stored in a portable data logger.[11]
-
Standardized Meals: Subjects consume standardized meals at specific times during the monitoring period to ensure consistency.[11]
-
Data Analysis: The collected data is analyzed to determine parameters such as the percentage of time the intragastric pH is above a certain threshold (e.g., pH > 4), the median pH over 24 hours, and the time to onset of acid suppression.[5][12]
In Vitro Assessment of PPI-Proton Pump Interaction
While clinical studies focus on the overall effect on gastric acidity, in vitro assays can provide insights into the direct interaction between a PPI and the H+/K+ ATPase.
Example Protocol using Enzyme-Linked Immunosorbent Assay (ELISA):
-
Plate Coating: Purified H+/K+ ATPase (proton pump) is immobilized on the surface of a microtiter plate.
-
PPI Incubation: The immobilized proton pumps are incubated with varying concentrations of the PPI being tested (e.g., activated omeprazole).
-
Washing: The plate is washed to remove any unbound PPI.
-
Antibody Addition: A primary antibody specific to the PPI or a conformational change in the pump caused by binding is added.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added.
-
Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric or fluorescent signal.
-
Signal Detection: The intensity of the signal is measured using a plate reader, which is proportional to the amount of PPI bound to the proton pump.
Visualizing the Mechanisms and Workflows
Signaling Pathway of Proton Pump Inhibition
Caption: Mechanism of proton pump inhibition by PPIs within a gastric parietal cell.
Experimental Workflow for a Comparative PPI Study
Caption: A typical workflow for a clinical trial comparing different PPI formulations.
Logical Relationship of this compound's Formulation and Action
Caption: The synergistic action of this compound's components leading to rapid acid suppression.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Pharmacokinetics of Immediate-Release vs. Delayed-Release Omeprazole in Gastroparesis [ctv.veeva.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. A randomized, crossover pharmacodynamic study of immediate‐release omeprazole/sodium bicarbonate and delayed‐release lansoprazole in healthy adult volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges of Correlating pH Change with Relief of Clinical Symptoms in Gastro Esophageal Reflux Disease: A Phase III, Randomized Study of this compound versus Losec - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Comparison of the effects of immediate-release omeprazole powder for oral suspension and pantoprazole delayed-release tablets on nocturnal acid breakthrough in patients with symptomatic gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the effects of immediate-release omeprazole oral suspension, delayed-release lansoprazole capsules and delayed-release esomeprazole capsules on nocturnal gastric acidity after bedtime dosing in patients with night-time GERD symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 24-hour recording of intragastric pH in clinical trials: preconditions, methodology, and standardization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Control of intragastric pH with omeprazole 20 mg, omeprazole 40 mg and lansoprazole 30 mg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Rapid Advantage: A Comparative Analysis of Zegerid Formulations' Bioavailability
A detailed examination of the pharmacokinetic profiles of immediate-release omeprazole formulations reveals significant differences in the rate of absorption, while maintaining comparable overall bioavailability to traditional delayed-release options. This guide provides a comprehensive comparison of different Zegerid formulations, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound, a combination of the proton pump inhibitor omeprazole and a buffering agent, sodium bicarbonate, is designed for immediate release to allow for rapid absorption of the acid-labile omeprazole.[1][2] The sodium bicarbonate neutralizes gastric acid, creating a protective environment for the omeprazole to be absorbed quickly, in contrast to enteric-coated formulations that delay release until the drug reaches the more alkaline environment of the small intestine.[3][4] This fundamental design difference leads to a faster onset of action, a key differentiator for this compound.[5][6]
Comparative Bioavailability Data
The bioavailability of a drug is a critical measure of its rate and extent of absorption. For omeprazole, the key pharmacokinetic parameters are the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the total drug exposure over time, represented by the area under the plasma concentration-time curve (AUC).
A comparative analysis of pharmacokinetic data from various studies highlights the distinct profiles of this compound formulations relative to delayed-release (DR) omeprazole.
| Formulation | Dose (Omeprazole) | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Study Population |
| This compound Powder for Oral Suspension | 40 mg | 1954 | ~0.5 | 1665 (single dose) | Healthy Subjects |
| This compound Capsules | 40 mg | 1526 | ~0.5 | Not specified in source | Healthy Subjects |
| Delayed-Release Omeprazole (Losec) | 20 mg | Not specified in source | 1.38 | Not specified in source | Healthy Volunteers |
| This compound Capsules | 20 mg | Not specified in source | 0.50 | Not specified in source | Healthy Volunteers |
| This compound Powder for Oral Suspension | 20 mg | Not specified in source | 0.38 | Not specified in source | Healthy Volunteers |
Note: The data presented is a summary from multiple sources and direct head-to-head comparative values may vary between studies.
The data consistently demonstrates that both this compound powder for oral suspension and capsules exhibit a significantly shorter Tmax compared to delayed-release omeprazole, indicating faster absorption.[5] While Cmax can be higher with immediate-release formulations, studies have shown that the overall drug exposure (AUC) is often comparable, suggesting bioequivalence in terms of the total amount of drug absorbed.[7][8] For instance, one study found that the 90% confidence intervals for the ratio of AUC for an immediate-release omeprazole-sodium bicarbonate capsule to a delayed-release capsule fell within the standard bioequivalence acceptance range.[7]
Experimental Protocols
The evaluation of bioavailability for different this compound formulations typically involves in vivo pharmacokinetic studies in healthy human subjects. The following provides a generalized experimental protocol based on common practices in the field.
Study Design: A typical study employs a randomized, open-label, single-dose, two-period, two-sequence crossover design.[9][10] This design allows each subject to serve as their own control, minimizing inter-subject variability. A washout period of at least one week is maintained between the two treatment periods.
Subjects: Healthy adult male and female volunteers are recruited for these studies.[9] Subjects undergo a comprehensive medical screening to ensure they meet the inclusion criteria and have no contraindications for the study drug.
Dosing and Administration: Subjects are typically required to fast overnight for at least 10 hours before drug administration.[9] The assigned formulation (e.g., this compound capsule, this compound powder for oral suspension, or a reference drug) is administered with a standardized volume of water. Food is typically withheld for a specified period post-dosing.
Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration. A common sampling schedule includes a pre-dose sample and multiple samples at intervals such as 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, and 12 hours post-dose.[9]
Analytical Method: The concentration of omeprazole in the collected plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[10] This method provides the necessary sensitivity and specificity for accurate quantification of the drug.
Pharmacokinetic Analysis: The primary pharmacokinetic parameters (Cmax, Tmax, and AUC) are calculated from the plasma concentration-time data for each subject and formulation using non-compartmental methods. Statistical analyses are then performed to compare the bioavailability of the different formulations.
Signaling Pathways and Experimental Workflows
To visualize the experimental workflow of a typical bioavailability study, the following diagram is provided.
Caption: Workflow of a typical crossover bioavailability study.
The immediate-release nature of this compound formulations, facilitated by the presence of sodium bicarbonate, offers a distinct advantage in terms of rapid drug absorption. This translates to a quicker onset of pharmacodynamic effect, which can be a crucial factor in clinical practice. While the peak plasma concentration may be higher, the overall exposure to the drug remains comparable to traditional delayed-release formulations, ensuring therapeutic efficacy and a well-established safety profile. The methodologies outlined provide a robust framework for the continued evaluation and comparison of proton pump inhibitor formulations.
References
- 1. This compound – Proton Pump Inhibitor for Treatment of Heartburn - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Immediate-Release Omeprazole/Sodium Bicarbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. focushealthgroup.com [focushealthgroup.com]
- 5. Challenges of Correlating pH Change with Relief of Clinical Symptoms in Gastro Esophageal Reflux Disease: A Phase III, Randomized Study of this compound versus Losec - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption [mdpi.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. annexpublishers.com [annexpublishers.com]
- 10. Pharmacokinetics and bioequivalence evaluation of omeprazole and sodium bicarbonate dry suspensions in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Zegerid's Cytoprotective Effects in Gastric Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytoprotective effects of Zegerid (omeprazole and sodium bicarbonate) on gastric cell lines, supported by available experimental data. While direct in vitro studies on the this compound combination are limited, this guide synthesizes findings on its individual components—omeprazole and sodium bicarbonate—and compares their established effects with other cytoprotective agents.
Executive Summary
This compound is a combination drug containing omeprazole, a proton pump inhibitor (PPI), and sodium bicarbonate, an antacid.[1][2] While primarily known for its acid-suppressing properties, emerging evidence suggests that omeprazole possesses intrinsic cytoprotective effects on the gastric mucosa, independent of its antisecretory action. Sodium bicarbonate also contributes to mucosal protection by neutralizing acid and aiding in the maintenance of intracellular pH. This guide delves into the cellular mechanisms and comparative efficacy of these components.
Comparative Analysis of Cytoprotective Effects
The cytoprotective activity of this compound's components and other relevant agents is summarized below, based on in vitro and in vivo studies.
| Agent(s) | Mechanism of Cytoprotection | Effect on Cell Viability/Protection | Effect on Apoptosis | Supporting Evidence |
| Omeprazole | Promotes gastric epithelial cell migration; potential modulation of Hedgehog signaling pathway.[3][4] | Significantly reduces chemically induced cell damage (e.g., by sodium taurocholate).[5] Promotes basal cell migration of gastric epithelial cells.[3] | Induces apoptosis in gastric cancer cells, but its effect on apoptosis in normal gastric cells as a cytoprotective measure is not well-documented. | In vitro studies on rat and human gastric cell lines.[3][5] |
| Sodium Bicarbonate | Neutralizes gastric acid; maintains intracellular pH in duodenal epithelial cells. | Protects against aspirin-induced gastric mucosal damage. | Not extensively studied in the context of cytoprotection-related apoptosis in gastric cells. | In vivo human studies. |
| Sucralfate | Forms a protective barrier over the ulcer crater; stimulates prostaglandin synthesis and mucus/bicarbonate secretion. | Not a primary mechanism of action. | Clinical and preclinical studies. | |
| Misoprostol | A synthetic prostaglandin E1 analog; inhibits acid secretion and enhances mucosal defense (mucus and bicarbonate secretion, mucosal blood flow). | Superior to placebo in healing NSAID-induced ulcers.[6] | Not a primary mechanism of action. | Clinical trials.[6] |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell viability.
-
Cell Seeding: Plate gastric epithelial cells (e.g., AGS or a normal gastric epithelial cell line) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the test compounds (e.g., omeprazole, sodium bicarbonate, sucralfate, misoprostol) and a vehicle control. Incubate for the desired duration (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Wound Healing/Cell Migration Assay
This assay assesses the ability of a compound to promote the migration of gastric epithelial cells, a key process in ulcer healing.
-
Cell Seeding: Plate gastric epithelial cells in a 6-well plate and grow to confluence.
-
Creating the "Wound": Use a sterile pipette tip to create a linear scratch in the cell monolayer.
-
Treatment: Wash the wells with PBS to remove dislodged cells and add fresh medium containing the test compounds or a vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat gastric epithelial cells with the test compounds for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.
Signaling Pathways and Mechanisms
Omeprazole's Cytoprotective Signaling
While the precise signaling pathways for omeprazole's cytoprotective effects in normal gastric cells are not fully elucidated, some studies suggest mechanisms independent of acid suppression. One key observed effect is the promotion of gastric epithelial cell migration.[3] This process is crucial for the repair of the gastric mucosa. However, studies have shown that this effect is not mediated by the activation of common signaling pathways such as ERK1/ERK2, p38 MAPK, or PI3-kinase.[3] In Barrett's esophagus cells, omeprazole has been shown to inhibit the Hedgehog signaling pathway, which is involved in cell proliferation.[4]
Caption: Omeprazole's cytoprotective mechanisms.
Sodium Bicarbonate's Role in Mucosal Defense
Sodium bicarbonate's primary role is to neutralize gastric acid. However, at the cellular level, it is crucial for maintaining intracellular pH homeostasis in duodenal epithelial cells, which is vital for their survival and function in an acidic environment.
References
- 1. Acid Inhibitory Effect of a Combination of Omeprazole and Sodium Bicarbonate (CDFR0209) Compared With Delayed-Release Omeprazole 40 mg Alone in Healthy Adult Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Acid suppression capacity of omeprazole, sodium bicarbonate and alginic acid in an oral powder combination] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Omeprazole promotes gastric epithelial cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Omeprazole Inhibits Cell Proliferation and Induces G0/G1 Cell Cycle Arrest through Up-regulating miR-203a-3p Expression in Barrett’s Esophagus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protection of gastric epithelial cell monolayers from a human cell line by omeprazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diposit.ub.edu [diposit.ub.edu]
A Proposed Framework for Comparing the Gene Expression Profiles of Zegerid and Pantoprazole
Disclaimer: As of the latest literature review, no direct comparative studies on the global gene expression profiles induced by Zegerid (omeprazole and sodium bicarbonate) versus pantoprazole have been published. Therefore, this guide presents a proposed experimental framework and hypothetical data to serve as a template for researchers and drug development professionals interested in conducting such a comparative analysis. The signaling pathways and potential gene expression changes discussed are based on the known mechanisms of proton pump inhibitors (PPIs) and related research.
Proton pump inhibitors (PPIs) are a class of drugs that profoundly suppress gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2] this compound, a combination of the PPI omeprazole with sodium bicarbonate, and pantoprazole are both widely used in the management of acid-related gastrointestinal disorders.[3][4] While their primary mechanism of action is similar, differences in their chemical structure, formulation, and metabolic pathways may lead to distinct effects on cellular gene expression.[1][5] Understanding these differences is crucial for personalized medicine and for elucidating potential off-target effects.
This guide outlines a comprehensive approach to compare the gene expression profiles induced by this compound and pantoprazole, providing detailed experimental protocols, hypothetical data tables, and visualizations of relevant signaling pathways and workflows.
Hypothetical Gene Expression Data
The following table represents a hypothetical outcome of a comparative transcriptomic study, illustrating how quantitative data on differentially expressed genes could be presented. This data would be generated from a human gastric adenocarcinoma cell line (e.g., AGS cells) treated with equimolar concentrations of this compound (omeprazole component) and pantoprazole for 24 hours.
Table 1: Hypothetical Differentially Expressed Genes in AGS Cells
| Gene Symbol | Gene Name | This compound Fold Change | This compound p-value | Pantoprazole Fold Change | Pantoprazole p-value | Putative Pathway |
| GAST | Gastrin | -2.5 | 0.001 | -2.1 | 0.005 | Gastric Acid Secretion |
| TFF1 | Trefoil factor 1 | 1.8 | 0.012 | 1.5 | 0.021 | Gastric Mucosal Protection |
| MUC5AC | Mucin 5AC | 1.6 | 0.025 | 1.3 | 0.045 | Gastric Mucosal Protection |
| CYP1A1 | Cytochrome P450 Family 1 Subfamily A Member 1 | 3.2 | <0.001 | 1.2 | 0.05 | Xenobiotic Metabolism |
| ABCB1 | ATP Binding Cassette Subfamily B Member 1 | 2.1 | 0.008 | 1.1 | 0.06 | Drug Transport |
| VEGFA | Vascular Endothelial Growth Factor A | 1.9 | 0.015 | 1.7 | 0.028 | Angiogenesis |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | 2.8 | 0.002 | 2.5 | 0.007 | Cellular Proliferation |
| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | 2.6 | 0.003 | 2.3 | 0.009 | Cellular Proliferation |
| CCND1 | Cyclin D1 | 1.7 | 0.03 | 1.4 | 0.04 | Cell Cycle |
| BCL2 | B-cell lymphoma 2 | 1.5 | 0.04 | 1.2 | 0.07 | Apoptosis |
Proposed Experimental Protocols
To generate the data for a robust comparison of this compound and pantoprazole's effects on gene expression, the following experimental protocols are proposed:
Cell Culture and Drug Treatment
-
Cell Line: Human gastric adenocarcinoma cell line (AGS) would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Preparation: this compound (omeprazole component) and pantoprazole would be dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. The final concentration of the solvent in the cell culture medium should be kept below 0.1% to avoid solvent-induced effects.
-
Treatment: AGS cells would be seeded in 6-well plates and allowed to adhere overnight. The cells would then be treated with equimolar concentrations (e.g., 50 µM) of this compound (omeprazole) and pantoprazole, or with vehicle control (DMSO) for 24 hours. Three biological replicates would be prepared for each treatment condition.
RNA Extraction and Quality Control
-
RNA Isolation: Total RNA would be extracted from the treated and control cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA would be determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA would be assessed using an Agilent Bioanalyzer or a similar capillary electrophoresis system. RNA samples with an RNA Integrity Number (RIN) > 8 would be used for downstream analysis.
RNA Sequencing (RNA-Seq)
-
Library Preparation: RNA-Seq libraries would be prepared from 1 µg of total RNA using a library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This process involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries would be sequenced on an Illumina NovaSeq platform to generate approximately 20-30 million paired-end reads per sample.
Data Analysis
-
Quality Control of Sequencing Data: The raw sequencing reads would be assessed for quality using tools like FastQC. Adapter sequences and low-quality reads would be trimmed using Trimmomatic.
-
Read Alignment: The trimmed reads would be aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantification of Gene Expression: The number of reads mapping to each gene would be counted using featureCounts.
-
Differential Gene Expression Analysis: Differential gene expression analysis between the drug-treated and control groups would be performed using DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 would be considered significantly differentially expressed.
-
Pathway and Functional Enrichment Analysis: To understand the biological implications of the observed gene expression changes, gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) would be performed using tools such as g:Profiler or Enrichr.
Visualizing the Experimental Workflow and Signaling Pathways
To aid in the understanding of the proposed study and the biological context of the potential findings, the following diagrams are provided.
Caption: Proposed experimental workflow for comparing the gene expression profiles.
Caption: Simplified signaling pathway potentially affected by PPIs.
Concluding Remarks
A direct comparison of the gene expression profiles induced by this compound and pantoprazole is a research area with significant potential to enhance our understanding of these widely used medications. The proposed experimental framework provides a comprehensive approach for such an investigation. The anticipated findings could reveal subtle but important differences in their mechanisms of action, potentially influencing clinical decision-making and paving the way for more personalized therapeutic strategies in the management of acid-related disorders. Future studies employing this or similar methodologies are warranted to fill the current knowledge gap.
References
- 1. Similarities and Differences Between Omeprazole vs. Pantoprazole [verywellhealth.com]
- 2. drugs.com [drugs.com]
- 3. This compound vs. Pantoprazole for Heartburn and GERD: Important Differences and Potential Risks. [goodrx.com]
- 4. This compound – Proton Pump Inhibitor for Treatment of Heartburn - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. droracle.ai [droracle.ai]
Safety Operating Guide
Proper Disposal of Zegerid (Omeprazole/Sodium Bicarbonate) for Laboratory Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
The proper disposal of unused or expired Zegerid (omeprazole/sodium bicarbonate) is crucial to ensure environmental safety and prevent accidental ingestion. This document provides essential, step-by-step guidance for the safe and compliant disposal of this compound from a laboratory or research setting, aligning with general best practices for pharmaceutical waste management.
This compound, a combination of a proton pump inhibitor (omeprazole) and an antacid (sodium bicarbonate), is not classified on the U.S. Food and Drug Administration's (FDA) "flush list" of medications that are recommended for disposal by flushing.[1][2][3] Therefore, flushing this compound down the sink or toilet is not advised. The primary active ingredient, omeprazole, may enter the aquatic environment, although it is expected to degrade rapidly.[4][5]
Recommended Disposal Procedures
The preferred method for disposing of this compound is through a dedicated pharmaceutical take-back program. If a take-back program is not readily accessible, disposal in the household trash is the next recommended option, provided specific precautions are taken to safeguard against accidental exposure and environmental contamination.
Primary Disposal Method: Pharmaceutical Take-Back Programs
Drug take-back programs are the safest and most environmentally responsible way to dispose of unwanted medications.[6] These programs are often available through:
-
DEA National Prescription Drug Take Back Day: The U.S. Drug Enforcement Administration (DEA) periodically hosts these events in communities nationwide.
-
Authorized Collection Sites: Many pharmacies, hospitals, and law enforcement agencies have permanent drop-off boxes for unused medicines.
Secondary Disposal Method: Disposal in Municipal Solid Waste (Trash)
If a pharmaceutical take-back program is not a viable option, this compound may be disposed of in the trash by following these steps to render the medication undesirable and prevent accidental ingestion:[6][7]
-
Do Not Crush Capsules: The integrity of the capsules should be maintained.
-
Mix with an Unpalatable Substance: Remove the this compound capsules or powder from their original container and mix them with an undesirable substance such as used coffee grounds, dirt, or cat litter. This makes the medication less appealing to children and pets and unrecognizable to anyone who might go through the trash.
-
Seal in a Container: Place the mixture in a sealable container, such as a plastic bag or an empty container with a lid, to prevent the medication from leaking or spilling.
-
Dispose of in Trash: Throw the sealed container in a municipal solid waste receptacle.
-
De-identify Original Packaging: Before disposing of the original this compound container, be sure to remove or obscure all personal and identifying information from the prescription label to protect patient privacy.
Logical Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Data Presentation
No quantitative data regarding this compound disposal procedures were identified in the reviewed materials. Therefore, a data table is not included in this guidance.
Experimental Protocols
The disposal recommendations provided are based on general guidelines from the U.S. Food and Drug Administration and the U.S. Environmental Protection Agency for non-controlled substances that are not on the FDA's "flush list." No specific experimental protocols for the disposal of this compound were found. Environmental assessments for omeprazole suggest a low risk to the environment due to its rapid degradation in aquatic settings.[4][5]
References
- 1. tripler.tricare.mil [tripler.tricare.mil]
- 2. Understanding the FDA Flush List: Should you Flush your Unwanted Medicines? - MyOldMeds.com [myoldmeds.com]
- 3. fda.gov [fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. astrazeneca.com [astrazeneca.com]
- 6. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 7. Analysis, occurrence, fate and risks of proton pump inhibitors, their metabolites and transformation products in aquatic environment: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
